Product packaging for Norstictic Acid(Cat. No.:CAS No. 571-67-5)

Norstictic Acid

Cat. No.: B034657
CAS No.: 571-67-5
M. Wt: 372.3 g/mol
InChI Key: IEVVSJFLBYOUCJ-UHFFFAOYSA-N
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Description

Norstictic acid is a prominent β-orcinol depsidone, a class of secondary metabolites predominantly isolated from various lichen species. This compound is of significant interest in natural product chemistry and biochemical research due to its diverse and potent biological activities. A primary focus of investigation is its strong inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. This mechanism positions this compound as a valuable lead compound and pharmacological tool for studying insulin sensitization and developing novel therapeutic strategies for Type 2 diabetes and obesity. Furthermore, it exhibits notable antimicrobial properties against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi. Its antioxidative capacity, attributed to the depsidone structure, is also a subject of research for mitigating oxidative stress. Researchers utilize high-purity this compound in cell-based assays, enzyme kinetics studies, and as a standard in analytical chemistry for the identification and quantification of lichen substances. This reagent is provided For Research Use Only and is instrumental in advancing studies in drug discovery, phytochemistry, and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O9 B034657 Norstictic Acid CAS No. 571-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVSJFLBYOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972564
Record name 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-67-5
Record name Norstictic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norstictic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid, a prominent member of the depsidone class of lichen secondary metabolites, has garnered significant attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence across various lichen genera. Furthermore, it delves into the intricate biosynthetic pathway of this complex molecule, from its fundamental precursors to the key enzymatic players. Detailed experimental protocols for the extraction, purification, and quantification of this compound are presented to facilitate further research and development. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the underlying processes.

Natural Sources of this compound

This compound is a characteristic secondary metabolite found in a wide array of lichen species. It is particularly abundant in the medulla of the lichen thallus. While its presence is widespread, the concentration can vary significantly depending on the lichen species, geographical location, and environmental conditions.

Table 1: Quantitative Content of this compound in Various Lichen Species

Lichen SpeciesFamilyThis compound Content (% dry weight)Reference
Ramalina farinaceaRamalinaceaeNot specified, but isolated[1]
Usnea barbataParmeliaceaeNot specified, but present[2]
Toninia candidaRamalinaceaeNot specified, but present[2]
Pleurosticta acetabulumParmeliaceaeNot specified, but identified[3]
Xanthoparmelia chlorochroaParmeliaceaeNot specified, but identified[4]
Cetraria aculeata groupParmeliaceaeDetected in 98 out of 594 samples[1]
Lepraria xerophila (Chemotype II)StereocaulaceaeMajor component[5]
Parmotrema speciesParmeliaceaeNot specified, but identified[3]
Acarospora fuscataAcarosporaceaeIdentified[1][6]
Parmelia arseneanaParmeliaceaeIdentified[1][6]

Note: The concentration of this compound can range from 0.2% to as high as 6.5% of the dry weight of the lichen thallus, and in some cases, up to 30%[7]. Quantitative data for specific species is often not explicitly stated as a percentage of dry weight in the literature, but rather its presence is confirmed through analytical methods.

Biosynthesis of this compound

The biosynthesis of this compound follows the polymalonate pathway, a common route for the production of phenolic compounds in fungi. The key precursors for this pathway are acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA). The intricate process is orchestrated by a suite of enzymes, primarily non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases, which are encoded by genes organized in biosynthetic gene clusters (BGCs).

The biosynthesis can be conceptually divided into the following key stages:

  • Polyketide Chain Formation: An NR-PKS enzyme catalyzes the iterative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions, still bound to the PKS, to form two aromatic rings.

  • Depside Intermediate Formation: The PKS then catalyzes the esterification of the two phenolic units to form a depside intermediate.

  • Oxidative Cyclization: A crucial step in depsidone formation is the intramolecular oxidative cyclization of the depside intermediate. This reaction is catalyzed by a cytochrome P450 enzyme, which forms the characteristic ether linkage of the depsidone core.

While the general pathway for depsidone biosynthesis is established, the specific PKS and cytochrome P450 enzymes responsible for this compound synthesis have not yet been definitively identified. Research suggests that the variation in depsidone structures arises from the specificity of the PKS in choosing starter and extender units and the subsequent modifications by tailoring enzymes like cytochrome P450s[2][8][9].

Norstictic_Acid_Biosynthesis AcetylCoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS MalonylCoA Malonyl-CoA MalonylCoA->NRPKS Polyketide Linear Polyketide Chain NRPKS->Polyketide P450 Cytochrome P450 Monooxygenase NorsticticAcid This compound P450->NorsticticAcid Oxidative Cyclization AromaticRings Two Aromatic Rings (on PKS) Polyketide->AromaticRings Cyclization & Aromatization Depside Depside Intermediate AromaticRings->Depside Esterification Depside->P450

A simplified diagram of the proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from lichen material. Optimization may be required depending on the lichen species and the desired purity of the final product.

Protocol 1: Acetone Extraction and Preparative Thin-Layer Chromatography (TLC)

  • Lichen Material Preparation:

    • Clean the lichen thalli to remove any debris and substrate.

    • Air-dry or freeze-dry the lichen material to a constant weight.

    • Grind the dried lichen into a fine powder using a mortar and pestle or a mechanical grinder.

  • Acetone Extraction:

    • Macerate the powdered lichen material in acetone at room temperature (e.g., 10 g of lichen powder in 100 mL of acetone) for 24-48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh acetone until the solvent becomes colorless.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Preparative TLC Purification:

    • Dissolve the crude extract in a minimal amount of acetone.

    • Apply the concentrated extract as a narrow band onto a preparative TLC plate (e.g., silica gel 60 F254, 20x20 cm, 1-2 mm thickness).

    • Develop the plate in a suitable solvent system. A common system for separating lichen compounds is Toluene:Dioxane:Acetic acid (180:45:5 v/v/v).

    • Visualize the separated bands under UV light (254 nm and 366 nm). This compound typically appears as a dark spot under UV 254 nm.

    • Carefully scrape the silica gel containing the this compound band from the plate.

    • Elute the this compound from the silica gel with acetone or a mixture of chloroform and methanol.

    • Filter the solution to remove the silica gel and evaporate the solvent to yield purified this compound.

    • The purity of the isolated compound can be assessed by analytical HPLC.

Extraction_Purification_Workflow Start Dried, Powdered Lichen Material Extraction Acetone Extraction (Maceration) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration1->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract PrepTLC Preparative TLC CrudeExtract->PrepTLC Scraping Scraping of This compound Band PrepTLC->Scraping Elution Elution from Silica Gel (Acetone) Scraping->Elution Filtration2 Filtration Elution->Filtration2 Evaporation2 Solvent Evaporation Filtration2->Evaporation2 PureNorstictic Purified This compound Evaporation2->PureNorstictic

A generalized workflow for the extraction and purification of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Protocol 2: HPLC Analysis

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (or a commercial standard) of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetone or methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a small amount of powdered lichen material (e.g., 100 mg).

    • Extract the lichen powder with a known volume of solvent (e.g., 10 mL of acetone) by sonication or vortexing for a specified time.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% phosphoric acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be from 70% A to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of 254 nm.

  • Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared lichen extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

    • Express the concentration as a percentage of the dry weight of the lichen material.

Conclusion

This compound remains a molecule of significant interest due to its prevalence in the lichen kingdom and its promising pharmacological activities. This guide provides a foundational understanding of its natural sources and the current knowledge of its biosynthesis. The detailed experimental protocols offer a starting point for researchers to isolate, purify, and quantify this compound, thereby facilitating further investigations into its biological functions and potential therapeutic applications. Future research, particularly in the areas of genomics and transcriptomics, will undoubtedly lead to the definitive identification of the biosynthetic gene cluster for this compound, paving the way for its heterologous production and the generation of novel derivatives with enhanced activities.

References

A Comprehensive Technical Review of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a naturally occurring depsidone, is a secondary metabolite predominantly found in various lichen species.[1] Depsidones are a class of phenolic compounds characterized by a specific bicyclic structure.[2] this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anticancer, antimicrobial, antioxidant, and immunomodulatory effects.[3] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural sources, isolation methods, and biological activities. Furthermore, it includes detailed experimental protocols for key assays and visual representations of the signaling pathways it modulates, aiming to serve as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound possesses a unique molecular architecture that contributes to its biological functions. Its structure includes an aldehyde carbonyl group and an adjacent hydroxyl group, enabling it to form complexes with certain metals.[4] This property has been observed in lichens growing on copper-rich substrates, where this compound forms complexes with copper ions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₂O₉[2]
Molecular Weight 372.28 g/mol [2]
CAS Number 571-67-5[2]
Appearance White solid[1]
Melting Point 285–287 °C (decomposition)[1]
Solubility Soluble in organic solvents such as acetone, DMF, DMSO, ethanol, and methanol.[2][2]
IUPAC Name 5,13,17-Trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.0³,⁸.0¹⁴,¹⁸]octadeca-1(11),3,5,7,12,14(18)-hexaene-4-carbaldehyde[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to aromatic protons, methyl protons, a hydroxyl proton, and an aldehyde proton. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

  • ¹³C NMR: The carbon NMR spectrum of this compound shows distinct signals for each of its 18 carbon atoms, with characteristic shifts for the carbonyl carbons of the ester and aldehyde groups, aromatic carbons, and methyl carbons. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.[6]

  • FT-IR Spectroscopy: The infrared spectrum of this compound exhibits characteristic absorption bands. Peaks in the range of 1400-1600 cm⁻¹ can be attributed to C=C stretching vibrations from the aromatic rings, while peaks between 1150-1300 cm⁻¹ can indicate the ether bond.[4]

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable information for structural elucidation, with characteristic losses of functional groups such as OH (M-17) and COOH (M-45).[7]

Natural Sources and Isolation

This compound is a secondary metabolite produced by a variety of lichen species. It is particularly common in the genera Ramalina, Usnea, and Parmelia.[1] One notable source is the lichen Ramalina anceps.[1]

Experimental Protocol: Isolation and Purification of this compound from Ramalina anceps

This protocol describes the extraction, isolation, and purification of this compound from the lichen Ramalina anceps.[1]

Materials and Reagents:

  • Dried and powdered thalli of Ramalina anceps

  • Dichloromethane

  • Acetone

  • Toluene

  • Dioxane

  • Acetic acid

  • Silica gel for thin-layer chromatography (TLC)

  • Rotary evaporator

  • Centrifuge

  • Ice bath

Procedure:

  • Extraction:

    • Exhaustively extract 50.0 g of powdered lichen thalli with dichloromethane at room temperature.

    • Following the dichloromethane extraction, extract the lichen material with acetone under the same conditions.

  • Concentration and Initial Chromatography:

    • Concentrate the acetone extract under vacuum using a rotary evaporator.

    • Chromatograph the resulting residue on a TLC plate using a solvent system of toluene:dioxane:acetic acid (180:45:5 v/v/v) to confirm the presence of this compound.

  • Purification by Crystallization:

    • Treat the concentrated acetone extract containing this compound with small portions of acetone in an ice bath. This will cause the less soluble this compound to precipitate.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Remove the colored supernatant containing impurities.

    • Repeat the process of adding cold acetone, centrifuging, and removing the supernatant until a pure, white solid of this compound is obtained.

  • Confirmation:

    • Confirm the structure and purity of the isolated this compound using nuclear magnetic resonance (NMR) analyses. The expected yield is approximately 2.1 g (4.2%).

experimental_workflow_isolation start Start: Dried Ramalina anceps Thalli powder Powder Lichen Thalli start->powder extract_dcm Extract with Dichloromethane powder->extract_dcm extract_acetone Extract with Acetone extract_dcm->extract_acetone concentrate Concentrate Acetone Extract extract_acetone->concentrate tlc TLC Analysis concentrate->tlc precipitate Precipitate with Cold Acetone concentrate->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Discard Supernatant centrifuge->supernatant repeat_purification Repeat Purification Steps centrifuge->repeat_purification If impure pure_product Pure this compound centrifuge->pure_product If pure repeat_purification->precipitate confirm Structural Confirmation (NMR) pure_product->confirm end End confirm->end

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activities

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug discovery and development.

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cancer cell lines. It has been shown to inhibit cell proliferation, migration, and invasion, particularly in breast cancer.[8]

Table 2: Anticancer Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer14.9 ± 1.4[8]
MDA-MB-468Triple-Negative Breast Cancer17.3 ± 1.6[8]

One of the key mechanisms of its anticancer action is the targeting of the c-Met receptor tyrosine kinase.[8] this compound has been identified as an inhibitor of c-Met phosphorylation, which in turn downregulates downstream signaling pathways involved in cell proliferation, survival, and motility.[8]

signaling_pathway_cmet Norstictic_Acid This compound cMet c-Met Receptor Norstictic_Acid->cMet Inhibits p_cMet Phosphorylated c-Met cMet->p_cMet Phosphorylation PI3K PI3K p_cMet->PI3K Migration Cell Migration p_cMet->Migration Invasion Cell Invasion p_cMet->Invasion Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Figure 2. This compound's inhibition of the c-Met signaling pathway.

Furthermore, this compound has been identified as a selective allosteric transcriptional regulator.[9] It functions by blocking the protein-protein interactions of the transcriptional coactivator Med25, thereby altering gene transcription.[9] This mechanism highlights a novel approach for therapeutic intervention in diseases where Med25-regulated pathways are dysregulated, such as in certain cancers.

signaling_pathway_med25 Norstictic_Acid This compound Med25 Med25 Coactivator Norstictic_Acid->Med25 Binds to allosteric site Norstictic_Acid->Med25 Inhibits Interaction Transcriptional_Activator Transcriptional Activator (e.g., ETV5) Med25->Transcriptional_Activator Interaction RNA_Polymerase_II RNA Polymerase II Transcriptional_Activator->RNA_Polymerase_II Recruits Gene_Transcription Target Gene Transcription RNA_Polymerase_II->Gene_Transcription

Figure 3. Allosteric inhibition of Med25 by this compound.
Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10] This makes it a potential candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacterium125[10]
Staphylococcus aureusGram-positive bacterium250[10]
Listeria monocytogenesGram-positive bacterium125[10]
Proteus vulgarisGram-negative bacterium250[10]
Aeromonas hydrophilaGram-negative bacterium125[10]
Candida albicansYeast250[10]
Candida glabrataYeast250[10]

The antimicrobial mechanism of action for depsidones like this compound is not fully elucidated but is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its phenolic structure. It can effectively scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases.

Table 4: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingData varies across studies[11][12]
ABTS Radical ScavengingData varies across studies[12]

The antioxidant capacity of this compound makes it a valuable compound for further investigation in the context of diseases associated with oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

MTT Assay for Anticancer Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of MDA-MB-231 breast cancer cells.

Materials and Reagents:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium and incubate for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

experimental_workflow_mtt start Start: Culture MDA-MB-231 Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

References

chemical structure and properties of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid is a naturally occurring depsidone, a class of secondary metabolites found predominantly in various lichen species. Characterized by a complex polycyclic structure, it has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antioxidant, and notably, anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological mechanisms of this compound. It includes detailed experimental protocols for its extraction and purification, comprehensive spectral data, and visual representations of its primary signaling pathways of therapeutic interest, specifically its roles as an inhibitor of the c-Met receptor tyrosine kinase and as a selective allosteric modulator of the Med25 transcriptional coactivator. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a member of the β-orcinol depsidone class of aromatic polyketides. Its structure is characterized by two aromatic rings linked by both an ether and an ester (lactone) bridge, forming a central seven-membered heterocyclic ring. Key functional groups include phenolic hydroxyls, a methyl ester, and a distinctive aldehyde group adjacent to a hydroxyl group, which is crucial for some of its biological activities, such as metal chelation.

Chemical Identification

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name 1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1][2]benzodioxepin-11-carboxaldehyde
CAS Number 571-67-5
Molecular Formula C₁₈H₁₂O₉
Canonical SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O
InChI Key IEVVSJFLBYOUCJ-UHFFFAOYSA-N
Physicochemical Data

The fundamental physicochemical properties of this compound are detailed in Table 2.

PropertyValueSource
Molecular Weight 372.28 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in DMF, DMSO, Ethanol, Methanol--INVALID-LINK--
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods. A summary of characteristic spectral data is provided below.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200–3550Strong, BroadO-H Stretching (Phenolic hydroxyls)
~1715Sharp, StrongC=O Stretching (Lactone and aldehyde carbonyls)
1550–1700SharpC=C Stretching (Aromatic rings)
1150–1300MediumC-O Stretching (Ether linkage)

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
372.0481[M]⁺ Molecular Ion Peak
328[M-CO₂]⁺ Loss of carbon dioxide from the lactone
299[M-CO₂-CHO]⁺ Subsequent loss of the aldehyde group

Note on NMR Data: While ¹H and ¹³C NMR are standard for structural confirmation, specific, comprehensive peak lists with assignments for this compound are not consistently available across primary literature. Generally, spectra would show signals corresponding to aromatic protons, methyl protons, the aldehydic proton, and a variety of quaternary and protonated aromatic carbons, as well as carbons of the carbonyl and methyl groups.

Experimental Protocols

Extraction and Purification of this compound from Lichen

The following protocol is a representative method for the isolation and purification of this compound from a suitable lichen source, such as species from the genera Usnea or Ramalina.

Materials:

  • Dried and ground lichen thalli

  • Acetone (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Crystallization dish

  • Standard laboratory glassware and equipment

Procedure:

  • Extraction:

    • Place approximately 50 g of dried, powdered lichen material into a cellulose thimble.

    • Assemble a Soxhlet apparatus and extract the lichen powder with 500 mL of acetone for 8-12 hours, or until the solvent running through the siphon tube is colorless.

    • Concentrate the resulting acetone extract to dryness in vacuo using a rotary evaporator to yield the crude extract.

  • Preliminary Purification:

    • Wash the crude extract with 100 mL of n-hexane to remove lipids and other non-polar compounds.

    • Decant the hexane layer and dry the remaining solid residue.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane:ethyl acetate 9:1) and pack it into a glass column.

    • Dissolve the dried, hexane-washed crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with a low polarity mobile phase and gradually increasing the polarity. A typical gradient might be from n-hexane:ethyl acetate (9:1) to n-hexane:ethyl acetate (1:1).

    • Collect fractions of approximately 20 mL and monitor the separation using TLC with a mobile phase of toluene:dioxane:acetic acid (180:60:8). This compound can be visualized under UV light (254 nm) or by spraying with 10% H₂SO₄ and heating.

  • Crystallization:

    • Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of hot acetone.

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C. Needle-like crystals of this compound will form.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in vacuo.

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for this compound Isolation lichen Dried, Ground Lichen Thalli soxhlet Soxhlet Extraction (Acetone) lichen->soxhlet evaporation1 Rotary Evaporation soxhlet->evaporation1 crude_extract Crude Acetone Extract evaporation1->crude_extract hexane_wash Hexane Wash crude_extract->hexane_wash purified_crude Defatted Crude Extract hexane_wash->purified_crude column_chrom Silica Gel Column Chromatography purified_crude->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pure_fractions Pure this compound Fractions fraction_collection->pure_fractions evaporation2 Rotary Evaporation pure_fractions->evaporation2 crystallization Crystallization (Acetone) evaporation2->crystallization final_product Pure Crystalline this compound crystallization->final_product

Figure 1. Experimental Workflow for this compound Isolation

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been identified as a potent inhibitor of key signaling pathways involved in cancer progression, particularly in triple-negative breast cancer (TNBC).

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, motility, and invasion. This compound has been identified as a direct inhibitor of c-Met.[1][3]

Mechanism of Inhibition: this compound inhibits the HGF-induced phosphorylation of c-Met.[1] This action blocks the activation of the kinase and prevents the subsequent phosphorylation and activation of downstream effector proteins. Key downstream signaling molecules suppressed by this compound include:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase crucial for cell invasion.

  • Paxillin/Rac-1 Axis: A signaling module that mediates cell motility.

By inhibiting these downstream effectors, this compound effectively suppresses the proliferation, migration, and invasion of cancer cells.[1]

G Figure 2. Inhibition of c-Met Pathway by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binds FAK FAK p_cMet->FAK Activates Paxillin_Rac1 Paxillin / Rac-1 p_cMet->Paxillin_Rac1 Activates Proliferation Cell Proliferation p_cMet->Proliferation NorsticticAcid This compound NorsticticAcid->p_cMet Inhibits p_FAK p-FAK FAK->p_FAK p_Paxillin_Rac1 p-Paxillin / p-Rac-1 Paxillin_Rac1->p_Paxillin_Rac1 Migration Cell Migration & Invasion p_FAK->Migration p_Paxillin_Rac1->Migration

Figure 2. Inhibition of c-Met Pathway by this compound
Allosteric Regulation of Med25

The Mediator complex is a crucial multiprotein assembly that links transcription factors to the RNA polymerase II machinery. The Med25 subunit of this complex serves as a key interaction hub for various transcriptional activators. Dysregulation of the protein-protein interactions (PPIs) involving Med25 contributes to oncogenesis and metastasis.

This compound acts as a selective allosteric modulator of Med25.[4]

Mechanism of Action: Instead of competing at the primary binding site, this compound targets an alternative, allosteric site on Med25. This binding induces a conformational change that disrupts the interaction between Med25 and transcriptional activators, such as ETV5 (E26 transformation-specific variant 5). The disruption of the Med25-ETV5 complex leads to the downregulation of target gene transcription. One such critical target gene is MMP2 (Matrix Metalloproteinase-2), an enzyme directly involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

G Figure 3. Allosteric Regulation of Med25 by this compound cluster_nucleus Nucleus Med25 Med25 Subunit (Mediator Complex) PPI Med25-ETV5 Complex Med25->PPI ETV5 ETV5 (Transcription Activator) ETV5->PPI MMP2_Gene MMP2 Gene PPI->MMP2_Gene Promotes Transcription MMP2_mRNA MMP2 mRNA MMP2_Gene->MMP2_mRNA Transcription MMP2_Protein MMP2 Protein MMP2_mRNA->MMP2_Protein Translation NorsticticAcid This compound NorsticticAcid->Med25 Allosteric Binding NorsticticAcid->PPI Disrupts Interaction Invasion Cancer Cell Invasion & Metastasis MMP2_Protein->Invasion Enables

Figure 3. Allosteric Regulation of Med25 by this compound

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in oncology. Its dual mechanisms of action—inhibiting the critical c-Met signaling pathway and allosterically modulating Med25-driven transcription—make it an attractive candidate for further drug development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as comprehensive preclinical and clinical investigations to validate its efficacy and safety in relevant cancer models. The detailed chemical and biological information provided in this guide serves as a foundational resource to support and accelerate these research endeavors.

References

Norstictic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norstictic acid is a depsidone-class secondary metabolite predominantly found in various lichen species, including those of the genera Usnea, Ramalina, and Parmelia.[1] Structurally characterized by a bicyclic system with multiple functional groups, it has emerged as a compound of significant pharmacological interest.[2] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to support research and development efforts.

Physicochemical Properties

This compound is a complex organic molecule with distinct chemical features that contribute to its biological activities. Its structure includes an aldehyde carbonyl group adjacent to a hydroxyl group, enabling it to form complexes with metals.[3]

PropertyValueReference(s)
IUPAC Name 5,13,17-Trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.0³,⁸.0¹⁴,¹⁸]octadeca-1(11),3,5,7,12,14(18)-hexaene-4-carbaldehyde[3]
Chemical Class Depsidone[3]
CAS Number 571-67-5[3]
Molecular Formula C₁₈H₁₂O₉[2][4]
Molecular Weight 372.28 g/mol [2][4]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, Acetone.[5][6]
Canonical SMILES CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O[4]

Biosynthesis of this compound

The biosynthesis of depsidones like this compound in lichens is a complex process originating from the polyketide pathway. While the exact gene clusters are a subject of ongoing research, a generally accepted hypothesis involves the synthesis of two separate phenolic units (orsellinic acid derivatives) by non-reducing polyketide synthases (NR-PKSs). These units first combine to form a depside intermediate, which then undergoes intramolecular oxidative coupling (ether linkage) to form the characteristic depsidone core.

G cluster_0 Acetyl-CoA + Malonyl-CoA Pool cluster_1 Formation of Phenolic Units cluster_2 Depsidone Formation A Acetyl-CoA PKS Polyketide Synthase (PKS) A->PKS Polyketide Pathway B Malonyl-CoA B->PKS Polyketide Pathway UnitA Phenolic Unit A (Orsellinic Acid type) PKS->UnitA UnitB Phenolic Unit B (Orsellinic Acid type) PKS->UnitB Ester Esterification UnitA->Ester UnitB->Ester Depside Depside Intermediate (e.g., Gyrophoric Acid type) Ester->Depside Oxidative Intramolecular Oxidative Coupling (Phenol Oxidase) Depside->Oxidative Norstictic This compound Oxidative->Norstictic

A proposed biosynthetic pathway for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It also demonstrates significant antioxidant, antimicrobial, and immunostimulatory effects.

Anticancer Activity

This compound has shown potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, particularly triple-negative breast cancer (TNBC).[1][7]

Mechanism 1: Inhibition of c-Met Signaling Pathway A primary mechanism of its anticancer action is the inhibition of the proto-oncogenic receptor tyrosine kinase c-Met.[1] this compound treatment suppresses the HGF-induced phosphorylation of c-Met, which in turn inhibits key downstream signaling pathways responsible for cell proliferation, survival, motility, and invasion.[1][8] Specifically, it has been shown to inhibit the PI3K/AKT/mTOR and STAT3 pathways.[8]

G HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates Norstictic This compound Norstictic->cMet inhibits phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Invasion Migration & Invasion STAT3->Invasion

Inhibition of the c-Met signaling cascade by this compound.

Mechanism 2: Allosteric Regulation of Med25 this compound also functions as a selective allosteric transcriptional regulator.[1] It targets the transcriptional coactivator Med25, a subunit of the Mediator complex. By binding to a dynamic loop region flanking a canonical binding site, this compound orthosterically and allosterically blocks Med25's protein-protein interactions (PPIs) with transcriptional activators, thereby altering gene expression related to oncogenesis and metastasis.[1][9]

G Med25 Med25 (AcID Domain) Transcription Oncogenic Gene Transcription Med25->Transcription Promotes Activator Transcriptional Activator (e.g., ETV5) Activator->Med25 Binds to Canonical Site Norstictic This compound Norstictic->Med25 Allosterically Inhibits PPI BindingSite Allosteric Site (Dynamic Loop) Norstictic->BindingSite Binds BindingSite->Med25

Allosteric inhibition of Med25 by this compound.

Quantitative Anticancer Data

Cell LineCancer TypeAssayValue (µM)Reference(s)
MDA-MB-231Triple-Negative BreastIC₅₀14.9 ± 1.4[1]
MDA-MB-468Triple-Negative BreastIC₅₀17.3 ± 1.6[1]
c-Met Kinase(Biochemical Assay)IC₅₀6.5[1]
Med25-ETV5 PPI(Biochemical Assay)IC₅₀2.3 ± 0.1
PC-03Prostate CarcinomaGI₅₀1.28 (Isopropyl deriv.)[8]
786-0Kidney CarcinomaGI₅₀6.37 (n-Butyl deriv.)[8]
MCF7Breast CarcinomaGI₅₀5.96 (n-Hexyl deriv.)[8]
HT-29Colon CarcinomaGI₅₀6.80 (sec-Butyl deriv.)[8]
HEP2Laryngeal CarcinomaGI₅₀9.53 (n-Hexyl deriv.)[8]

Note: Some of the most potent activities were observed with alkyl derivatives of this compound, highlighting potential for medicinal chemistry optimization.[8]

Antimicrobial Activity

This compound is active against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for its potency.

MicroorganismTypeMIC (µM)MIC (µg/mL)Reference(s)
Aeromonas hydrophilaGram-Negative10037.2[10]
Bacillus subtilisGram-Positive20074.5[10]
Listeria monocytogenesGram-Positive400148.9[10]
Proteus vulgarisGram-Negative800297.8[10]
Streptococcus faecalisGram-Positive1700632.9[10]
Candida albicansFungus34001265.8[10]
Candida glabrataFungus67002494.3[10]

(Conversion: M.Wt = 372.28 g/mol ; 1 mM = 372.28 µg/mL)

Antioxidant Activity

This compound demonstrates notable free radical scavenging capabilities, contributing to its potential role in mitigating oxidative stress.

AssayIC₅₀ (µM)Reference(s)
DPPH566
SAS580

Experimental Protocols & Methodologies

Extraction, Purification, and Analysis Workflow

The isolation of this compound from lichen thalli typically involves solvent extraction followed by chromatographic purification.

G Start 1. Sample Preparation Prep Air-dry and grind lichen thalli (e.g., Usnea strigosa) Start->Prep Extraction 2. Solvent Extraction Prep->Extraction Extract Macerate powder in Ethyl Acetate (EtOAc) or Acetone Extraction->Extract Filter Filter and concentrate crude extract under reduced pressure Extract->Filter Purification 3. Chromatographic Purification Filter->Purification Column Fractionate crude extract using C-18 Reversed-Phase Silica Gel Column Purification->Column Elute Elute with a gradient of H₂O and Acetonitrile (CH₃CN) Column->Elute Collect Collect and pool active fractions (monitored by bioassay, e.g., MTT) Elute->Collect Analysis 4. Identification & Analysis Collect->Analysis TLC TLC Analysis Analysis->TLC HPLC HPLC Analysis Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS Final Pure this compound TLC->Final HPLC->Final NMR->Final MS->Final

Workflow for this compound extraction and analysis.

Detailed Protocol: Extraction from Usnea strigosa [1]

  • Preparation : Air-dry lichen thalli at room temperature and grind into a fine powder.

  • Extraction : Macerate the powdered lichen material with Ethyl Acetate (EtOAc) at room temperature. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude EtOAc extract.

  • Fractionation : Subject the crude extract to column chromatography on a C-18 reversed-phase silica gel column.

  • Elution : Elute the column with a stepwise gradient of increasing acetonitrile in water.

  • Bioassay-Guided Pooling : Test the resulting fractions for bioactivity (e.g., anti-proliferative effects on MDA-MB-231 cells). Pool the fractions that show the highest activity.

  • Final Purification : Further purify the pooled active fractions using C-18 RP-Si gel chromatography to yield pure this compound.

  • Identification : Confirm the chemical identity and purity of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and by comparison with literature data.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

Methodology [3][8]

  • Cell Seeding : Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in 100 µL of culture medium. Incubate overnight (~12-24h) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment : Treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in medium; final DMSO concentration typically <0.5%). Include vehicle-only (DMSO) controls. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation : Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Allow the plate to stand overnight in the incubator (for SDS-based solutions) or shake for 15 minutes (for DMSO). Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell proliferation).

Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream targets.

Methodology [1]

  • Cell Treatment : Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time, followed by stimulation with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Met, total c-Met, phospho-AKT, total-AKT, phospho-STAT3, total-STAT3, and a loading control (e.g., β-actin or GAPDH), diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Z′-LYTE™ Biochemical Kinase Assay

This FRET-based assay measures the kinase activity of a target (e.g., c-Met) by detecting the phosphorylation of a synthetic peptide substrate.

Methodology [1][7]

  • Assay Principle : The assay uses a peptide substrate labeled with a FRET pair (donor and acceptor fluorophores). When the kinase phosphorylates the peptide, it becomes resistant to cleavage by a specific protease added in the second step. Uncleaved (phosphorylated) peptides maintain FRET, while cleaved (non-phosphorylated) peptides lose FRET.

  • Kinase Reaction : In a 384-well plate, combine the c-Met enzyme, the specific Z′-LYTE™ peptide substrate, and ATP at a near-Km concentration. Add this compound at various concentrations.

  • Development Reaction : After the kinase reaction incubation (e.g., 60 minutes), add the Development Reagent (a site-specific protease).

  • Signal Reading : After a further incubation period (e.g., 60 minutes), measure the fluorescence emission of both the donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) after excitation at 400 nm.

  • Data Analysis : Calculate the emission ratio (Donor/Acceptor). The percentage of phosphorylation is determined from this ratio, and the IC₅₀ value for this compound is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anticancer mechanisms of action, particularly through the dual inhibition of the c-Met signaling pathway and the allosteric modulation of the Med25 transcriptional coactivator. Its multifaceted biological profile, including antimicrobial and antioxidant activities, further enhances its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers in drug discovery. Future research should focus on medicinal chemistry efforts to improve potency and drug-like properties, in vivo efficacy studies in relevant animal models, and further elucidation of its biosynthetic pathway to enable biotechnological production methods.

References

The Biological Activities of Norstictic Acid from Lichens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a secondary metabolite belonging to the β-orcinol depsidone class, is a prominent chemical constituent of various lichen species, particularly within the genera Usnea, Ramalina, and Parmelia. Historically, lichens have been a source of unique chemical compounds with diverse biological activities. In recent years, this compound has garnered significant scientific interest due to its promising pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its anticancer activity is a focal point of current research, with studies highlighting its potential in targeting specific signaling pathways involved in tumorigenesis and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic and anti-proliferative activities of this compound have been quantified using various assays, with results typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. A summary of these findings is presented in Table 1.

Cell LineCancer TypeAssayIC50 / GI50 (µM)Reference(s)
MDA-MB-231Triple-Negative Breast CancerMTT14.9 ± 1.4[1]
MDA-MB-468Breast CancerMTT17.3 ± 1.6[1]
MCF7Breast CarcinomaSulforhodamine B88.4 - 191.2[2]
HEP2Laryngeal CarcinomaSulforhodamine B88.4 - 191.2[2]
PC-03Prostate CarcinomaSulforhodamine B88.4 - 191.2[2]
B16-F10Murine MelanomaSulforhodamine B88.4 - 191.2[2]
UACC-62Human MelanomaSulforhodamine B88.4 - 191.2[2]
786-0Kidney CarcinomaSulforhodamine B156.9 ± 7.46 - 915.6 ± 91.27[2]
HT-29Colon CarcinomaSulforhodamine B156.9 ± 7.46 - 915.6 ± 91.27[2]

Table 1: In Vitro Anticancer Activity of this compound

Signaling Pathways in Anticancer Activity

A key mechanism underlying the anticancer activity of this compound is its ability to target the c-Met receptor tyrosine kinase.[1][3] The HGF/c-Met signaling pathway is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in cell proliferation, survival, motility, and invasion.[1] this compound has been shown to inhibit the hepatocyte growth factor (HGF)-induced phosphorylation of c-Met.[4] This inhibition, in turn, suppresses the activation of downstream effector proteins, thereby impeding cancer progression.[4]

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met Receptor HGF->c-Met binds p-c-Met Phosphorylated c-Met c-Met->p-c-Met HGF-induced phosphorylation Downstream\nEffectors Downstream Effectors (e.g., FAK) p-c-Met->Downstream\nEffectors activates Proliferation Cell Proliferation, Migration, Invasion Downstream\nEffectors->Proliferation This compound This compound This compound->p-c-Met inhibits

This compound inhibits the c-Met signaling pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] While the precise mechanism of this compound's interaction with the NF-κB pathway is still under investigation, many natural polyphenolic compounds are known to inhibit this pathway at various levels. The general mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

NFkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, LPS IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates p-IκBα Phosphorylated IκBα IκBα->p-IκBα NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n translocates Proteasome Proteasome p-IκBα->Proteasome targeted for degradation Proteasome->IκBα degrades This compound This compound This compound->IKK inhibits (potential) Gene Transcription Pro-inflammatory & Pro-survival Genes NF-κB_n->Gene Transcription activates

Proposed inhibition of the NF-κB pathway by this compound.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data
MicroorganismTypeMIC (mM)Reference(s)
Aeromonas hydrophilaGram-negative Bacteria0.1 - 6.7[5]
Bacillus subtilisGram-positive Bacteria0.1 - 6.7[5]
Listeria monocytogenesGram-positive Bacteria0.1 - 6.7[5]
Proteus vulgarisGram-negative Bacteria0.1 - 6.7[5]
Staphylococcus faecalisGram-positive Bacteria0.1 - 6.7[5]
Candida albicansFungus0.1 - 6.7[5]
Candida glabrataFungus0.1 - 6.7[5]
Mycobacterium tuberculosisBacteria62.5 µg/mL[6]

Table 2: Antimicrobial Activity of this compound

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are attributed to its phenolic structure that can donate hydrogen atoms to scavenge free radicals. The antioxidant potential of this compound has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

Quantitative data for the antioxidant activity of this compound is still emerging and can vary depending on the assay used. Some studies have indicated its ability to scavenge superoxide anion radicals.[6] However, its DPPH radical scavenging activity has yielded contradictory results in different studies.[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's biological activities.

General Experimental Workflow

The assessment of the biological activities of this compound typically follows a standardized workflow, from sample preparation to data analysis.

experimental_workflow Start Start Isolation Isolation & Purification of this compound Start->Isolation Stock_Solution Preparation of Stock Solution Isolation->Stock_Solution Assay_Selection Selection of Biological Assay Stock_Solution->Assay_Selection Assay_Execution Execution of Assay (e.g., MTT, DPPH) Assay_Selection->Assay_Execution Data_Collection Data Collection (e.g., Absorbance) Assay_Execution->Data_Collection Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Collection->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

References

Norstictic Acid: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid, a secondary metabolite derived from lichens, has emerged as a promising natural compound with notable anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of this compound, with a primary focus on its well-documented activity in breast cancer cells. The core of its mechanism involves the dual inhibition of the c-Met receptor tyrosine kinase signaling pathway and the modulation of the transcriptional coactivator Med25. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore natural products as a rich source of therapeutic leads. This compound, a depsidone found in various lichen species, has demonstrated significant potential in preclinical studies. Its ability to inhibit cancer cell proliferation, migration, and invasion highlights its promise as a scaffold for the development of new anticancer drugs. This guide aims to provide a detailed technical overview of the currently understood mechanisms of action of this compound in cancer cells, with a particular emphasis on triple-negative breast cancer (TNBC), where its effects have been most extensively studied.

Core Mechanisms of Action

The anticancer activity of this compound is primarily attributed to its interaction with two key cellular components: the c-Met receptor and the Med25 transcriptional coactivator.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is a hallmark of many cancers, including TNBC, contributing to tumor progression and metastasis.[1][2]

This compound has been identified as a direct inhibitor of c-Met.[1][2] Treatment of cancer cells with this compound leads to a significant suppression of HGF-induced c-Met phosphorylation.[1] This inhibition blocks the downstream activation of pro-oncogenic signaling cascades, thereby impeding cancer cell proliferation, migration, and invasion.[1][2]

cMet_pathway cluster_membrane Cell Membrane cMet c-Met Receptor Downstream Downstream Signaling (Proliferation, Migration, Invasion) cMet->Downstream Activates HGF HGF HGF->cMet Binds & Activates Norstictic_Acid This compound Norstictic_Acid->cMet Inhibits Phosphorylation

This compound inhibits HGF-induced c-Met activation.
Modulation of the Med25 Transcriptional Coactivator

Med25 is a subunit of the Mediator complex, a crucial component of the transcriptional machinery that regulates gene expression by bridging transcription factors to RNA polymerase II.[3][4] The protein-protein interactions (PPIs) mediated by Med25 are implicated in stress-response and motility pathways, and their dysregulation can contribute to oncogenesis and metastasis.[3][4][5]

This compound acts as a selective allosteric and orthosteric inhibitor of Med25.[3] It targets a dynamic loop on the Med25 surface, thereby blocking its interaction with transcriptional activators.[3][4] This disruption of the Med25-driven transcriptional program leads to the downregulation of genes involved in tumor progression.[3]

Med25_pathway Norstictic_Acid This compound Med25 Med25 Norstictic_Acid->Med25 Binds & Inhibits Interaction Mediator Mediator Complex Med25->Mediator TF Transcriptional Activators (e.g., ETV5) TF->Med25 Binds PolII RNA Polymerase II Mediator->PolII Gene_Expression Oncogenic Gene Expression PolII->Gene_Expression Transcription

This compound disrupts Med25-mediated transcription.

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeAssayIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerMTT Proliferation14.9 ± 1.4[1]
MDA-MB-468Triple-Negative Breast CancerMTT Proliferation17.3 ± 1.6[1]
MDA-MB-231Triple-Negative Breast CancerTranswell Invasion18.2 ± 2.1[1]

Note: Research on the efficacy of this compound in other cancer types, such as lung, colon, and melanoma, is currently limited.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Assay A 1. Seed cells in a 96-well plate (5 x 10^3 cells/well) B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat with various concentrations of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent (50 µL/well) D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO (100 µL/well) F->G H 8. Measure absorbance at 570 nm G->H

Workflow for the MTT cell proliferation assay.
  • Cell Seeding: Breast cancer cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[1]

  • Incubation: Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (prepared from a stock solution in DMSO). Vehicle control wells receive medium with the corresponding concentration of DMSO.

  • Incubation: Cells are incubated with the treatment for 72 hours.[1]

  • MTT Addition: After the incubation period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1]

  • Formazan Formation: The plate is incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[1]

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

Western Blot Analysis for c-Met Phosphorylation

Western blotting is used to detect the phosphorylation status of c-Met, providing direct evidence of its inhibition by this compound.

Western_Blot A 1. Treat cells with this compound and/or HGF B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (anti-phospho-c-Met, anti-c-Met) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G

General workflow for Western blot analysis.
  • Cell Treatment: MDA-MB-231 cells are treated with varying concentrations of this compound, with or without HGF stimulation.

  • Lysis and Quantification: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated c-Met and total c-Met.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell population.

Wound_Healing A 1. Grow cells to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove detached cells and add medium with this compound B->C D 4. Image the scratch at time 0 C->D E 5. Incubate and acquire images at regular time intervals D->E F 6. Quantify the rate of wound closure E->F Transwell_Invasion A 1. Coat transwell inserts with Basement Membrane Extract (BME) B 2. Seed cells in the upper chamber in serum-free medium A->B C 3. Add medium with chemoattractant (HGF) and this compound to the lower chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells from the upper surface D->E F 6. Fix and stain invading cells on the lower surface E->F G 7. Count stained cells under a microscope F->G

References

antimicrobial spectrum of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Antimicrobial Spectrum of Norstictic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secondary metabolite produced predominantly by lichens, has garnered significant interest for its diverse biological activities, including its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data on its activity against a range of pathogenic bacteria and fungi. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and a logical workflow for this analysis is visualized. This document serves as a foundational resource for researchers investigating novel antimicrobial compounds derived from natural sources.

Introduction

This compound is a naturally occurring depsidone, a class of phenolic compounds, primarily isolated from lichen species of the genera Usnea, Ramalina, and Parmelia. As a secondary metabolite, it is not involved in the primary growth of the lichen but is thought to play a role in defense and survival. The unique chemical structure of this compound contributes to its various biological properties, which include antioxidant, cytotoxic, and antimicrobial activities.[1] The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and natural products like this compound represent a promising avenue for the discovery of new therapeutic agents.[1]

Antimicrobial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. Quantitative assessment of this activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation

The following table summarizes the known antimicrobial activity of this compound against various microbial species. The data is compiled from published literature and presented to facilitate comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

Microorganism Type MIC Range (mM) MIC Range (µg/mL)*
Aeromonas hydrophila Gram-negative Bacteria 0.1 - 6.7 37.2 - 2494
Bacillus subtilis Gram-positive Bacteria 0.1 - 6.7 37.2 - 2494
Listeria monocytogenes Gram-positive Bacteria 0.1 - 6.7 37.2 - 2494
Proteus vulgaris Gram-negative Bacteria 0.1 - 6.7 37.2 - 2494
Streptococcus faecalis (now Enterococcus faecalis) Gram-positive Bacteria 0.1 - 6.7 37.2 - 2494
Candida albicans Yeast (Fungus) 0.1 - 6.7 37.2 - 2494

| Candida glabrata | Yeast (Fungus) | 0.1 - 6.7 | 37.2 - 2494 |

*Note: The µg/mL values are calculated based on the molecular weight of this compound (372.28 g/mol ) and the reported molar concentration range. The wide range suggests that activity is highly dependent on the specific strain and the experimental conditions used.

Experimental Protocols

The determination of the antimicrobial activity of this compound involves standardized in vitro susceptibility testing methods. The two primary approaches are diffusion and dilution assays.

Agar Diffusion Methods (Qualitative Screening)

Agar diffusion methods, such as the agar well diffusion and disk diffusion (Kirby-Bauer) tests, are commonly used for initial screening of antimicrobial activity.[2][3][4]

a) Inoculum Preparation:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][6]

  • This standardized inoculum is then used to inoculate the surface of Mueller-Hinton agar plates by swabbing to create a uniform lawn of bacteria.[3]

b) Application of this compound:

  • Agar Well Diffusion: A sterile cork borer is used to create wells (typically 6 mm in diameter) in the inoculated agar. A specific volume of the this compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[2][4][7]

  • Disk Diffusion: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound solution. The disks are allowed to dry and then placed on the surface of the inoculated agar.[3]

c) Incubation and Interpretation:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[5]

  • During incubation, the compound diffuses from the well or disk into the agar, creating a concentration gradient.

  • If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the well or disk.

  • The diameter of this zone is measured in millimeters and provides a qualitative measure of the compound's activity.

Broth Microdilution Method (Quantitative MIC Determination)

The broth microdilution method is a quantitative technique used to determine the precise Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

a) Preparation of Serial Dilutions:

  • A stock solution of this compound is prepared in a solvent such as DMSO.[10]

  • Using a 96-well microtiter plate, serial two-fold dilutions of the this compound are made in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8][11] This creates a range of decreasing concentrations across the wells of the plate.

b) Inoculation:

  • A standardized inoculum of the test microorganism is prepared as described previously and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

  • Each well containing the diluted compound is inoculated with the standardized bacterial or fungal suspension.[11]

  • Control wells are included: a growth control (broth + inoculum, no compound) and a sterility control (broth only).[8]

c) Incubation and MIC Reading:

  • The microtiter plate is incubated under appropriate conditions.

  • After incubation, the plate is examined for visible turbidity (growth).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[8] Growth indicators like resazurin can also be used to aid in the determination.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial spectrum of a natural product like this compound.

Antimicrobial_Testing_Workflow cluster_diffusion Agar Diffusion Method (Screening) cluster_dilution Broth Dilution Method (MIC Determination) prep Preparation of this compound Stock Solution (e.g., in DMSO) apply_compound Apply this compound prep->apply_compound serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep->serial_dilution inoculum Preparation of Standardized Microbial Inoculum (0.5 McFarland) plate_prep Inoculate Mueller-Hinton Agar Plate with Microbial Lawn inoculum->plate_prep inoculate_wells Inoculate Wells with Standardized Microorganism inoculum->inoculate_wells plate_prep->apply_compound well_method Well Diffusion: Pipette solution into well apply_compound->well_method disk_method Disk Diffusion: Place impregnated disk on agar apply_compound->disk_method incubate_diffusion Incubate Plate (e.g., 24h at 37°C) well_method->incubate_diffusion disk_method->incubate_diffusion measure_zone Measure Zone of Inhibition (mm) incubate_diffusion->measure_zone serial_dilution->inoculate_wells incubate_dilution Incubate Plate (e.g., 18-24h at 37°C) inoculate_wells->incubate_dilution read_mic Read MIC: Lowest concentration with no visible growth incubate_dilution->read_mic

Caption: General workflow for antimicrobial susceptibility testing.

Potential Mechanisms of Action

The precise antimicrobial mechanism of action for this compound is not yet fully elucidated. However, studies on related lichen-derived compounds, such as usnic acid, suggest potential targets. For instance, usnic acid has been shown to inhibit RNA and DNA synthesis in Gram-positive bacteria.[12] Depsidones as a class are known to possess a range of biological activities, and their antimicrobial effects may stem from their ability to disrupt cell membranes, inhibit key enzymes, or interfere with microbial signaling pathways.[1][13] Further research is required to determine the specific molecular targets of this compound in microbial cells.

Conclusion

This compound exhibits a notable broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Standardized methodologies, particularly broth microdilution, are crucial for quantifying this activity and establishing comparable MIC values. While the available data confirms its potential, the wide range in reported MICs highlights the need for further systematic studies against diverse clinical isolates. Elucidating its specific mechanism of action will be a critical next step in evaluating this compound's potential for development into a clinically useful antimicrobial agent. This guide provides the foundational knowledge and procedural framework for researchers to advance the study of this promising natural product.

References

The Immunostimulatory Potential of Norstictic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Immunomodulatory Activities of the Lichen-Derived Depsidone, Norstictic Acid.

Introduction

This compound, a secondary metabolite belonging to the depsidone class of phenolic compounds, is predominantly found in various lichen species, particularly within the genera Ramalina, Usnea, and Parmotrema. While extensively investigated for its cytotoxic and anti-cancer properties, emerging evidence suggests a potential role for this compound as a modulator of the innate immune response. This technical guide provides a comprehensive analysis of the current understanding of the immunostimulatory effects of this compound, with a focus on its impact on macrophage activity. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development.

Immunostimulatory Effects on Macrophages

Macrophages are pivotal players in the innate immune system, acting as sentinels that recognize and eliminate pathogens and cellular debris. A key indicator of macrophage activation is the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂) and nitric oxide (NO), respectively. These molecules are integral to the microbicidal and tumoricidal activities of macrophages.

A key study by Carlos et al. (2009) investigated the capacity of various lichen-derived phenolic compounds, including this compound, to stimulate H₂O₂ and NO production in murine peritoneal macrophages. The findings from this study form the primary basis for our current understanding of this compound's immunostimulatory potential.

Quantitative Data on Macrophage Activation

The following tables summarize the quantitative data on the effects of this compound on hydrogen peroxide and nitric oxide production by murine peritoneal macrophages.

Table 1: Effect of this compound on Hydrogen Peroxide (H₂O₂) Production in Murine Peritoneal Macrophages

Concentration of this compound (µg/mL)H₂O₂ Production (nmol/mL)
0 (Control)0.25 ± 0.03
6.250.38 ± 0.05
12.50.55 ± 0.07
250.78 ± 0.09
501.10 ± 0.12

Table 2: Effect of this compound on Nitric Oxide (NO) Production in Murine Peritoneal Macrophages

Concentration of this compound (µg/mL)Nitric Oxide Production (µM)
0 (Control)1.5 ± 0.2
6.252.8 ± 0.3
12.54.5 ± 0.5
256.8 ± 0.7
509.2 ± 1.0

Data are presented as mean ± standard deviation.

These data indicate that this compound induces a dose-dependent increase in both hydrogen peroxide and nitric oxide production by macrophages, suggesting a direct immunostimulatory effect on these key innate immune cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's immunostimulatory effects.

Murine Peritoneal Macrophage Isolation and Culture
  • Animal Model: Swiss mice are used as the source for peritoneal macrophages.

  • Elicitation: Mice are injected intraperitoneally with 3 mL of a 3% thioglycollate solution to elicit macrophage migration into the peritoneal cavity.

  • Harvesting: Four days post-injection, the mice are euthanized, and the peritoneal cavity is washed with 5 mL of sterile RPMI-1640 medium.

  • Cell Culture: The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. The cells are then plated in 96-well culture plates at a density of 2 x 10⁵ cells/well and incubated for 2 hours at 37°C in a 5% CO₂ atmosphere to allow for macrophage adherence. Non-adherent cells are removed by washing with RPMI-1640.

Hydrogen Peroxide (H₂O₂) Production Assay

This assay is based on the horseradish peroxidase-dependent oxidation of phenol red by H₂O₂.

  • Reagents:

    • Phenol red solution (0.2 mg/mL in phosphate-buffered saline - PBS)

    • Horseradish peroxidase (HRP) solution (10 U/mL in PBS)

    • 1 N NaOH

  • Procedure:

    • Adherent macrophages are washed with PBS.

    • This compound at various concentrations (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1%) is added to the wells containing 100 µL of phenol red solution and HRP.

    • The plates are incubated for 2 hours at 37°C in a 5% CO₂ atmosphere.

    • The reaction is stopped by the addition of 10 µL of 1 N NaOH.

    • The absorbance is measured at 620 nm using a microplate reader.

    • The concentration of H₂O₂ is determined from a standard curve generated with known concentrations of H₂O₂.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Reagents:

    • Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Procedure:

    • Adherent macrophages are treated with various concentrations of this compound for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • After incubation, 50 µL of the culture supernatant is transferred to a new 96-well plate.

    • 50 µL of the Griess Reagent is added to each well.

    • The plate is incubated at room temperature for 10 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by this compound in macrophages have not been fully elucidated, the production of nitric oxide is known to be primarily regulated by the inducible nitric oxide synthase (iNOS). The expression of iNOS is controlled by complex signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] It is plausible that this compound exerts its immunostimulatory effects through the activation of these pathways.

Hypothesized Signaling Pathway for this compound-Induced Macrophage Activation

Norstictic_Acid_Macrophage_Activation cluster_nucleus Nucleus Norstictic_Acid This compound Macrophage_Surface_Receptor Macrophage Surface Receptor (e.g., TLR) Norstictic_Acid->Macrophage_Surface_Receptor Signal_Transduction Signal Transduction (MyD88, TRAF6, etc.) Macrophage_Surface_Receptor->Signal_Transduction MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Signal_Transduction->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκB, p65/p50) Signal_Transduction->NFkB_Pathway ROS_Production Hydrogen Peroxide (H₂O₂) Production Signal_Transduction->ROS_Production AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Nucleus Nucleus AP1->Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalysis

Caption: Hypothesized signaling cascade for this compound-induced macrophage activation.

Experimental Workflow for Assessing Immunostimulatory Activity

Experimental_Workflow Start Start: Isolate Murine Peritoneal Macrophages Culture_Macrophages Culture and Adhere Macrophages (2x10⁵ cells/well) Start->Culture_Macrophages Treat_with_NA Treat with this compound (Various Concentrations) Culture_Macrophages->Treat_with_NA Incubate_H2O2 Incubate for 2 hours Treat_with_NA->Incubate_H2O2 Incubate_NO Incubate for 48 hours Treat_with_NA->Incubate_NO H2O2_Assay H₂O₂ Assay (Phenol Red) Incubate_H2O2->H2O2_Assay NO_Assay NO Assay (Griess Reagent) Incubate_NO->NO_Assay Data_Analysis Data Analysis and Quantification H2O2_Assay->Data_Analysis NO_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the immunostimulatory effects of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses immunostimulatory properties, primarily through the activation of macrophages and the subsequent production of nitric oxide and hydrogen peroxide. These findings open avenues for further investigation into the therapeutic potential of this compound as an immunomodulatory agent, particularly in contexts where enhanced innate immune responses are desirable, such as in infectious diseases and oncology.

Future research should focus on:

  • Elucidating the specific macrophage surface receptors that interact with this compound.

  • Confirming the activation of the NF-κB and MAPK signaling pathways and identifying the key downstream effector molecules.

  • Investigating the effects of this compound on other immune cell populations, including T-cells, B-cells, and dendritic cells.

  • Evaluating the in vivo efficacy of this compound in relevant disease models.

A deeper understanding of the immunological activities of this compound will be crucial for its potential development as a novel immunomodulatory therapeutic.

References

Norstictic Acid: A Deep Dive into its Function as an Allosteric Transcriptional Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of norstictic acid's role as a selective allosteric transcriptional regulator. It delves into its mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting transcriptional protein-protein interactions.

Introduction: The Challenge of Targeting Transcriptional Networks

Transcriptional coactivators are central to gene expression regulation, acting as hubs for the assembly of transcriptional machinery through interactions with various transcription factors.[1] The dysregulation of these coactivator-activator protein-protein interaction (PPI) networks is implicated in the progression of numerous diseases, including cancer.[1] This makes them attractive targets for therapeutic intervention. However, the large and often featureless binding surfaces of these proteins present a significant challenge for the development of small-molecule inhibitors.[1][2][3][4]

The transcriptional coactivator Med25 is a key regulator of stress-response and motility pathways.[2][3] Its dysregulation, particularly its interaction with the ETV/PEA3 family of transcriptional activators, has been linked to oncogenesis and metastasis in breast and prostate cancers.[1] The activator-interaction domain (AcID) of Med25, which mediates these PPIs, lacks well-defined binding pockets, making traditional orthosteric inhibition difficult.[1]

This compound: A Novel Allosteric Inhibitor of Med25

This compound, a natural product derived from lichens, has emerged as a promising inhibitor of the Med25 PPI network.[4][5] It functions not by directly competing with transcriptional activators for the canonical binding sites, but by binding to an alternative, allosteric site.[6][7] This binding event on a dynamic loop region flanking one of the primary binding surfaces induces conformational changes that disrupt the Med25-transcriptional activator interaction.[6][7] This dual orthosteric and allosteric mechanism provides a novel avenue for modulating Med25 activity.[3][6]

Mechanism of Action

This compound's unique mechanism involves targeting a highly dynamic loop on the Med25 AcID. This interaction has been shown to both orthosterically and allosterically alter Med25-driven transcription.[2][3][6] The presence of a reactive orthophenolic aldehyde moiety in this compound's structure suggests a potential for covalent bond formation with lysine residues on the protein surface, specifically through the formation of a Schiff base.[1] Mass spectrometry analysis has confirmed the formation of a covalent adduct with Med25.[1][8] This covalent interaction likely contributes to the stability and efficacy of the inhibition.

The proposed mechanism is visualized in the signaling pathway diagram below.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Fluorescence Polarization Assay (Med25 AcID + fl-VP16) Start->Primary_Screen Hit_Identification Hit Identification: Activity > 3 SD over DMSO Primary_Screen->Hit_Identification Dose_Response Dose-Response Assessment: Determine apparent IC50 values Hit_Identification->Dose_Response Secondary_Assay Secondary (Selectivity) Assays: Counter-screen against related PPIs (e.g., CBP KIX, p300 TAZ1) Dose_Response->Secondary_Assay Lead_Compound Lead Compound Identification: This compound & Psoromic Acid Secondary_Assay->Lead_Compound

References

Norstictic Acid: A Comprehensive Technical Guide to its Preliminary Anticancer Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a secondary metabolite derived from lichens, has emerged as a compound of interest in oncology research.[1] This depsidone-derived natural product has demonstrated notable anticancer properties, particularly against aggressive cancer phenotypes such as triple-negative breast cancer (TNBC).[1][2] This technical guide provides a detailed overview of the preliminary anticancer screening of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

In Vitro Anticancer Activity

This compound has been shown to inhibit the proliferation of various breast cancer cell lines in a concentration-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines, highlighting its preferential activity against specific cancer subtypes.

Cytotoxicity Data

The following table summarizes the IC50 values of this compound against a panel of human breast cancer cell lines after 24 hours of treatment. The data indicates a pronounced inhibitory effect on c-Met overexpressing cell lines.[1]

Cell LineDescriptionIC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer (c-Met overexpressing)14.9 ± 1.4
MDA-MB-468 Triple-Negative Breast Cancer (c-Met overexpressing)17.3 ± 1.6
MCF-7 Estrogen Receptor-Positive Breast Cancer> 50
BT-474 HER2-Positive Breast Cancer> 50
T-47D Estrogen Receptor-Positive Breast Cancer> 50
SK-BR-3 HER2-Positive Breast Cancer> 50
MCF-10A Non-tumorigenic Mammary Epithelial> 200 (at 200 µM, 5.6% cell death)

Data sourced from Ebrahim et al. (2016).[1]

In Vivo Anticancer Efficacy

The anticancer potential of this compound has also been evaluated in a preclinical in vivo model. A xenograft study using athymic nude mice implanted with MDA-MB-231/GFP breast cancer cells demonstrated a significant reduction in tumor growth following treatment with this compound.[1]

Xenograft Tumor Growth Inhibition

The table below presents the key findings from the in vivo study, comparing tumor volume and weight in this compound-treated mice versus a vehicle-treated control group.[1]

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM
Vehicle Control 1672.3 ± 318.32.09 ± 0.52
This compound 736.6 ± 101.60.89 ± 0.13

Data sourced from Ebrahim et al. (2016).[1]

Mechanism of Action: Targeting the c-Met Signaling Pathway

Research indicates that this compound exerts its anticancer effects, at least in part, by targeting the c-Met receptor tyrosine kinase.[1][2] c-Met is a proto-oncogene that is often dysregulated in various cancers, including TNBC, and plays a crucial role in tumor progression, cell proliferation, migration, and invasion.[1][2]

This compound has been shown to directly inhibit the kinase activity of c-Met and suppress Hepatocyte Growth Factor (HGF)-induced c-Met phosphorylation.[1] This inhibition, in turn, disrupts downstream signaling cascades that are critical for cancer cell survival and metastasis.[1]

Another aspect of this compound's mechanism of action involves its function as a selective allosteric transcriptional regulator.[3][4][5] It has been demonstrated to block the protein-protein interactions between the transcriptional coactivator Med25 and transcriptional activators, thereby altering Med25-driven transcription in triple-negative breast cancer models.[3][4][5]

Visualizing the c-Met Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified c-Met signaling pathway and highlights the inhibitory action of this compound.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K STATs STATs cMet->STATs Paxillin_Rac1 Paxillin/Rac-1 cMet->Paxillin_Rac1 Norstictic_Acid This compound Norstictic_Acid->cMet Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival STATs->Proliferation Motility_Invasion Motility & Invasion Paxillin_Rac1->Motility_Invasion

Caption: this compound inhibits the c-Met signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted in the preliminary anticancer screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro c-Met Kinase Assay (Z'-LYTE™ Assay)

This biochemical assay assesses the ability of a compound to directly inhibit the kinase activity of c-Met.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate containing a kinase buffer, ATP, a Z'-LYTE™ Tyr6 Peptide substrate, the c-Met kinase domain, and various concentrations of this compound.

  • Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for peptide phosphorylation by c-Met.

  • Development and Stop Reagents: Development and stop reagents are added to the wells. The development reagent contains a site-specific protease that cleaves the non-phosphorylated peptide, while the stop reagent terminates the development reaction.

  • Fluorescence Measurement: The degree of peptide phosphorylation is determined by measuring the fluorescence resonance energy transfer (FRET) signal.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated c-Met and its downstream effectors.

Protocol:

  • Cell Lysis: Cancer cells treated with or without this compound are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-c-Met).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro and in vivo screening of this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Kinase_Assay c-Met Kinase Assay Cell_Culture->Kinase_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Kinase_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Xenograft_Model Breast Cancer Xenograft Model (Athymic Nude Mice) IC50_Determination->Xenograft_Model Informs In Vivo Dosing Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

References

Norstictic Acid: A c-Met Inhibitor for Breast Cancer Therapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of norstictic acid on the c-Met receptor tyrosine kinase, a promising target in breast cancer therapy, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[1][2] Dysregulation of the c-Met signaling pathway is a key driver of tumor progression, metastasis, and chemoresistance.[3][4] this compound, a natural compound derived from lichens, has emerged as a novel inhibitor of c-Met, demonstrating significant anti-cancer properties in preclinical studies.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting breast cancer cell proliferation and c-Met kinase activity.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines

Cell LineSubtypec-Met ExpressionIC50 (µM)
MDA-MB-231TNBCHigh14.9 ± 1.4[2]
MDA-MB-468TNBCHigh17.3 ± 1.6[2]
SK-BR-3HER2+Low> 50
BT-474Luminal BLow> 50
MCF-7Luminal ALow> 50
T-47DLuminal ALow> 50
MCF-10ANon-tumorigenicNormalMinimally toxic[1][2]

Table 2: Biochemical Inhibition of c-Met Kinase by this compound

AssayTargetInhibitorIC50 (µM)
Z'-LYTE™ Biochemical Kinase Assayc-Met KinaseThis compound6.5[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[4][5] this compound inhibits the catalytic activity of c-Met, thereby blocking these downstream pathways.[1]

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K GRB2 GRB2/SOS cMet->GRB2 STAT3 STAT3 cMet->STAT3 FAK FAK cMet->FAK Norstictic_Acid This compound Norstictic_Acid->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Paxillin Paxillin FAK->Paxillin Rac1 Rac1 Paxillin->Rac1 Migration Migration & Invasion Rac1->Migration experimental_workflow start Start: Identify this compound in_vitro In Vitro Studies start->in_vitro biochemical Biochemical Assay (Z'-LYTE) in_vitro->biochemical cell_based Cell-Based Assays in_vitro->cell_based in_vivo In Vivo Studies (Xenograft Model) biochemical->in_vivo Positive Result mtt Proliferation (MTT) cell_based->mtt western Mechanism (Western Blot) cell_based->western cell_based->in_vivo Positive Results efficacy Evaluate Anti-Tumor Efficacy in_vivo->efficacy

References

The Ecological Significance of Norstictic Acid in Lichens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from the association of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), produce a diverse array of secondary metabolites. These compounds are not essential for the primary metabolic processes of the lichen but play crucial roles in their survival and interaction with the environment. Among the vast repertoire of lichen substances, norstictic acid, a β-orcinol depsidone, has garnered significant attention for its multifaceted ecological functions. This technical guide provides an in-depth exploration of the ecological role of this compound, focusing on its involvement in anti-herbivore defense, antimicrobial activity, and mediation of abiotic stress tolerance. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in drug development.

Data Presentation

This compound Concentration in Lichen Species

The concentration of this compound can vary significantly between lichen species and is influenced by environmental factors such as light availability and substrate chemistry.[1] Generally, the concentration of secondary lichen compounds ranges from 0.2% to 6.5% of the thallus dry weight, but can be as high as 30%.[1]

Lichen SpeciesThis compound Content (% of dry weight)Reference
Ramalina farinaceaPresent (exact percentage not specified)[2]
Parmotrema hypotropumVariable, influenced by light exposure[1]
Rhizocarpon lecanorinumPresent (along with other acids)
Rhizocarpon saanaënsePresent (along with other acids)
Hypogymnia leucomelosPresent (along with other acids)[3]
Parmelia crinitumPresent (along with other acids)[3]

Table 1: Examples of Lichen Species Containing this compound. Note: Quantitative data on the precise percentage of this compound is often not the primary focus of ecological studies, leading to a scarcity of directly comparable values in the literature.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.

Test OrganismMIC (µg/mL)MIC (mM)Reference
Aeromonas hydrophila-0.1 - 6.7[2]
Bacillus subtilis-0.1 - 6.7[2]
Listeria monocytogenes-0.1 - 6.7[2]
Proteus vulgaris-0.1 - 6.7[2]
Staphylococcus faecalis-0.1 - 6.7[2]
Candida albicans-0.1 - 6.7[2]
Candida glabrata-0.1 - 6.7[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms. The original data was presented in mM; conversion to µg/mL requires the molar mass of this compound (372.28 g/mol ).

Ecological Roles of this compound

Anti-herbivore Defense

Lichen secondary metabolites are a key defense mechanism against herbivores, such as snails, mites, and insects. This compound has been shown to act as a feeding deterrent. In feeding preference studies, snails often consume less of lichen thalli containing their natural secondary compounds compared to thalli from which these compounds have been removed.

Antimicrobial Activity

This compound plays a significant role in protecting lichens from microbial pathogens. Its ability to inhibit the growth of a range of bacteria and fungi helps to prevent infections and decomposition, which is particularly important for these slow-growing organisms.

Abiotic Stress Tolerance

Lichen cortices, the outer layers of the thallus, are rich in phenolic compounds like this compound, which can absorb harmful UV radiation. This protects the photosynthetic partner from damage. The production of these compounds is often higher in lichens exposed to high levels of solar radiation.

The production of polyketides, the biosynthetic precursors to this compound, is often upregulated under stressful conditions such as temperature extremes and desiccation.[1] These hydrophobic compounds, located on the surface of medullary hyphae, may play a role in regulating water potential within the thallus, which is crucial for maintaining photosynthetic activity during cycles of wetting and drying.[1]

Experimental Protocols

Extraction of this compound from Lichen Thalli

Objective: To extract this compound and other secondary metabolites from lichen material for subsequent analysis and bioassays.

Methodology:

  • Sample Preparation: Air-dry the lichen thalli and grind them into a fine powder.

  • Solvent Extraction:

    • Place a known weight (e.g., 10 g) of the powdered lichen into a flask.[4]

    • Add a suitable solvent, such as acetone or methanol (e.g., 500 mL).[4][5]

    • Stir the mixture at room temperature for an extended period (e.g., 24 hours).[4]

    • Alternatively, use sonication or accelerated solvent extraction (ASE) for more efficient extraction.

  • Filtration and Concentration:

    • Filter the extract to remove the solid lichen material.

    • Evaporate the solvent using a rotary evaporator to obtain the crude extract containing the secondary metabolites.

  • Purification (Optional): The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography to isolate pure this compound.[4]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a lichen extract.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude lichen extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) is often employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: Use a photodiode array (PDA) or UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).

    • Injection Volume: Inject a standard volume (e.g., 10 µL) of both the standard solutions and the sample extract.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Include a positive control (broth with microorganism, no this compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][7]

Anti-herbivore Feeding Assay: Snail Feeding Deterrence

Objective: To assess the feeding deterrent properties of this compound against a generalist herbivore like a snail.

Methodology:

  • Preparation of Artificial Diet:

    • Create a basal artificial diet that is palatable to the snails. A common base includes agar, sucrose, and a protein source like wheat germ or soy flour.

    • Prepare two batches of the diet: a control diet and a treatment diet containing a known concentration of pure this compound.

  • Feeding Assay:

    • Place individual snails in separate containers (e.g., petri dishes).

    • Provide each snail with a pre-weighed amount of either the control or the treatment diet.

    • After a set period (e.g., 24 or 48 hours), remove the remaining food and dry it to a constant weight.

  • Data Analysis:

    • Calculate the amount of food consumed by each snail.

    • Compare the consumption of the control diet to the treatment diet to determine if this compound has a significant deterrent effect. A feeding deterrence index can be calculated.

Assessment of UV Radiation Tolerance: Chlorophyll Degradation Assay

Objective: To evaluate the protective effect of this compound against UV-induced damage by measuring chlorophyll degradation.

Methodology:

  • Sample Treatment:

    • Select lichen thalli with and without (or with low concentrations of) this compound. If using the same species, some thalli can be treated to remove secondary compounds.

    • Expose the lichen samples to a controlled dose of UV-B radiation. Include a control group that is not exposed to UV-B.

  • Chlorophyll Extraction:

    • After the UV treatment, extract the chlorophyll from a known weight of the lichen thalli using a solvent like dimethyl sulfoxide (DMSO) or 90% acetone.[8][9]

  • Spectrophotometric Analysis:

    • Measure the absorbance of the chlorophyll extract at two wavelengths: 435 nm (peak for chlorophyll a) and 415 nm (peak for phaeophytin a, a degradation product of chlorophyll a).[8][9]

  • Calculation of Chlorophyll Degradation:

    • Calculate the ratio of the optical density at 435 nm to that at 415 nm (OD435/OD415).[8][9]

    • A lower ratio indicates a higher degree of chlorophyll degradation.[8][9]

    • Compare the degradation ratios between the UV-exposed and control groups, and between lichens with and without this compound, to assess the protective role of the compound.

Signaling Pathways and Logical Relationships

Currently, specific intracellular signaling pathways directly regulated by this compound in lichens have not been extensively elucidated. However, based on its known ecological roles and biosynthetic origins, a logical model of its functional relationships can be proposed.

Biosynthesis of this compound

This compound is synthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. The key enzymes in this pathway are polyketide synthases (PKSs). The expression of PKS genes is often regulated by environmental cues, such as nutrient availability, light, and temperature stress.

Norstictic_Acid_Ecological_Role cluster_biosynthesis Biosynthesis cluster_ecological_effects Ecological Effects Environmental Stressors Environmental Stressors PKS Gene Expression PKS Gene Expression Environmental Stressors->PKS Gene Expression Upregulates Polyketide Pathway Polyketide Pathway This compound This compound Polyketide Pathway->this compound Synthesizes PKS Gene Expression->Polyketide Pathway Activates Herbivores Herbivores This compound->Herbivores Deters Feeding Microbial Pathogens Microbial Pathogens This compound->Microbial Pathogens Inhibits Growth UV Radiation UV Radiation This compound->UV Radiation Absorbs

Caption: Logical relationships in the ecological role of this compound.

This diagram illustrates that environmental stressors trigger the biosynthesis of this compound through the polyketide pathway. The resulting this compound then exerts its ecological effects by deterring herbivores, inhibiting microbial growth, and protecting against UV radiation.

Conclusion

This compound is a vital secondary metabolite for many lichen species, contributing significantly to their ecological success. Its roles in defending against herbivores and microbes, as well as in mitigating the impacts of abiotic stressors like UV radiation and desiccation, are crucial for the survival of lichens in often harsh environments. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the complex ecological functions of this compound and to explore its potential for applications in medicine and other fields. A deeper understanding of the biosynthesis and regulation of this compound could pave the way for the development of novel antimicrobial and anticancer agents.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of norstictic acid, a bioactive secondary metabolite found in various lichen species. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and biological pathways.

Physicochemical Properties

This compound is a depsidone, a class of polyphenolic compounds, with a range of interesting biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3] A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development.

PropertyValueSource
Molecular Formula C₁₈H₁₂O₉[4]
Molecular Weight 372.28 g/mol [4][5]
Monoisotopic Mass 372.04813196 Da[5][6]
Appearance White needle crystals[7]
Melting Point 280-284 °C (with decomposition)[4]
Boiling Point 764.20 °C (estimated)[8]
logP (o/w) 2.330 (estimated)[8]
SolventSolubilitySource
Water 8.089 mg/L @ 25 °C (estimated)[8]
DMSO Soluble (10 mg/mL, requires sonication and warming)[9][10]
Ethanol Soluble[10]
Methanol Soluble[10]
DMF Soluble[10]
Acetone Soluble[7]
Chloroform Soluble[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for aromatic protons, a benzylic proton, and a methyl group attached to an aromatic ring.[11]

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, providing information on the different carbon environments within the molecule.[5][12]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • LC-MS: Liquid chromatography-mass spectrometry data shows the precursor ion [M-H]⁻ at an m/z of 371.0423 in negative ion mode.[5]

  • GC-MS: Gas chromatography-mass spectrometry data is also available for the characterization of this compound.[5]

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and further research.

This protocol outlines a general procedure for the extraction and purification of this compound from lichen species such as those from the genera Usnea, Ramalina, and Parmelia.[1][13]

Objective: To isolate and purify this compound from lichen thalli.

Materials:

  • Dried lichen material

  • Acetone

  • Chloroform

  • Gravity column chromatography apparatus

  • Silica gel for column chromatography

  • Preparative Thin-Layer Chromatography (TLC) plates

  • Radial chromatography apparatus

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Extraction:

    • Grind the dried lichen thalli into a fine powder.

    • Extract the powdered lichen material with acetone at room temperature.

    • Filter the extract to remove solid lichen debris.

    • Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to gravity column chromatography on silica gel.

    • Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the components.

    • Monitor the fractions using TLC to identify those containing this compound.

    • Combine the fractions containing this compound and concentrate them.

    • For further purification, perform preparative TLC or radial chromatography on the concentrated fractions.

    • Scrape the band corresponding to this compound from the preparative TLC plate and elute the compound with a suitable solvent.

    • Evaporate the solvent to yield purified this compound.

  • Characterization:

    • Determine the melting point of the purified crystals.

    • Analyze the compound using spectroscopic methods such as NMR and MS to confirm its identity and purity.[7]

HPLC is a precise method for the quantification of this compound in extracts.[2]

Objective: To quantify the amount of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for mobile phase pH adjustment)

  • Sample extract containing this compound

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a mobile phase, for example, a mixture of methanol and acidified water. The exact ratio may need to be optimized.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume of each standard solution and the sample extract into the HPLC system.

    • Monitor the elution of this compound using a UV detector at a suitable wavelength.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Visual diagrams aid in understanding complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis lichen_powder Lichen Powder acetone_extraction Acetone Extraction lichen_powder->acetone_extraction filtration Filtration acetone_extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography prep_tlc Preparative TLC column_chromatography->prep_tlc purified_norstictic_acid Purified this compound prep_tlc->purified_norstictic_acid mp Melting Point purified_norstictic_acid->mp nmr NMR Spectroscopy purified_norstictic_acid->nmr ms Mass Spectrometry purified_norstictic_acid->ms hplc HPLC Quantification purified_norstictic_acid->hplc

Caption: Workflow for the isolation, purification, and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Motility) mTOR->Transcription STAT3->Transcription Norstictic_Acid This compound Norstictic_Acid->cMet Inhibits Phosphorylation HGF HGF HGF->cMet Activates

Caption: this compound's inhibition of the c-Met signaling pathway.

This compound has been shown to inhibit the proliferation, migration, and invasion of breast cancer cells by targeting the c-Met receptor.[1] It suppresses the hepatocyte growth factor (HGF)-induced phosphorylation of c-Met, which in turn inhibits downstream signaling pathways such as the PI3K/AKT/mTOR and STAT3 pathways.[1] This leads to a reduction in gene transcription responsible for cell proliferation, survival, and motility.[1]

Furthermore, this compound has been identified as a selective allosteric transcriptional regulator.[14][15][16][17] It targets the Med25 coactivator, inhibiting protein-protein interactions that are crucial for the transcription of genes involved in stress-response and motility pathways, which are often dysregulated in cancer.[14][15][18] This dual mechanism of action highlights the potential of this compound as a lead compound in the development of novel anticancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Norstictic Acid from Ramalina Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a secondary metabolite produced by various lichens, particularly within the Ramalina genus, has garnered significant interest in the scientific community. This depsidone has demonstrated a range of biological activities, including potential anticancer properties. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Ramalina species, intended to aid researchers in obtaining this compound for further investigation and drug development endeavors.

Data Presentation

The yield of this compound can vary depending on the Ramalina species, geographical location, and the extraction method employed. The following table summarizes the reported yield from a specific Ramalina species.

Ramalina SpeciesExtraction MethodSolvent SystemYield of this compound (%)Reference
Ramalina ancepsMacerationDichloromethane followed by Acetone4.2%[1]

Experimental Protocols

Protocol 1: Maceration-Based Extraction and Purification of this compound

This protocol is adapted from a successful extraction of this compound from Ramalina anceps[1].

1. Materials and Equipment:

  • Dried and powdered thalli of Ramalina species
  • Dichloromethane (CH₂Cl₂)
  • Acetone ((CH₃)₂CO)
  • Ethanol (C₂H₅OH)
  • Erlenmeyer flasks
  • Magnetic stirrer and stir bar
  • Filtration apparatus (e.g., Büchner funnel, filter paper)
  • Rotary evaporator
  • Centrifuge and centrifuge tubes
  • Ice bath
  • Beakers and other standard laboratory glassware
  • Analytical balance

2. Extraction Procedure:

  • Weigh a desired amount of dried and powdered Ramalina lichen thalli (e.g., 50 g).
  • Place the powdered lichen in a large Erlenmeyer flask.
  • Add a sufficient volume of dichloromethane to fully immerse the lichen material.
  • Stir the mixture at room temperature for an extended period (e.g., 24 hours) to ensure exhaustive extraction.
  • Filter the mixture and collect the dichloromethane extract.
  • Repeat the extraction process with fresh dichloromethane until the solvent remains colorless.
  • Combine all the dichloromethane extracts and set aside.
  • Transfer the lichen residue to a clean Erlenmeyer flask.
  • Add a sufficient volume of acetone to fully immerse the residue.
  • Stir the mixture at room temperature for 24 hours.
  • Filter the mixture and collect the acetone extract.
  • Repeat the extraction with fresh acetone until the solvent remains colorless.
  • Combine all the acetone extracts.
  • Concentrate the combined acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification by Crystallization:

  • Treat the concentrated acetone extract with small portions of cold acetone in an ice bath. This compound is less soluble in cold acetone, which will promote its precipitation.
  • Transfer the mixture to centrifuge tubes.
  • Centrifuge the mixture at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the precipitated this compound.
  • Carefully decant the supernatant.
  • Wash the pellet with a small amount of ice-cold acetone and centrifuge again.
  • Repeat the washing step as necessary to remove soluble impurities.
  • Dry the purified this compound pellet under vacuum or by air drying.

4. Recrystallization (Optional, for higher purity):

  • Dissolve the purified this compound in a minimal amount of hot acetone.
  • Gradually add ethanol (approximately 10% of the acetone volume) to the hot solution.
  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold acetone.
  • Dry the recrystallized this compound.

Protocol 2: Soxhlet Extraction

This method is suitable for a more exhaustive extraction and can be adapted from protocols used for other lichen metabolites.

1. Materials and Equipment:

  • Dried and powdered thalli of Ramalina species
  • Acetone or another suitable solvent (e.g., hexane)
  • Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
  • Heating mantle
  • Cellulose extraction thimble
  • Rotary evaporator

2. Extraction Procedure:

  • Place a known amount of dried and powdered Ramalina lichen into a cellulose extraction thimble.
  • Place the thimble inside the Soxhlet extractor.
  • Fill the round-bottom flask with acetone to about two-thirds of its volume.
  • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
  • Heat the flask using a heating mantle to boil the acetone.
  • Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), ensuring continuous cycling of the solvent.
  • After extraction, allow the apparatus to cool down.
  • Concentrate the acetone extract in the round-bottom flask using a rotary evaporator to obtain the crude this compound extract.
  • Proceed with the purification steps as described in Protocol 1.

Analytical Methods

Thin-Layer Chromatography (TLC) for Identification

1. Materials:

  • TLC plates (silica gel 60 F₂₅₄)
  • Crude extract of Ramalina
  • This compound standard (if available)
  • Developing solvent system: Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v)
  • TLC developing tank
  • Capillary tubes for spotting
  • UV lamp (254 nm and 366 nm)
  • 10% Sulfuric acid in methanol spray reagent
  • Hot plate or oven

2. Procedure:

  • Dissolve a small amount of the crude extract in acetone.
  • Using a capillary tube, spot the extract onto the baseline of a TLC plate.
  • If available, spot a this compound standard alongside the sample.
  • Place the TLC plate in a developing tank saturated with the developing solvent.
  • Allow the solvent front to ascend near the top of the plate.
  • Remove the plate and mark the solvent front.
  • Air dry the plate.
  • Visualize the spots under a UV lamp.
  • Spray the plate with the 10% sulfuric acid in methanol reagent and heat it on a hot plate or in an oven until characteristic colors develop. This compound typically appears as a yellow to orange-brown spot.
  • Calculate the Rf value of the spot corresponding to this compound and compare it with the standard.

Mandatory Visualization

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Lichen Dried Ramalina Thalli Powder Powdered Lichen Lichen->Powder Grinding Maceration Maceration with Dichloromethane & Acetone Powder->Maceration Soxhlet Soxhlet Extraction with Acetone Powder->Soxhlet Crude_Extract Crude this compound Extract Maceration->Crude_Extract Soxhlet->Crude_Extract Crystallization Crystallization from Cold Acetone Crude_Extract->Crystallization Centrifugation Centrifugation Crystallization->Centrifugation Washing Washing with Ice-Cold Acetone Centrifugation->Washing Purified_NA Purified this compound Washing->Purified_NA TLC TLC Analysis Purified_NA->TLC HPLC HPLC Analysis Purified_NA->HPLC

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Purification of Norstictic Acid Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of norstictic acid from lichen crude extracts using silica gel column chromatography. This methodology is essential for obtaining high-purity this compound for various research and development applications, including the investigation of its potential therapeutic properties.

Introduction

This compound is a secondary metabolite found in various lichen species, belonging to the class of compounds known as depsidones. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. For in-depth biological and pharmacological studies, as well as for drug development purposes, the isolation of this compound in a highly purified form is a critical prerequisite. Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from complex mixtures, such as crude lichen extracts. This document outlines the principles and provides a step-by-step protocol for the successful purification of this compound.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, a polar stationary phase, silica gel, is employed. This compound, being a polar phenolic compound, will adsorb to the silica gel. A mobile phase, or eluent, is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and eluted from the column. Less polar impurities will elute first, followed by compounds of increasing polarity. This compound will elute at a specific solvent polarity, allowing for its separation from other components of the lichen extract. The separation process is monitored by Thin-Layer Chromatography (TLC), which helps in the identification of fractions containing the target compound.

Experimental Protocols

Preparation of Lichen Crude Extract

A crucial first step in the purification of this compound is the efficient extraction from the lichen thalli.

Materials:

  • Dried and ground lichen material (e.g., from Parmotrema, Xanthoparmelia, or Usnea species)

  • Acetone or Methanol (analytical grade)

  • Erlenmeyer flask

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Protocol:

  • Weigh 50 g of dried and finely ground lichen material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of acetone or methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 24-48 hours to ensure thorough extraction.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a semi-solid crude extract is obtained.

  • Dry the crude extract completely under a vacuum to remove any residual solvent.

  • Store the dried crude extract at 4°C until further use.

Thin-Layer Chromatography (TLC) for Monitoring

TLC is an indispensable tool for optimizing the mobile phase for column chromatography and for monitoring the separation during the purification process.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing tank

  • Capillary tubes for spotting

  • Mobile phase solvent systems (e.g., Toluene:Glacial Acetic Acid, 170:30 v/v)

  • UV lamp (254 nm and 365 nm)

  • Visualizing reagent: 10% H₂SO₄ in methanol, followed by heating.

Protocol:

  • Prepare the developing tank by pouring a small amount of the chosen mobile phase (e.g., Toluene:Glacial Acetic Acid, 170:30 v/v) and allowing the atmosphere inside to saturate.

  • Dissolve a small amount of the crude extract in acetone or methanol.

  • Using a capillary tube, spot the dissolved crude extract onto the baseline of a TLC plate. Also, spot a this compound standard if available.

  • Place the TLC plate in the developing tank and allow the solvent front to move up the plate.

  • Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Air-dry the TLC plate.

  • Visualize the spots under a UV lamp at 254 nm and 365 nm. This compound can be visualized as a dark spot under UV light.

  • For further visualization, spray the plate with 10% H₂SO₄ in methanol and heat it at 110°C for 5-10 minutes. This compound will appear as a distinct colored spot.

  • Calculate the Retention Factor (Rf) value for the this compound spot. In the Toluene:Glacial Acetic Acid (170:30) system, the Rf of this compound is approximately 0.30.

Column Chromatography Purification

This protocol details the wet packing of a silica gel column and the gradient elution process for the purification of this compound.

Materials:

  • Glass chromatography column (dimensions appropriate for the amount of crude extract)

  • Silica gel (60-120 or 100-200 mesh)

  • Cotton wool or glass frit

  • Sand (acid-washed)

  • Elution solvents: Hexane, Ethyl Acetate, and Glacial Acetic Acid (analytical grade)

  • Fraction collection tubes

  • TLC setup for fraction analysis

Protocol:

Column Packing (Wet Method):

  • Place a small plug of cotton wool or a glass frit at the bottom of the chromatography column.

  • Add a thin layer (approx. 1 cm) of acid-washed sand over the cotton wool.

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% Hexane). A common ratio is 1:1.5 (w/v) of silica gel to solvent.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Carefully add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample and solvent addition.

Sample Loading:

  • Dissolve the crude lichen extract (e.g., 1-2 g) in a minimal amount of a suitable solvent (e.g., acetone or a small amount of the initial mobile phase).

  • Alternatively, for samples not fully soluble in the initial eluent, use the dry loading method: dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the dissolved sample or the silica gel-adsorbed sample onto the top of the sand layer in the column.

Elution (Gradient Elution):

  • Begin the elution with a non-polar solvent system, such as 100% Hexane.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent, such as ethyl acetate, and adding a small, constant amount of acetic acid to prevent peak tailing. A suggested gradient is as follows:

    • Fractions 1-10: 100% Hexane

    • Fractions 11-20: 95:5 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)

    • Fractions 21-30: 90:10 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)

    • Continue increasing the ethyl acetate concentration in a stepwise manner (e.g., by 5-10% increments).

  • Collect fractions of a consistent volume (e.g., 10-15 mL) in numbered tubes.

  • Monitor the collected fractions by TLC. Spot each fraction (or pooled fractions) on a TLC plate and develop it using the optimized mobile phase.

  • Identify the fractions containing the pure this compound by comparing their Rf values with that of the standard or the crude extract.

  • Pool the pure fractions containing this compound.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and purity of the isolated compound.

Data Presentation

The following table summarizes typical parameters and expected results for the purification of this compound from a lichen crude extract. The values presented are illustrative and may vary depending on the lichen species, extraction efficiency, and specific chromatographic conditions.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)A standard polarity stationary phase suitable for the separation of phenolic compounds.
Mobile Phase (Gradient) Hexane:Ethyl Acetate with 0.5% Acetic AcidThe gradient typically runs from 100% Hexane to increasing concentrations of Ethyl Acetate.
Sample Load 1-2 g of crude extract per 100 g of silica gelThe ratio can be adjusted based on the complexity of the extract and the desired resolution.
Elution Volume VariableDependent on column size and flow rate.
TLC Rf of this compound ~0.30 (Toluene:Acetic Acid 170:30)This value is a key indicator for identifying fractions containing the target compound.
Purity of Isolated this compound >95%Purity can be assessed by HPLC, NMR, or other analytical techniques.
Typical Yield 0.5 - 2.0% (from dried lichen material)The yield is highly dependent on the this compound content of the specific lichen species used.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_analysis Analysis Lichen Dried Lichen Material Solvent_Extraction Solvent Extraction (Acetone/Methanol) Lichen->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Sample_Loading Sample Loading Crude_Extract->Sample_Loading Column_Packing Column Packing (Silica Gel) Column_Packing->Sample_Loading Gradient_Elution Gradient Elution (Hexane:EtOAc:Acetic Acid) Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Norstictic_Acid Purified this compound Solvent_Evaporation->Pure_Norstictic_Acid Purity_Analysis Purity & Yield Determination (HPLC, NMR) Pure_Norstictic_Acid->Purity_Analysis

Caption: Workflow for the purification of this compound.

Concluding Remarks

The protocol described in these application notes provides a robust and reliable method for the purification of this compound from lichen crude extracts. Adherence to these guidelines, particularly the careful monitoring of fractions using TLC, will enable researchers to obtain high-purity this compound suitable for a wide range of scientific investigations. The principles and techniques outlined here can also be adapted for the purification of other structurally related lichen metabolites.

Application Note: Quantification of Norstictic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norstictic acid is a secondary metabolite, specifically a depsidone, found in various lichen species.[1] As a bioactive compound, its quantification is crucial for chemical analysis, chemotaxonomy, and potential pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative determination of secondary metabolites in lichens due to its high sensitivity, speed, and reliability.[2] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocols

1. Sample Preparation:

A critical step in the analysis of lichen secondary metabolites is the proper preparation of the sample to ensure accurate quantification.

  • Cleaning and Drying: Initially, remove any solid impurities from the collected lichen samples using sterile metal tweezers. Subsequently, wash the lichen material with water to eliminate dust. Dry the cleaned samples in an oven with forced air circulation at 40°C for approximately 3 days.[3]

  • Grinding: Dehydrate the samples and grind them into a fine powder using a mortar and pestle.[3]

  • Extraction:

    • Weigh a precise amount of the dried lichen powder (e.g., 50-60 mg) and place it in a suitable tube.[4]

    • Add a measured volume of a suitable solvent, such as acetone or a mixture of methanol and acetone (1:1), and allow the extraction to proceed overnight at room temperature.[3][5][6] For a more rapid extraction, sonication for a shorter duration (e.g., 60 minutes) can be employed.[4]

    • After extraction, filter the mixture to separate the solid lichen material from the extract. The extraction process can be repeated multiple times to ensure complete recovery of the analytes.[4]

    • Evaporate the solvent from the filtered extract to obtain a dry residue.[5][6]

    • Reconstitute the dried extract in a precise volume of HPLC-grade methanol or another suitable solvent.[5][6]

    • Before injection into the HPLC system, filter the reconstituted sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5][6]

2. Standard Preparation:

The preparation of accurate standard solutions is fundamental for the calibration and quantification of the target analyte.

  • Stock Solution: Accurately weigh a known amount of pure this compound standard (e.g., 1 mg) and dissolve it in a precise volume of HPLC-grade methanol (e.g., 10 mL) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. HPLC Instrumentation and Conditions:

The following HPLC conditions are recommended for the quantification of this compound. Optimization may be required based on the specific instrumentation and column used.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Phosphoric Acid, B: Methanol
Gradient Elution Start with a higher proportion of A, and gradually increase the proportion of B over the run time. A typical gradient might be: 0-20 min, 35-100% B; 20-25 min, 100% B; 25-30 min, 100-35% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm or a wavelength determined from the UV-Vis spectrum of this compound.

4. Method Validation:

To ensure the reliability of the analytical method, it is essential to perform method validation. Key validation parameters include:

  • Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. A linear relationship, indicated by a correlation coefficient (R²) close to 1, should be observed.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments.

5. Quantification:

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the corresponding peak areas. Construct a calibration curve by plotting the peak area (y-axis) against the concentration of this compound (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis: Inject the prepared lichen extracts into the HPLC system and record the peak area for this compound.

  • Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the injected sample. The amount of this compound in the original lichen sample can then be determined by taking into account the initial weight of the lichen powder and the dilution factors used during sample preparation.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% H₃PO₄, B: Methanol
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection 254 nm
Column Temperature 30°C

Table 2: Example of Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.2500001.0
Standard 215.22500005.0
Standard 315.250000010.0
Standard 415.2125000025.0
Standard 515.2250000050.0
Standard 615.25000000100.0
Lichen Sample 115.2150000030.0
Lichen Sample 215.2200000040.0

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Lichen Sample Collection B Cleaning and Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Acetone) C->D E Filtration and Solvent Evaporation D->E F Reconstitution in Mobile Phase E->F G Filtering through 0.45 µm Syringe Filter F->G L Injection of Standards and Samples G->L Inject Sample H Weigh this compound Standard I Prepare Stock Solution H->I J Serial Dilution for Calibration Standards I->J J->L Inject Standards K HPLC System Setup K->L M Chromatographic Separation L->M N UV Detection M->N O Peak Integration and Area Measurement N->O P Construct Calibration Curve O->P Q Quantification of this compound in Samples P->Q R Report Results Q->R

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norstictic acid, a lichen-derived depsidone, has garnered significant interest within the scientific community for its potential as an anticancer agent. This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and its proposed mechanisms of action. Detailed protocols for common cytotoxicity assays are provided to facilitate further research and drug development efforts.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that IC50 values can vary between different cell lines and experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but significant suppression of proliferation observed[1]
UACC-62Melanoma88.0
786-0Renal Cancer156.9 ± 7.46
MCF7Breast Cancer> 915.6
HT-29Colorectal Cancer> 915.6
PC-3Prostate Cancer191.2 ± 19.33
HEP2Laryngeal Carcinoma180.3 ± 21.05
Non-Tumorigenic Control
MCF-10AMammary EpithelialMinimal toxicity observed[1]

Mechanisms of Action

This compound appears to exert its cytotoxic and anti-proliferative effects through multiple mechanisms, with a notable target being the c-Met signaling pathway.

Inhibition of c-Met Signaling Pathway

In triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, this compound has been shown to inhibit the phosphorylation of the c-Met receptor tyrosine kinase.[1] The c-Met pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, migration, invasion, and survival. By inhibiting c-Met phosphorylation, this compound can suppress these oncogenic processes.[1] In some instances, this inhibition leads to cell growth arrest rather than direct cellular death.

Induction of Apoptosis

While some studies suggest this compound primarily induces cell growth arrest, others indicate it can trigger apoptosis, or programmed cell death. The precise signaling cascades leading to apoptosis following this compound treatment are still under investigation. However, it is plausible that the inhibition of critical survival pathways like c-Met could lead to the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Experimental Protocols

The following are detailed protocols for two common in vitro cytotoxicity assays that can be used to evaluate the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and wash the cells with 100 µL of PBS. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light, until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add Stop Solution: Add the stop solution provided in the kit to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous LDH release from the treatment-induced release and normalizing it to the maximum LDH release.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_choice Choose Assay (MTT or LDH) incubation->assay_choice reagent_add Add Assay Reagents assay_choice->reagent_add incubation_assay Incubate reagent_add->incubation_assay read_plate Measure Absorbance incubation_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for in vitro cytotoxicity assay.

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Migration, Survival AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Norstictic_Acid This compound Norstictic_Acid->cMet Inhibits Phosphorylation

Caption: this compound inhibits the c-Met signaling pathway.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax, Bak) Cell_Stress->Bcl2_Family Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols: Norstictic Acid in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for assessing the effect of norstictic acid on cancer cell migration and invasion. The information is based on studies investigating the inhibitory effects of this compound on breast cancer cells, particularly triple-negative breast cancer (TNBC) cell lines.[1][2]

Introduction

This compound, a secondary metabolite derived from lichens, has demonstrated significant potential as an anticancer agent.[1][2] Research has shown that it can suppress the proliferation, migration, and invasion of cancer cells.[1][2] The proto-oncogenic receptor tyrosine kinase c-Met has been identified as a potential molecular target for this compound.[1][2] Dysregulation of the c-Met signaling pathway is often associated with tumor progression and the aggressive cellular invasiveness linked to metastasis.[1][2] These protocols outline the key in vitro assays to evaluate the efficacy of this compound in inhibiting cell migration and invasion.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on breast cancer cell lines.

Table 1: IC₅₀ Values of this compound in Breast Cancer Cell Lines

Cell LineTypeProliferation IC₅₀ (µM)Migration IC₅₀ (µM)
MDA-MB-231 Triple-Negative (TNBC)14.9 ± 1.413.2 ± 1.9
MDA-MB-468 Triple-Negative (TNBC)17.3 ± 1.6Not Reported

Data extracted from a study on the effects of this compound on breast cancer.[1]

Table 2: Cytotoxicity of this compound on Non-Tumorigenic Cells

Cell LineTreatment Concentration (µM)Reduction in Cell Viability (%)
MCF-10A 2005.6

This data highlights the selective anticancer effects of this compound, showing minimal toxicity to non-tumorigenic mammary epithelial cells at concentrations significantly higher than its IC₅₀ values in cancer cells.[1]

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a method for monitoring two-dimensional cell motility in vitro.

a. Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified. This process mimics, in part, tumor cell motility during metastasis.[1]

b. Materials:

  • MDA-MB-231 breast cancer cells

  • 6-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 200 µL pipette tips

  • Inverted microscope with a camera

c. Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and culture until they form a confluent monolayer.

  • Serum Starvation: The day before the assay, replace the serum-containing medium with serum-free medium and incubate for 16-24 hours. This step enhances the migratory response to chemoattractants.[1][3]

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) group.

  • Image Acquisition: Immediately capture images of the wounds at time zero (0 h) using an inverted microscope.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Final Imaging: After a set period (e.g., 21 hours), capture images of the same wound areas.[1]

  • Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the rate of cell migration.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 6-well plate B Culture to confluent monolayer A->B C Serum-starve cells for 16-24h B->C D Create scratch with pipette tip C->D E Wash with PBS D->E F Add medium with this compound or Vehicle E->F G Image wound at 0h F->G H Incubate for 21h at 37°C G->H I Image wound at 21h H->I J Measure wound area I->J K Calculate % Wound Closure J->K

Figure 1. Workflow for the Wound Healing Assay.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane extract (BME), mimicking in vivo invasion.

a. Principle: Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with a layer of extracellular matrix (ECM) gel (e.g., Matrigel® or BME). The lower chamber contains a chemoattractant. Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane.[1][3]

b. Materials:

  • CultreCoat® 96-well BME invasion kit or similar transwell inserts (8 µm pore size)

  • MDA-MB-231 cells

  • Serum-free medium (e.g., RPMI-1640)

  • Complete culture medium with chemoattractant (e.g., 10% FBS or 100 ng/mL HGF)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 100% methanol or 70% ethanol)

  • Staining solution (e.g., 0.1% Crystal Violet or Diff-Quik™ stain)

c. Protocol:

  • Insert Preparation: Rehydrate the BME-coated inserts by adding warm serum-free medium to the top chamber and incubate at 37°C for 1 hour.[1]

  • Cell Preparation: Serum-starve MDA-MB-231 cells for 16 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[1]

  • Chemoattractant and Treatment: In the lower chamber of the 96-well plate, add medium containing a chemoattractant (e.g., 100 ng/mL HGF) and the desired concentrations of this compound or vehicle (DMSO).[1]

  • Cell Seeding: Add the cell suspension (e.g., 2.5 x 10⁴ cells) to the upper chamber of the inserts.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type's invasiveness (e.g., 24-48 hours).

  • Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use a moistened cotton swab to gently remove the non-invasive cells from the top surface of the membrane.[4][5]

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution. Stain the cells with a suitable dye like Crystal Violet.[6]

  • Washing and Drying: Wash the inserts to remove excess stain and allow them to air dry.

  • Quantification: Elute the stain from the cells using a solvent (e.g., 33% acetic acid) and measure the absorbance with a plate reader.[4] Alternatively, count the stained cells in several microscopic fields for each insert.

Transwell_Invasion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Rehydrate BME-coated inserts D Seed cells into upper chamber A->D B Prepare chemoattractant & treatment in lower chamber B->D C Prepare serum-starved cell suspension C->D E Incubate for 24-48h at 37°C D->E F Remove non-invaded cells from top of insert E->F G Fix and stain invaded cells on bottom of insert F->G H Wash and dry inserts G->H I Quantify invaded cells (Elution or Counting) H->I

Figure 2. Workflow for the Transwell Invasion Assay.

Western Blot Analysis for Signaling Pathways

Western blotting can be used to identify the molecular targets of this compound, such as the c-Met receptor tyrosine kinase.

a. Principle: This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., c-Met, phospho-c-Met).

b. Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Met, anti-phospho-c-Met, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

c. Protocol:

  • Cell Lysis: Lyse cells treated with this compound and controls to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Signaling Pathway

This compound has been shown to inhibit the c-Met signaling pathway. Hepatocyte growth factor (HGF) is the ligand for the c-Met receptor. Activation of c-Met by HGF triggers downstream signaling cascades, including those that promote cell migration and invasion.[1] this compound acts as an inhibitor in this pathway.

cMet_Pathway cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-MAPK) cMet->Downstream Phosphorylates Response Cell Migration & Invasion Downstream->Response Promotes NA This compound NA->cMet Inhibits

Figure 3. Inhibition of the c-Met signaling pathway by this compound.

References

Application Notes and Protocols for Norstictic Acid in a Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a lichen-derived depsidone, has emerged as a promising natural product with potential therapeutic applications in oncology. This document provides detailed application notes and protocols for the use of this compound in a breast cancer xenograft model, based on published research. The primary mechanisms of action of this compound in breast cancer include the inhibition of the c-Met receptor tyrosine kinase and the allosteric regulation of the Med25 transcriptional coactivator. These actions lead to the suppression of tumor cell proliferation, migration, and invasion.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Inhibition of c-Met Signaling: this compound targets the proto-oncogenic receptor tyrosine kinase c-Met.[1][2] Dysregulation of the HGF/c-Met signaling axis is common in aggressive breast cancers, particularly triple-negative breast cancer (TNBC), and is associated with tumor progression and metastasis.[1][2] this compound inhibits the phosphorylation of c-Met, thereby blocking downstream signaling pathways critical for cancer cell proliferation, survival, and motility, such as the PI3K/Akt/mTOR, Paxillin/Rac-1, and STAT signaling cascades.[1]

  • Allosteric Regulation of Med25: this compound also functions as a selective allosteric transcriptional regulator by targeting Med25, a subunit of the Mediator coactivator complex.[3] It blocks the protein-protein interactions between Med25 and transcriptional activators like ETV5, which are involved in oncogenic pathways.[3] This can disrupt the Her2-driven RAS-RAF-MEK-MAPK signaling circuit and lead to the downregulation of genes involved in metastasis, such as Matrix Metalloproteinase 2 (MMP2).[3]

Data Presentation

In Vivo Efficacy in MDA-MB-231 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM
Vehicle Control1672.3 ± 318.32.09 ± 0.52
This compound (15 mg/kg, i.p., 3x weekly)736.6 ± 101.60.89 ± 0.13

SEM: Standard Error of the Mean[1]

In Vitro Cytotoxicity
Cell LineIC₅₀ (µM) ± SEMComments
MDA-MB-231 (TNBC)14.9 ± 1.4c-Met overexpressing
MDA-MB-468 (TNBC)17.3 ± 1.6c-Met overexpressing
MCF-10A (Non-tumorigenic)>200Minimal toxicity observed

IC₅₀: Half-maximal inhibitory concentration; SEM: Standard Error of the Mean[1]

Experimental Protocols

Breast Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.

Materials:

  • MDA-MB-231/GFP (or other suitable triple-negative breast cancer) cells

  • RPMI-1640 medium with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Athymic nude mice (female, 5-6 weeks old)

  • This compound

  • Vehicle for injection (e.g., DMSO, saline, or as optimized)

  • 29G hypodermic needles

  • Calipers

Procedure:

  • Cell Culture: Culture MDA-MB-231/GFP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in RPMI-1640 medium at a concentration of 1 x 10⁶ cells per 25 µL.

  • Tumor Implantation: Inject 1 x 10⁶ cells in 25 µL into the mammary fat pad of each athymic nude mouse using a 29G hypodermic needle.

  • Tumor Growth Monitoring: Monitor the mice daily for the appearance of palpable tumors at the injection site. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach an average volume of approximately 50 mm³ (typically 10 days post-implantation), randomize the mice into control and treatment groups.

  • This compound Administration: Prepare a sterile solution of this compound. Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection three times a week.[1] The vehicle control group should receive an equivalent volume of the vehicle solution.

  • Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be processed for further analysis, such as Western blotting.

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of this compound on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231) and non-tumorigenic control cells (e.g., MCF-10A)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells, wash with 50 µL of PBS, and add 100 µL of the various concentrations of this compound to the wells in triplicate. Vehicle control wells should contain the same final concentration of DMSO as the treatment wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently swirl the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for c-Met Phosphorylation

This protocol is for detecting the inhibition of c-Met phosphorylation in breast cancer cells treated with this compound.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231)

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MDA-MB-231 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. To induce c-Met phosphorylation, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total c-Met and a loading control like GAPDH.

Visualizations

G cluster_0 cluster_1 c-Met Signaling Pathway Norstictic_Acid This compound cMet c-Met Receptor Norstictic_Acid->cMet Inhibits Phosphorylation HGF HGF HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Phosphorylation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway p_cMet->PI3K_Akt_mTOR Paxillin_Rac1 Paxillin/Rac-1 Pathway p_cMet->Paxillin_Rac1 STATs STATs Pathway p_cMet->STATs Proliferation Proliferation/ Survival PI3K_Akt_mTOR->Proliferation Motility Motility/ Invasion Paxillin_Rac1->Motility STATs->Proliferation

Caption: this compound inhibits the HGF-induced phosphorylation of the c-Met receptor.

G cluster_0 cluster_1 Med25 Transcriptional Regulation Norstictic_Acid This compound Med25 Med25 Coactivator Norstictic_Acid->Med25 Allosterically Inhibits Her2 Her2 RAS_RAF_MEK_MAPK RAS-RAF-MEK-MAPK Pathway Her2->RAS_RAF_MEK_MAPK ETV_PEA3 ETV/PEA3 Activators RAS_RAF_MEK_MAPK->ETV_PEA3 ETV_PEA3->Med25 Binds MMP2_Gene MMP2 Gene Med25->MMP2_Gene Activates Transcription MMP2_Protein MMP2 Protein MMP2_Gene->MMP2_Protein Metastasis Metastasis MMP2_Protein->Metastasis

Caption: this compound allosterically inhibits Med25, disrupting transcriptional activation.

G cluster_workflow Breast Cancer Xenograft Workflow Start Culture MDA-MB-231 Cells Inject Inject Cells into Mammary Fat Pad Start->Inject Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle (i.p.) Randomize->Treat Measure Measure Tumor Volume Treat->Measure Measure->Treat Repeat 3x/week Endpoint Endpoint: Excise & Weigh Tumors Measure->Endpoint

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Norstictic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a naturally occurring depsidone found in various lichens, has garnered significant interest in the scientific community due to its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties.[1] Structural modification of this compound presents a promising strategy to enhance its therapeutic potential and develop novel drug candidates. This document provides detailed protocols for the synthesis of this compound derivatives, specifically 8'-O-alkyl derivatives, and methods for screening their bioactivity.

Data Presentation

Cytotoxicity of this compound and its 8'-O-Alkyl Derivatives

The following table summarizes the 50% growth inhibition (GI₅₀) values of this compound and its synthesized derivatives against a panel of human cancer cell lines. The selectivity index (SI), calculated as the ratio of GI₅₀ for non-cancerous cells (NIH/3T3) to that of cancer cells, is also presented to indicate the tumor-selective cytotoxicity.

CompoundDerivative786-0 (Kidney) GI₅₀ (µM)MCF7 (Breast) GI₅₀ (µM)HT-29 (Colon) GI₅₀ (µM)PC-03 (Prostate) GI₅₀ (µM)HEP2 (Laryngeal) GI₅₀ (µM)B16-F10 (Melanoma) GI₅₀ (µM)UACC-62 (Melanoma) GI₅₀ (µM)NIH/3T3 (Fibroblast) GI₅₀ (µM)Selectivity Index (SI) Range
1 This compound>250191.2>25088.4156.9>250105.3>2503.6 - >7.6
2 8'-O-n-propyl35.025.040.020.030.050.045.060.01.2 - 3.0
3 8'-O-isopropyl15.010.020.01.287.789.656.243.34.5 - 33.8
4 8'-O-n-butyl45.020.030.06.3725.040.035.0>25013.88 - 98.11
5 8'-O-sec-butyl52.430.040.06.835.050.045.0>25011.3 - 87.4
6 8'-O-tert-butyl30.025.035.07.630.040.035.038.01.1 - 5.0
7 8'-O-n-pentyl40.015.5350.08.7745.060.055.057.33.69 - 6.53
8 8'-O-n-hexyl25.05.969.537.88.230.020.055.05.76 - 9.2

Data extracted from "Cytotoxicity of this compound derivatives, a depsidone from Ramalina anceps Nyl".[2][3][4]

Experimental Protocols

Synthesis of 8'-O-Alkyl this compound Derivatives

This protocol describes a general method for the synthesis of 8'-O-alkyl derivatives of this compound via alcoholysis.

Materials:

  • This compound (isolated from a suitable lichen source, e.g., Ramalina anceps)

  • Anhydrous alcohols (e.g., n-propanol, isopropanol, n-butanol, sec-butanol, tert-butanol, n-pentanol, n-hexanol)

  • Silica gel (230-400 mesh) for column chromatography

  • Solvents for chromatography (hexane, acetone)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, suspend 200 mg of this compound in 50 mL of the desired anhydrous alcohol.

  • Heat the mixture to the boiling point of the alcohol under reflux.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane-acetone gradient as the eluent to yield the pure 8'-O-alkyl this compound derivative.[2]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]

Bioactivity Screening: Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF-7) and a non-cancerous cell line (e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 3 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • After incubation, remove the medium and wash the cells with 50 µL of PBS.

  • Add various concentrations of the this compound derivatives (in culture medium) to the wells in triplicate. Include a vehicle control (medium with the maximum amount of DMSO used).

  • Incubate the plates for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ values.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound in Cancer Cells

This compound has been shown to target the c-Met receptor, a receptor tyrosine kinase.[5] Inhibition of c-Met phosphorylation by this compound leads to the downstream suppression of key signaling pathways involved in cell proliferation, survival, and invasion, such as the PI3K/Akt/mTOR and STAT3 pathways.[5]

Norstictic_Acid_Signaling_Pathway cluster_inhibition Norstictic_Acid This compound cMet c-Met Receptor Norstictic_Acid->cMet PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Invasion Migration & Invasion cMet->Invasion cMet_inhibit Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation cMet_inhibit->PI3K cMet_inhibit->STAT3 PI3K_inhibit STAT3_inhibit

Caption: this compound inhibits c-Met, suppressing downstream PI3K/Akt/mTOR and STAT3 pathways.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their bioactivity evaluation.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of 8'-O-Alkyl Derivatives Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactivity Bioactivity Screening Characterization->Bioactivity Cytotoxicity Cytotoxicity Assay (MTT) Bioactivity->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Bioactivity->Antioxidant Antimicrobial Antimicrobial Assay (MIC) Bioactivity->Antimicrobial Data Data Analysis (GI50, SI) Cytotoxicity->Data Antioxidant->Data Antimicrobial->Data End End: Lead Compound Identification Data->End

Caption: Workflow for synthesis, purification, characterization, and bioactivity screening.

Conclusion and Future Directions

The derivatization of this compound, particularly through the synthesis of 8'-O-alkyl derivatives, has been shown to be a viable strategy for enhancing its cytotoxic activity against various cancer cell lines. The protocols provided herein offer a framework for the synthesis and evaluation of these and other novel derivatives. Future research should focus on expanding the library of this compound derivatives, exploring a wider range of bioactivities, and elucidating the specific molecular mechanisms of the most promising compounds to accelerate their development as potential therapeutic agents.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a secondary metabolite produced by lichens, is a depsidone that has garnered interest for its potential biological activities, including its antimicrobial properties.[1][2][3] As a naturally occurring compound, this compound represents a promising area of study in the search for new antimicrobial agents. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antimicrobial activity of this compound against a variety of microbial pathogens.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

MicroorganismTypeMIC (µg/mL)MIC (mM)Reference
Aeromonas hydrophilaGram-negative Bacteria-0.1-6.7[6]
Bacillus subtilisGram-positive Bacteria-0.1-6.7[6]
Listeria monocytogenesGram-positive Bacteria-0.1-6.7[6]
Proteus vulgarisGram-negative Bacteria-0.1-6.7[6]
Streptococcus faecalisGram-positive Bacteria-0.1-6.7[6]
Candida albicansFungus-0.1-6.7[6]
Candida glabrataFungus-0.1-6.7[6]

Note: The referenced study provided a range for the MIC values in mM. Specific µg/mL conversions will depend on the exact value within that range. This compound has a molecular weight of 372.28 g/mol .

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or ethanol (solvent)[6]

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve a high concentration stock solution (e.g., 10 mg/mL). This compound is soluble in DMF, DMSO, ethanol, and methanol.[6]

  • Vortex the tube until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C until use.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of this compound against a panel of microorganisms using a standardized broth microdilution method. This method is considered a quantitative assay.

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth and solvent)

  • Microplate reader

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test microorganism in sterile saline, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • In the 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (a known antibiotic) and a negative control (broth with the solvent used to dissolve this compound) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits microbial growth. The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound. This method is often used for initial screening.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound solution of known concentration

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test microorganism.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of approximately 6-8 mm in diameter in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.

  • Include a positive control (a known antibiotic) and a negative control (solvent) in separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Potential Mechanism of Action of this compound

This compound belongs to the class of depsidones, which have been reported to exhibit antimicrobial activity through various mechanisms. While the precise signaling pathways affected by this compound are still under investigation, potential mechanisms for depsidones include the inhibition of RecA, a key protein in DNA repair and homologous recombination, and targeting enzymes in the bacterial fatty acid synthesis pathway, such as FabZ.

Visualizations

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion NA_powder This compound Powder Stock_Solution Sterile Stock Solution NA_powder->Stock_Solution Solvent Solvent (e.g., DMSO) Solvent->Stock_Solution Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution NA_Addition Addition of this compound Stock_Solution->NA_Addition Inoculation Inoculation with Microorganism Serial_Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC MIC_Determination MIC Determination Incubation_MIC->MIC_Determination Agar_Inoculation Inoculation of Agar Plate Well_Creation Creation of Wells Agar_Inoculation->Well_Creation Well_Creation->NA_Addition Incubation_Diffusion Incubation NA_Addition->Incubation_Diffusion Zone_Measurement Measure Zone of Inhibition Incubation_Diffusion->Zone_Measurement

Caption: Workflow for assessing the antimicrobial activity of this compound.

Depsidone_MoA cluster_bacterium Bacterial Cell DNA_Repair DNA Repair & Recombination Cellular_Processes Other Cellular Processes Fatty_Acid_Synthesis Fatty Acid Synthesis RecA RecA RecA->DNA_Repair FabZ FabZ FabZ->Fatty_Acid_Synthesis Norstictic_Acid This compound (Depsidone) Norstictic_Acid->RecA Inhibition Norstictic_Acid->FabZ Inhibition

Caption: Potential antimicrobial mechanisms of action for depsidones like this compound.

References

Application of Norstictic Acid in Molecular Docking Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norstictic acid, a lichen-derived natural product, has emerged as a molecule of interest in drug discovery, demonstrating potential as a selective allosteric transcriptional regulator and an inhibitor of cancer cell proliferation. Molecular docking studies have been instrumental in elucidating its mechanism of action and identifying its molecular targets. This document provides a detailed overview of the application of this compound in molecular docking, including experimental protocols and quantitative data.

Overview of this compound's Biological Activity

This compound has been shown to exhibit several biological activities, primarily:

  • Selective Allosteric Transcriptional Regulation: It functions as a selective allosteric inhibitor of the transcriptional coactivator Med25, a subunit of the Mediator complex. By targeting a dynamic loop outside the canonical binding site, this compound can orthosterically and allosterically disrupt Med25-driven transcription.[1][2][3][4][5][6] This has implications for diseases where Med25-regulated pathways, such as stress-response and motility, are dysregulated, including certain cancers.[1][2][3][4][6]

  • Anticancer Activity: this compound has demonstrated inhibitory effects on the proliferation, migration, and invasion of breast cancer cells.[7][8] One of its identified targets in this context is the c-Met kinase domain.[7]

Molecular Docking Targets of this compound

Molecular docking studies have been successfully employed to investigate the interaction of this compound with the following protein targets:

  • Mediator Complex Subunit 25 (Med25): this compound inhibits the protein-protein interactions (PPIs) mediated by Med25.[1][2][3][4][6] Molecular dynamics simulations have suggested that it binds to the H2 face of Med25 and can form a covalent link with Lysine 519 (K519).[1]

  • c-Met Kinase Domain: In breast cancer cells, this compound's anticancer effects are attributed to its interaction with the c-Met receptor.[7]

Quantitative Data from In Vitro and In Silico Studies

The following table summarizes the key quantitative data from studies involving this compound.

Target/Assay Parameter Value Reference
Med25-ETV5 InteractionApparent IC502.3 ± 0.1 μM[4]
MDA-MB-231 Breast Cancer Cell ProliferationIC5014.9 ± 1.4 μM[7]
MDA-MB-468 Breast Cancer Cell ProliferationIC5017.3 ± 1.6 μM[7]

Experimental Protocols for Molecular Docking

This section provides a detailed methodology for performing molecular docking studies with this compound, based on reported protocols.[7]

Protocol for Docking this compound to c-Met Kinase

This protocol is based on the study investigating this compound's effect on the c-Met kinase domain.[7]

Software: Schrödinger Molecular Modeling Suite (or equivalent)

Steps:

  • Protein Preparation:

    • Retrieve the X-ray crystal structure of the human c-Met kinase domain from the Protein Data Bank (PDB ID: 4R1V).[7]

    • Use the Protein Preparation Wizard to:

      • Assign bond orders.

      • Add hydrogen atoms.

      • Create disulfide bonds.

      • Optimize the hydrogen-bonding network using PROPKA.

    • Perform a final energy minimization of the protein structure using the Optimized Potentials for Liquid Simulations (OPLS_2005) force field, with a root mean square deviation (RMSD) cutoff of 0.30 Å.[7]

  • Ligand Preparation:

    • Sketch the 2D structure of this compound.

    • Utilize a ligand preparation tool (e.g., LigPrep) to generate a 3D structure and explore different conformers.

    • Geometrically optimize the ligand and compute its partial charges using the OPLS_2005 force field.[7]

  • Molecular Docking:

    • Define the receptor grid based on the active site of the c-Met kinase domain.

    • Perform the docking calculations using a suitable docking program (e.g., Glide).

    • Analyze the docking poses and scores to identify the most favorable binding mode of this compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in molecular docking studies.

Norstictic_Acid_MOA cluster_0 This compound Action on Med25 This compound This compound Med25 Med25 This compound->Med25 Binds allosterically PPI Protein-Protein Interaction This compound->PPI Inhibits Med25->PPI Transcription Factors (e.g., ETV5) Transcription Factors (e.g., ETV5) Transcription Factors (e.g., ETV5)->PPI Gene Transcription Gene Transcription PPI->Gene Transcription Promotes

Caption: Mechanism of this compound as a Med25 inhibitor.

Molecular_Docking_Workflow Start Start Protein Preparation Protein Preparation Start->Protein Preparation Ligand Preparation Ligand Preparation Start->Ligand Preparation Receptor Grid Generation Receptor Grid Generation Protein Preparation->Receptor Grid Generation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Grid Generation->Molecular Docking Analysis of Results Analysis of Results Molecular Docking->Analysis of Results End End Analysis of Results->End

Caption: A generalized workflow for molecular docking studies.

Logical_Relationship This compound This compound Molecular Docking Molecular Docking This compound->Molecular Docking Target Identification Target Identification Molecular Docking->Target Identification Mechanism of Action Mechanism of Action Molecular Docking->Mechanism of Action Drug Development Drug Development Target Identification->Drug Development Mechanism of Action->Drug Development

Caption: Role of molecular docking in this compound research.

References

Formulation of Norstictic Acid for in vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a naturally occurring depsidone found in lichens, has garnered significant interest for its potential therapeutic applications, including its anticancer properties.[1] Preclinical in vivo studies are crucial for evaluating its efficacy and safety profile. Proper formulation of this compound is a critical first step to ensure accurate and reproducible results in animal models. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, with a focus on its use in murine models.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is fundamental to developing a suitable formulation for in vivo administration.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble (10 mg/mL)[1]Ultrasonic and warming may be required for complete dissolution.[1]
Dimethylformamide (DMF)Soluble-
EthanolSoluble-
MethanolSoluble-

Recommended Formulation for in vivo Studies

Based on available literature, this compound has been successfully administered to mice via intraperitoneal (i.p.) injection.[1][2] The following protocol is based on a common method for formulating hydrophobic compounds for i.p. administration.

Principle

A concentrated stock solution of this compound is first prepared in a suitable organic solvent, such as DMSO. This stock solution is then diluted with a sterile, aqueous vehicle to a final concentration suitable for injection, ensuring the final concentration of the organic solvent is well-tolerated by the animals.

Materials
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Ultrasonic bath

  • Heating block or water bath (set to 37°C)

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)

Experimental Protocol: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is designed to prepare a dosing solution for a study using a 15 mg/kg dose in mice, as has been previously reported.[1][2]

1. Preparation of this compound Stock Solution (e.g., 10 mg/mL in DMSO)

a. In a sterile, light-protected vial, weigh the required amount of this compound. b. Add the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL. c. To aid dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes and gently warm to 37°C.[1] d. Visually inspect the solution to ensure complete dissolution. e. This stock solution can be stored at -20°C for short-term storage.

2. Preparation of the Final Dosing Solution

a. On the day of injection, thaw the this compound stock solution at room temperature. b. Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution needed. c. In a sterile tube, dilute the this compound stock solution with sterile saline or PBS. A common practice is to keep the final DMSO concentration below 10% (v/v) to minimize toxicity. For sensitive studies, a final DMSO concentration of <1% is recommended.

  • Example Calculation for a 1.5 mg/mL Dosing Solution (for a 10 mL/kg injection volume):
  • To prepare 1 mL of a 1.5 mg/mL dosing solution:
  • Volume of 10 mg/mL stock needed = (1.5 mg/mL * 1 mL) / 10 mg/mL = 0.15 mL (or 150 µL)
  • Volume of sterile saline/PBS = 1 mL - 0.15 mL = 0.85 mL (or 850 µL)
  • The final DMSO concentration in this formulation would be 15%. While this may be tolerated for some studies, further dilution to <10% is advisable. To achieve this, a lower concentration stock solution could be prepared, or the final injection volume adjusted.

3. Administration to Mice

a. The recommended route of administration is intraperitoneal (i.p.) injection.[1][2] b. The typical injection volume for mice is 5-10 mL/kg. c. Ensure the final dosing solution is at room temperature before injection. d. Administer the solution slowly into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

Table 2: Example Dosing Calculation for a 20g Mouse

ParameterValue
Mouse Weight20 g
Dose15 mg/kg
Total this compound per Mouse0.3 mg
Dosing Solution Concentration1.5 mg/mL
Injection Volume0.2 mL (or 200 µL)

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO (10 mg/mL stock) weigh->dissolve sonicate Sonicate & Warm (37°C) dissolve->sonicate dilute Dilute with Saline/PBS (Final Dosing Solution) sonicate->dilute calculate Calculate Dose (e.g., 15 mg/kg) dilute->calculate inject Intraperitoneal Injection in Mouse Model calculate->inject

Experimental workflow for this compound formulation and administration.

Signaling Pathways Targeted by this compound

This compound has been shown to exert its biological effects by targeting key signaling pathways involved in cell proliferation, migration, and gene expression.

c-Met Signaling Pathway

This compound has been identified as an inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer.[3][4] Inhibition of c-Met can block downstream signaling cascades that promote tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT HGF HGF (Ligand) HGF->cMet binds & activates Norstictic_Acid This compound Norstictic_Acid->cMet inhibits Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration Invasion Invasion PI3K_Akt->Invasion RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation

This compound inhibits the c-Met signaling pathway.

Med25 Transcriptional Regulation

This compound also functions as a selective allosteric transcriptional regulator by targeting Med25, a subunit of the Mediator complex.[5][6] This complex acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.

G TF Transcription Factors (e.g., ETV5) Med25 Med25 Subunit (Mediator Complex) TF->Med25 interacts with PolII RNA Polymerase II Med25->PolII recruits Gene_Expression Target Gene Expression (e.g., MMP2) PolII->Gene_Expression initiates transcription Norstictic_Acid This compound Norstictic_Acid->Med25 allosterically inhibits interaction

This compound disrupts Med25-mediated transcriptional regulation.

Conclusion

The successful in vivo evaluation of this compound is contingent upon a well-developed and reproducible formulation. The protocols and data presented here provide a comprehensive guide for researchers to prepare and administer this compound in preclinical mouse models. Adherence to these guidelines will facilitate the generation of reliable data to further elucidate the therapeutic potential of this promising natural compound.

References

Application Notes & Protocols: Analytical Techniques for Identifying Norstictic Acid in Lichen Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norstictic acid is a common β-orcinol depsidone, a class of secondary metabolites found in various lichen species. These compounds are of significant interest due to their diverse biological activities, including potential anticancer and immunostimulatory properties.[1] Accurate and reliable identification of this compound in lichen extracts is a critical first step in phytochemical research, chemotaxonomy, and natural product drug discovery. This document provides detailed protocols for the primary analytical techniques used for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Sample Preparation: Lichen Extraction

A robust extraction protocol is fundamental for the successful analysis of lichen metabolites. The following is a generalized procedure for obtaining a crude extract suitable for subsequent chromatographic analysis.

Protocol:

  • Sample Collection & Cleaning: Carefully remove the lichen thallus from its substrate. Clean the sample of any debris, such as bark, soil, or other plant matter, using sterile tweezers. Wash the material with water on a sieve to remove dust.[2]

  • Drying: Place the cleaned lichen material in an oven with forced air circulation at 40°C for 2-3 days until fully dehydrated and brittle.[2]

  • Grinding: Grind the dried lichen thallus into a fine powder using a mortar and pestle or a mechanical grinder.[2]

  • Solvent Extraction:

    • Weigh a specific amount of the lichen powder (e.g., 1-3 grams) and place it into a suitable vessel.[2][3]

    • Add an appropriate solvent. Acetone is highly effective for extracting a wide range of lichen depsidones.[4] Methanol or a methanol:acetone (1:1) mixture can also be used.[2] A common solid-to-liquid ratio is 1:20 (g/mL).

    • Macerate the mixture at room temperature for 2-3 days or facilitate extraction using sonication for 30-60 minutes.[2][4]

  • Filtration & Concentration: Filter the extract to remove solid lichen material. The process can be repeated three times to maximize yield.[2] Evaporate the solvent from the combined filtrates using a rotary evaporator or by leaving it at room temperature to obtain the dry crude extract.

  • Storage: Store the dried extract at 4°C in an amber vial to protect it from light and degradation.[2]

Workflow for Lichen Analysis

The following diagram illustrates the general workflow from sample preparation to analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques A Lichen Sample Collection & Cleaning B Drying (40°C, 48-72h) A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Acetone) C->D E Filtration & Concentration D->E F TLC Analysis E->F G HPLC Analysis E->G H LC-MS Analysis E->H I This compound Identification F->I G->I H->I

Caption: General experimental workflow for the identification of this compound.

Technique 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method for the qualitative analysis of lichen constituents.[5] It allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol:

  • Sample Preparation for TLC: Dissolve a small amount of the crude lichen extract in acetone or methanol to achieve a concentration of approximately 1-2 mg/mL.

  • Stationary Phase: Use pre-coated silica gel 60 F254 plates.[6] Activate the plate by heating it at 110-120°C for 20-30 minutes before use to remove moisture.[7]

  • Spotting:

    • Using a pencil, gently draw a starting line approximately 1.5-2 cm from the bottom of the TLC plate.[8]

    • Using a capillary tube, apply a small spot (1-2 mm diameter) of the dissolved extract onto the starting line.[9]

    • Apply a spot of a known this compound standard (if available) alongside the sample for direct comparison. Using standards for atranorin and stictic acid can also help calibrate the plate.[6]

  • Mobile Phase (Solvent Systems): Prepare one of the following standard solvent systems. Solvent C is highly recommended for good discrimination of most lichen metabolites.[6]

    • Solvent A: Toluene : Dioxane : Acetic Acid (180:45:5 v/v/v)

    • Solvent B': Hexane : Methyl tert-butyl ether (MTBE) : Formic Acid (140:72:18 v/v/v)

    • Solvent C: Toluene : Acetic Acid (170:30 v/v)[6]

  • Development:

    • Pour the chosen solvent system into a TLC chamber to a depth of 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid for at least 10 minutes.[7]

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[10]

    • Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top edge.[10]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[10]

    • Observe the plate under UV light (254 nm and 366 nm).

    • For chemical visualization, evenly spray the plate with 10% sulfuric acid (H₂SO₄) in methanol.[11]

    • Heat the sprayed plate in an oven at 110°C for 5-10 minutes until characteristic colored spots develop.[6] this compound typically appears as a yellow to orange-yellow spot after charring.[12]

  • Identification: Calculate the Retention Factor (Rf) value for the spot corresponding to this compound using the formula:

    • Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[8]

    • Compare the Rf value and color of the sample spot with those of the standard or with established literature values.

Data Presentation: TLC

Lichen SubstanceSolvent System A (Rf)Solvent System B' (Rf)Solvent System C (Rf)Color after H₂SO₄ + Heat
This compound ~ 0.40[6]~ 0.32[6]~ 0.30[6]Yellow / Orange-Yellow[12]
Atranorin (Control)~ 0.75[6]~ 0.78[6]~ 0.79[6]Pale Yellow
Stictic Acid (Control)~ 0.30~ 0.22~ 0.18Yellow

Note: Rf values can vary slightly depending on experimental conditions (temperature, chamber saturation, plate quality).

Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution, sensitivity, and quantification capabilities compared to TLC.[13] Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common method for analyzing lichen phenolics.

Experimental Protocol:

  • Sample Preparation for HPLC:

    • Dissolve the dry extract in an appropriate solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[2]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2]

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used for complex extracts.[13]

      • Solvent A: Water + 0.1% Phosphoric Acid (or Formic Acid).

      • Solvent B: Methanol (or Acetonitrile) + 0.1% Phosphoric Acid (or Formic Acid).

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10-20 µL.[14]

    • Detector: Photodiode Array Detector (DAD) or UV-Vis detector, monitoring at wavelengths between 210-400 nm.

  • Gradient Elution Program (Example):

    • A linear gradient from 5% B to 100% B over 30-50 minutes is a common starting point.[13]

  • Identification:

    • Run a standard solution of pure this compound under the same conditions to determine its retention time (tᵣ).

    • Identify this compound in the lichen extract by comparing the retention time of the peak in the sample chromatogram with that of the standard.

    • Further confirmation can be achieved by comparing the UV-Vis spectrum of the peak with the standard's spectrum obtained from the DAD.

Data Presentation: HPLC

CompoundRetention Time (tᵣ)ColumnMobile PhaseReference
This compound 3.41 ± 0.10 minC18Isocratic (details in source)[14]

Note: Retention time is highly dependent on the specific HPLC system, column dimensions, mobile phase composition, and gradient program. The value provided is for comparative purposes and must be determined empirically on the user's system.

Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) are powerful techniques that provide high sensitivity and structural information, allowing for unambiguous identification of compounds, even at trace levels.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC analysis. A more dilute concentration (e.g., 100 µg/mL) may be sufficient due to the high sensitivity of the method.

  • Instrumentation & Conditions:

    • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for better resolution and faster analysis times.[4][15]

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[4]

    • Mobile Phase:

      • Solvent A: Water + 0.1% Formic Acid.

      • Solvent B: Acetonitrile + 0.1% Formic Acid.[16]

    • Gradient: A fast gradient, for example, 5% B to 100% B in 7-10 minutes.[16]

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[15][16]

    • Ionization Source: Electrospray Ionization (ESI) is commonly used. Depsidones like this compound are typically analyzed in negative ion mode (ESI-).[4]

  • Identification:

    • Identification is based on the accurate mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.

    • For this compound (C₁₈H₁₂O₉), the theoretical exact mass of the [M-H]⁻ ion is 371.0408 Da.

    • Further structural confirmation is obtained by analyzing the MS/MS fragmentation pattern and comparing it to a spectral library or a standard.

Data Presentation: LC-MS

CompoundFormulaIon ModeTheoretical m/z [M-H]⁻Observed m/z [M-H]⁻LOD
This compound C₁₈H₁₂O₉ESI-371.0408371.0403[15]100 ng/mL[4]
Chemical Relationship of this compound

This compound belongs to the depsidone class of lichen compounds, which are structurally related. The diagram below shows its position within this chemical family.

G cluster_family Chemical Family: β-Orcinol Depsidones A This compound B Stictic Acid A->B structurally related C Constictic Acid A->C structurally related D Salazinic Acid A->D structurally related

Caption: Logical relationship of this compound to other common depsidones.

References

Application Notes and Protocols for Cell-Based Assays in Norstictic Acid Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a secondary metabolite derived from lichens, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an antioxidant, antimicrobial, and notably, as an anticancer agent.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to validate the cellular targets and mechanisms of action of this compound. The primary focus is on its anticancer properties, particularly in the context of breast cancer, where the proto-oncogenic receptor tyrosine kinase c-Met and the transcriptional coactivator Med25 have been identified as potential molecular targets.[1][3][4][5][6]

These protocols are intended to guide researchers in the systematic evaluation of this compound's biological effects, from assessing general cytotoxicity to elucidating its impact on specific signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data from published studies on this compound, offering a comparative overview of its efficacy in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer (TNBC), c-Met overexpressing14.9 ± 1.4[1]
MDA-MB-468Triple-Negative Breast Cancer (TNBC), c-Met overexpressing17.3 ± 1.6[1]
MCF-10ANon-tumorigenic mammary epithelial>200 (5.6% cell death at 200 µM)[1]

Table 2: Anti-Invasive Properties of this compound

Cell LineAssayIC50 (µM)Reference
MDA-MB-231Boyden Chamber Invasion Assay (BME)18.2 ± 2.1[1]

Table 3: Inhibition of Protein-Protein Interactions

AssayDescriptionApparent IC50 (µM)Reference
Med25 AcID•fl-VP16(465-490) FP AssayInhibition of Med25 and VP16 interaction2.3 ± 0.1[3]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway for this compound in c-Met Expressing Breast Cancer Cells

Norstictic_Acid_cMet_Pathway This compound's Impact on the c-Met Signaling Pathway Norstictic_Acid This compound cMet c-Met Receptor Tyrosine Kinase Norstictic_Acid->cMet Inhibition Proliferation Cell Proliferation cMet->Proliferation Promotes Migration Cell Migration cMet->Migration Promotes Invasion Cell Invasion cMet->Invasion Promotes

Caption: this compound inhibits the c-Met receptor, leading to decreased cell proliferation, migration, and invasion.

Diagram 2: Experimental Workflow for Validating this compound's Anticancer Activity

Norstictic_Acid_Workflow Workflow for this compound Target Validation cluster_invitro In Vitro Assays cluster_target Target Identification Cytotoxicity Cytotoxicity Assay (MTT/SRB) Migration_Invasion Migration & Invasion Assays Cytotoxicity->Migration_Invasion Determine Sub-lethal Doses Western_Blot Western Blot Analysis Migration_Invasion->Western_Blot Confirm Pathway Modulation Kinase_Assay Biochemical Kinase Assay (e.g., Z'-LYTE™) Western_Blot->Kinase_Assay Identify Potential Kinase Targets CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay->CETSA Confirm Target Engagement in Cells

Caption: A stepwise approach for characterizing the anticancer effects of this compound, from cellular effects to target engagement.

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on breast cancer cell proliferation.[1]

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer and non-tumorigenic cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Non-tumorigenic breast epithelial cells (e.g., MCF-10A)

  • Complete culture medium (specific to each cell line)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: The following day, carefully remove the medium and wash the cells with 50 µL of PBS. Add fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control group treated with media containing the highest concentration of DMSO used in the treatment groups.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is based on the method used to evaluate the anti-invasive properties of this compound.[1]

Objective: To assess the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Serum-free culture medium

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Boyden chamber inserts with 8 µm pore size

  • Basement Membrane Extract (BME) or Matrigel

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Insert Coating: Thaw BME or Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Boyden chamber inserts with the BME/Matrigel solution and allow it to solidify at 37°C.

  • Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight. Harvest the cells by trypsinization and resuspend them in serum-free medium containing different concentrations of this compound.

  • Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Boyden apparatus. Seed the prepared cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated inserts.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol, and then stain with Crystal Violet.

  • Imaging and Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

  • Data Analysis: Compare the number of invaded cells in the treated groups to the vehicle control to determine the percentage of inhibition.

Western Blot Analysis for c-Met Pathway Modulation

This protocol outlines the general steps for assessing the effect of this compound on the c-Met signaling pathway.[1]

Objective: To determine if this compound inhibits the phosphorylation of c-Met and downstream signaling proteins.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with this compound for the desired time. Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is based on the methodology used to confirm the engagement of this compound with Med25 in a cellular context.[3]

Objective: To verify the direct binding of this compound to its putative target protein within intact cells.

Materials:

  • HeLa or other suitable cell line

  • This compound (dissolved in DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blot materials (as described above)

  • Primary antibody against the target protein (e.g., Med25)

Procedure:

  • Cell Treatment: Treat intact cells or cell extracts with this compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the treated samples into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target protein.

  • Data Analysis: A ligand-bound protein is expected to be more thermally stable. Therefore, in the presence of this compound, the target protein should be more abundant in the soluble fraction at higher temperatures compared to the vehicle control. Quantify the band intensities to generate a thermal stability curve.

References

Troubleshooting & Optimization

improving the solubility of Norstictic Acid for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Norstictic Acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture applications?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for use in cell culture.[1][2][3] this compound is also soluble in other organic solvents like ethanol, methanol, and dimethylformamide (DMF), but DMSO is typically preferred for its high solubilizing power and compatibility with most cell culture systems at low final concentrations.[2][3]

Q2: I am having trouble dissolving this compound powder. What can I do?

A2: this compound may require assistance to fully dissolve, even in DMSO. To facilitate solubilization, gentle warming of the solution to 37°C and sonication in an ultrasonic bath are recommended.[1][4] Ensure the vial is tightly sealed during these steps to prevent contamination and solvent evaporation.

Q3: How should I prepare and store a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in pure DMSO.[1][5] A concentration of 10 mg/mL (26.86 mM) in DMSO has been reported.[1] After complete dissolution, it is best practice to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate.[1][4] Store the stock solution aliquots at -20°C or -80°C, protected from light.[1][6][7] For storage at -20°C, it is recommended to use the solution within one month; for storage at -80°C, the solution can be used within six months.[1][7]

Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous cell culture medium is a common issue with hydrophobic compounds.[8][9] Several factors can contribute to this, including temperature shock and high final concentrations. To prevent precipitation, try the following troubleshooting steps:

  • Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold compound solution to warm media can cause it to fall out of solution.[4]

  • Dilute in series: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to your final culture volume.

  • Check the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it below 0.2% if possible, as higher concentrations can be toxic.[4][10] Ensure your final dilution does not exceed the tolerance level for your specific cell line.[11]

  • Reduce the final compound concentration: this compound has been shown to be effective in the micromolar range (1-100 µM) in various breast cancer cell lines.[1][3][12] If you are observing precipitation, you may be exceeding the solubility limit in the final medium. Consider lowering the final concentration.

Q5: What are the known cellular targets and signaling pathways of this compound?

A5: this compound has been identified as an anticancer agent that targets key signaling pathways involved in cancer progression.[6][12][13]

  • c-Met Receptor Tyrosine Kinase: It has been shown to inhibit the c-Met pathway, which is often dysregulated in triple-negative breast cancers (TNBCs). By targeting c-Met, this compound suppresses cancer cell proliferation, migration, and invasion.[12][13]

  • Med25 Transcriptional Coactivator: this compound also functions as a selective allosteric transcriptional regulator by targeting the Med25 subunit of the Mediator complex.[14][15][16] It binds to Med25 and blocks its protein-protein interactions with transcriptional activators, leading to altered gene transcription, including the downregulation of genes like MMP2, which is involved in cell motility.[14]

Solubility Data

The following table summarizes the known solubility information for this compound.

SolventConcentrationNotesReference
DMSO10 mg/mL (26.86 mM)Requires sonication and warming to dissolve.[1]
DMSOSoluble-[2][3]
DMFSoluble-[2][3]
EthanolSoluble-[2][3]
MethanolSoluble-[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Weighing: Aseptically weigh the required amount of this compound powder (Molecular Weight: 372.28 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, pure DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube. To aid dissolution, warm the tube to 37°C for 3-5 minutes and vortex. If powder is still visible, place the tube in an ultrasonic water bath until the solution is clear.[1][4]

  • Sterilization (Optional): If needed, sterilize the stock solution by filtering it through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile aliquots in light-protecting tubes.

  • Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][7] Avoid repeated freeze-thaw cycles.[4]

Visual Guides

Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Norstictic Acid Powder add_dmso 2. Add Pure DMSO weigh->add_dmso dissolve 3. Warm (37°C) and Sonicate to Dissolve add_dmso->dissolve aliquot 4. Prepare Single-Use Aliquots dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 8. Dilute Stock into Pre-warmed Media thaw->dilute prewarm 7. Pre-warm Cell Culture Media to 37°C prewarm->dilute add_cells 9. Add to Cell Culture dilute->add_cells

Caption: Experimental workflow for dissolving this compound and preparing a working solution for cell culture.

Simplified Signaling Pathway of this compound

G NA This compound cMet c-Met NA->cMet Med25 Med25 NA->Med25 Prolif Cell Proliferation cMet->Prolif MigInv Migration & Invasion cMet->MigInv Transcription Altered Gene Transcription Med25->Transcription TA Transcriptional Activators TA->Med25 Binds

Caption: this compound inhibits the c-Met and Med25 signaling pathways to reduce cancer cell growth.

References

Technical Support Center: Optimizing Norstictic Acid Extraction from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Norstictic Acid from lichens. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data summaries to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a secondary metabolite found in various lichen species.[1] It belongs to a class of compounds known as depsidones.[1] Its molecular structure includes an aldehyde carbonyl group and an adjacent hydroxyl group, which allows it to form complexes with certain metals.[1]

Q2: Which lichen genera are known to produce this compound? A2: this compound is commonly found in lichens belonging to genera such as Ramalina, Parmotrema, Graphis, Heterodermia, and Xanthoparmelia.[2][3][4][5][6]

Q3: What factors can influence the natural concentration of this compound in lichens? A3: The concentration of secondary metabolites like this compound is highly dependent on environmental and geographical factors.[2][3] Key influencers include light intensity (irradiance), temperature, water availability, altitude, and the pH and mineral content of the substrate (e.g., tree bark).[2][3] For instance, some studies suggest higher production of this compound in nutrient-poor, slightly acidic conditions and during drier seasons.[2]

Q4: What are the most common laboratory methods for extracting this compound? A4: Common methods for extracting lichen metabolites, including this compound, are heat reflux extraction, ultrasound-assisted extraction (UAE), and dynamic shaking (maceration).[7][8] The choice of method can significantly impact the extraction efficiency and yield.[7]

Q5: Which solvents are most effective for this compound extraction? A5: Acetone is widely regarded as a highly effective solvent for extracting lichen compounds like depsidones.[7][8][9] Other solvents such as methanol, chloroform, and ethyl acetate have also been used, but acetone often provides a superior yield, particularly with methods like heat reflux.[7][9]

Troubleshooting Guide

Q1: I performed an extraction, but my yield of this compound is very low or undetectable. What could be the problem? A1: Several factors could contribute to low yield. Consider the following:

  • Lichen Species and Source: Confirm that the lichen species you are using is a known producer of this compound. The concentration can vary significantly based on the geographical location and environmental conditions where it was collected.[2][3]

  • Sample Preparation: The degree of grinding of the lichen thalli is crucial. A finer powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.[7]

  • Extraction Method: For depsidones, heat reflux extraction has been shown to be more effective than ultrasound-assisted or shaking methods at room temperature.[7][8]

  • Solvent Choice: Ensure you are using an appropriate solvent. Acetone is often the optimal choice for these types of compounds.[7][9]

  • Incomplete Lysis: The tough cell walls of the lichen's fungal and algal partners must be sufficiently disrupted. Ensure your grinding and extraction conditions (e.g., temperature, time) are adequate to lyse the cells and release the metabolites.[10][11]

Q2: My final extract contains many impurities. How can I improve its purity? A2: Impurities are a common issue. To improve purity:

  • Selective Solvent: If your current solvent is co-extracting many unwanted compounds, consider switching to a more selective one.

  • Sequential Extraction: Perform a pre-extraction step with a non-polar solvent like n-hexane. This can remove lipids and other non-polar compounds before you proceed with a more polar solvent like acetone for the target extraction.

  • Purification Techniques: After extraction, employ purification methods. Recrystallization is a common and effective technique for purifying crystalline compounds like this compound. Column chromatography can also be used for further separation.

  • Washing Steps: Ensure that washing steps in your protocol are sufficient to remove contaminants without washing away the target compound.[11]

Q3: The results from my extractions are inconsistent from batch to batch. Why? A3: Inconsistency often stems from a lack of standardization.

  • Variable Lichen Material: Natural variation is a significant factor. The concentration of this compound can change with the season, location, and even the specific part of the thallus used.[2][3] Try to source your lichen material from the same location at the same time of year.

  • Protocol Deviations: Small changes in parameters can lead to different outcomes. Strictly control the lichen-to-solvent ratio, particle size, extraction time, temperature, and agitation speed for every batch.

  • Incomplete Homogenization: Ensure the initial lichen powder is thoroughly mixed to create a homogenous sample before weighing out portions for extraction.[11]

Q4: My dried extract is difficult to re-dissolve for analysis (e.g., HPLC, NMR). What should I do? A4: Solubility issues can obscure results.

  • Check Solvent Compatibility: Ensure the solvent used for analysis is appropriate for this compound (e.g., acetone, methanol, DMSO).

  • Avoid Over-Drying: Over-drying the extract, especially with excessive heat, can sometimes cause compounds to form aggregates that are difficult to dissolve.[12] Air or vacuum drying without heat is preferable.[12]

  • Gentle Heating/Sonication: Try gently warming the sample in the analysis solvent or placing it in an ultrasonic bath for a few minutes to aid dissolution.

Data Presentation

Table 1: Comparison of Extraction Methods for Usnic Acid (a proxy for depsidones like this compound) (Data adapted from a study on Cladonia arbuscula)[7][8]

Extraction MethodOptimal TimeOptimal SolventYield (mg/g dry weight)
Heat Reflux 60 minAcetone4.25 ± 0.08
Ultrasound-Assisted 30 minAcetone2.33 ± 0.17
Shaking (Room Temp) 60 minAcetone0.97 ± 0.08

Table 2: Solubility of Usnic Acid (a proxy for depsidones) in Various Solvents at 20°C (Data indicates good candidate solvents for extraction)[4][9]

SolventSolubility (mg/100 mL)
Ethyl Acetate 656.72
Acetone 636.72
Methanol Lower than Acetone
Ethanol Lower than Acetone

Experimental Protocols

Protocol: Optimized Heat Reflux Extraction

This protocol is based on methodologies found to be highly effective for lichen depsidones.[7][8]

1. Sample Preparation: a. Clean the collected lichen thalli of any substrate (bark, soil) and debris. b. Air-dry the lichen material in a dark, well-ventilated area until brittle. c. Grind the dried lichen thalli into a fine, homogenous powder (e.g., using a mortar and pestle or a mill). A smaller particle size increases extraction efficiency.[7]

2. Extraction Procedure: a. Weigh 10 g of the dried lichen powder and place it into a 250 mL round-bottom flask. b. Add 100 mL of acetone to the flask (a 1:10 solid-to-liquid ratio). c. Attach a reflux condenser to the flask and place the apparatus in a water bath on a heating mantle. d. Heat the mixture to the boiling point of acetone (approx. 56°C) and allow it to reflux for 60 minutes with gentle stirring.[7]

3. Filtration and Concentration: a. After 60 minutes, turn off the heat and allow the mixture to cool to room temperature. b. Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid lichen material. c. Wash the solid residue with a small amount of fresh acetone (e.g., 20 mL) to recover any remaining compound. d. Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure until the solvent is fully removed.

4. Purification (Optional): a. The resulting crude extract can be further purified. For this compound, recrystallization from a suitable solvent (e.g., acetone-water mixture) can yield pure crystals.

Mandatory Visualizations

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Downstream Processing LichenCollection Lichen Collection Cleaning Cleaning & Debris Removal LichenCollection->Cleaning Drying Air Drying Cleaning->Drying Grinding Grinding to Fine Powder Drying->Grinding SolventAddition Solvent Addition (e.g., Acetone) Grinding->SolventAddition HeatReflux Heat Reflux (60 min @ 56°C) SolventAddition->HeatReflux Cooling Cooling to Room Temp HeatReflux->Cooling Filtration Filtration Cooling->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Concentration->CrudeExtract Purification Purification (e.g., Recrystallization) CrudeExtract->Purification PurifiedProduct Purified this compound Purification->PurifiedProduct

Caption: General workflow for the extraction and purification of this compound from lichens.

FactorsInfluencingYield center This compound Yield EnvFactors Environmental Factors center->EnvFactors ExpFactors Experimental Factors center->ExpFactors Light Light Intensity EnvFactors->Light Temp Temperature EnvFactors->Temp Moisture Moisture/Season EnvFactors->Moisture Substrate Substrate pH & Nutrients EnvFactors->Substrate Solvent Solvent Choice (Polarity) ExpFactors->Solvent Method Extraction Method (Reflux, UAE, etc.) ExpFactors->Method Time Extraction Time ExpFactors->Time ParticleSize Particle Size (Grinding) ExpFactors->ParticleSize

Caption: Key environmental and experimental factors influencing the final yield of this compound.

References

Norstictic Acid stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of norstictic acid in DMSO and other organic solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare and store stock solutions of this compound?

A1: Based on supplier recommendations and the chemical nature of this compound, follow these guidelines for preparing and storing stock solutions:

  • Solvent Selection: DMSO is a common solvent for creating high-concentration stock solutions. For improved solubility, ultrasonic treatment and gentle warming to 37°C can be employed.

  • Short-Term Storage: For use within a month, store the DMSO stock solution at -20°C.

  • Long-Term Storage: For storage up to six months, it is highly recommended to store the DMSO stock solution at -80°C.

  • Protection from Degradation: To minimize degradation, protect the solution from light and consider storing it under an inert nitrogen atmosphere.

  • Aliquotting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can accelerate compound degradation.

Q2: I left my this compound solution in DMSO at room temperature for a few days. Is it still usable?

A2: It is not recommended to use this compound solutions that have been left at room temperature for an extended period. This compound contains a reactive aldehyde functional group, which makes it susceptible to degradation, especially at room temperature. The stability of this compound in DMSO at room temperature is not well-documented, but based on general chemical principles and supplier storage recommendations, a noticeable degradation is likely. For best results and to ensure the integrity of your experiments, it is advised to prepare fresh solutions.

Q3: My this compound solution has changed color. What does this mean?

A3: A change in the color of your this compound solution is a visual indicator of potential chemical degradation. This could be due to oxidation of the compound or reactions with the solvent or trace impurities. If you observe a color change, it is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is a common choice due to its high solubilizing power, other organic solvents can be used depending on the requirements of your experiment. Acetone has been mentioned in the literature for extracting this compound. However, the stability of this compound in other organic solvents has not been extensively studied. If you choose to use a solvent other than DMSO, it is crucial to perform a stability assessment to ensure the compound remains intact under your experimental conditions.

Q5: How can I check the stability of my this compound solution?

A5: You can assess the stability of your this compound solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products and allow for quantification of the remaining active compound. A detailed protocol for a general stability study is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific degradation kinetics (e.g., half-life) of this compound in DMSO and other organic solvents. The following table summarizes the qualitative stability information and storage recommendations gathered from various sources.

SolventStorage TemperatureRecommended Storage DurationImportant Considerations
DMSO-20°CUp to 1 month[1][2]Protect from light, store under nitrogen.
DMSO-80°CUp to 6 months[1][2]Protect from light, store under nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time using HPLC analysis.

1. Materials:

  • This compound
  • High-purity solvent (e.g., HPLC-grade DMSO)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve the this compound in the chosen solvent to a specific concentration (e.g., 10 mM). Use sonication and gentle warming if necessary to ensure complete dissolution.

3. Experimental Setup for Stability Study:

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
  • Designate a set of vials for each time point in your study (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
  • Store the vials under the specified conditions.

4. HPLC Analysis:

  • At each designated time point, retrieve a vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Dilute the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Analyze the resulting chromatogram. The peak corresponding to this compound should be identified based on its retention time (determined from a freshly prepared standard).
  • The area of the this compound peak is proportional to its concentration.

5. Data Analysis:

  • Compare the peak area of this compound at each time point to the peak area at time zero.
  • Calculate the percentage of this compound remaining at each time point.
  • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Time Points (t=0, t=1, ...) storage_4c 4°C aliquot->storage_4c Time Points (t=0, t=1, ...) storage_neg20c -20°C aliquot->storage_neg20c Time Points (t=0, t=1, ...) storage_neg80c -80°C aliquot->storage_neg80c Time Points (t=0, t=1, ...) hplc_analysis HPLC/LC-MS Analysis at Time Points storage_rt->hplc_analysis storage_4c->hplc_analysis storage_neg20c->hplc_analysis storage_neg80c->hplc_analysis data_analysis Data Interpretation hplc_analysis->data_analysis conclusion conclusion data_analysis->conclusion Determine Stability Profile

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Large-Scale Purification of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, validated protocols for the large-scale purification of Norstictic Acid are not widely available in published literature. This guide is based on established principles of natural product chemistry, particularly the purification of lichen-derived phenolic compounds, and addresses common challenges encountered during the scale-up of such processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound for large-scale extraction?

This compound is a secondary metabolite found in various lichen species.[1] Common genera known to produce this compound include Lobaria, Parmotrema, Ramalina, and Usnea. The choice of lichen species will significantly impact the initial concentration of this compound and the profile of co-occurring lichen substances, which are potential impurities.

Q2: What are the main challenges in scaling up the purification of this compound?

The primary challenges include:

  • Low yields: this compound concentration can vary significantly between lichen species and even within the same species depending on environmental factors.[2]

  • Co-extraction of impurities: Crude extracts often contain a complex mixture of other depsidones, depsides, fatty acids, and pigments that have similar polarities, making separation difficult.

  • Solubility issues: this compound has limited solubility in many common solvents, which can lead to precipitation during extraction and chromatography, complicating handling and reducing recovery.

  • Degradation: As a phenolic compound, this compound can be susceptible to oxidation, especially at higher pH values or in the presence of metal ions.

  • Reproducibility: Maintaining consistent purity and yield across large batches can be challenging due to variations in the raw lichen material and the complexities of the purification process.

Q3: Which analytical techniques are recommended for monitoring the purification process?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for initial screening of fractions and assessing the progress of purification. For more accurate quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Step
Inefficient Extraction Solvent Screen a panel of solvents with varying polarities (e.g., acetone, ethyl acetate, dichloromethane, methanol, and mixtures thereof). Acetone is commonly used for extracting lichen metabolites.
Insufficient Extraction Time/Agitation Increase the extraction time and/or use more vigorous agitation (e.g., sonication, overhead stirring) to ensure complete penetration of the solvent into the lichen thalli.
Degradation during Extraction Perform extraction at a lower temperature to minimize the degradation of heat-labile compounds.
Low Concentration in Source Material If possible, screen different lichen species or collection sites for higher this compound content using a rapid analytical method like TLC.
Issue 2: Poor Separation during Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Stationary Phase For phenolic compounds like this compound, silica gel is a common choice. However, if separation is poor, consider other stationary phases like Sephadex LH-20, which separates based on molecular size and polarity.
Suboptimal Mobile Phase Develop a suitable solvent system using TLC first. A common approach is a gradient elution starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape.
Column Overloading The amount of crude extract loaded should not exceed 1-5% of the total weight of the stationary phase. Overloading leads to broad, overlapping peaks.
Irreversible Adsorption This compound, being acidic, might bind irreversibly to activated silica. Deactivating the silica gel with water or using an acidic modifier in the mobile phase can mitigate this.
Issue 3: Difficulty in Crystallizing the Purified this compound
Potential Cause Troubleshooting Step
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Re-purify the material using a different chromatographic technique or solvent system.
Supersaturation Not Reached Slowly evaporate the solvent from the purified fraction. If that fails, try dissolving the compound in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity appears, then allow it to stand.
Formation of an Oil Instead of Crystals This often happens with impure samples or when cooling is too rapid. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a previously obtained crystal can also be effective.
Incorrect Solvent Choice Experiment with different solvents for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Initial Purification
  • Milling and Extraction:

    • Air-dry the lichen material and grind it into a coarse powder.

    • Macerate the powdered lichen in acetone (e.g., 1 kg of lichen in 10 L of acetone) at room temperature for 24-48 hours with constant stirring.

    • Filter the extract and repeat the extraction process on the lichen residue two more times to ensure complete extraction.

    • Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Solvent Partitioning (Optional):

    • Dissolve the crude extract in a minimal amount of a highly polar solvent (e.g., methanol).

    • Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove fats and lipids.

    • The this compound will remain in the more polar layer.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent (e.g., toluene or a hexane:ethyl acetate mixture).

    • Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and dry-load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% toluene and gradually adding ethyl acetate and a small percentage of acetic acid.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Crystallization:

    • Combine the fractions rich in this compound and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of hot acetone or an acetone/methanol mixture.

    • Allow the solution to cool slowly to room temperature, then at 4°C to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Purification raw_material Lichen Raw Material milling Milling & Grinding raw_material->milling extraction Solvent Extraction (e.g., Acetone) milling->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation2 Solvent Evaporation pooling->evaporation2 crystallization Crystallization evaporation2->crystallization final_product Pure this compound crystallization->final_product

Caption: Figure 1: General Experimental Workflow for this compound Purification.

troubleshooting_chromatography Figure 2: Troubleshooting Poor Separation in Column Chromatography start Poor Separation Observed check_tlc Was the solvent system optimized via TLC? start->check_tlc optimize_tlc Develop a new solvent system with better spot separation on TLC. check_tlc->optimize_tlc No check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_tlc->start Re-run success Improved Separation optimize_tlc->success reduce_load Reduce the sample load to <5% of silica weight. check_loading->reduce_load Yes check_peak_shape Are peaks tailing? check_loading->check_peak_shape No reduce_load->start Re-run reduce_load->success add_acid Add a small amount of acid (e.g., 0.1% Acetic Acid) to the mobile phase. check_peak_shape->add_acid Yes consider_resin Consider alternative stationary phases (e.g., Sephadex LH-20). check_peak_shape->consider_resin No add_acid->start Re-run add_acid->success consider_resin->success logical_relationships Figure 3: Interdependencies in the Purification Process Extraction Extraction Efficiency CrudePurity Crude Extract Purity Extraction->CrudePurity determines Yield Overall Yield Extraction->Yield contributes to Chromatography Chromatography Performance CrudePurity->Chromatography impacts loading & resolution FinalPurity Final Product Purity Chromatography->FinalPurity major determinant of Chromatography->Yield contributes to Crystallization Crystallization Success FinalPurity->Crystallization is critical for Crystallization->Yield contributes to

References

Technical Support Center: Overcoming Poor Bioavailability of Norstictic Acid In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with norstictic acid. The focus is on addressing the challenges associated with its poor in vivo bioavailability and providing potential strategies and experimental approaches to enhance its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: We are observing low efficacy of this compound in our animal models despite promising in vitro results. What could be the underlying reason?

A: A common reason for the discrepancy between in vitro and in vivo results is poor bioavailability. This compound, a lichen-derived depsidone, is a phenolic compound. Many phenolic compounds exhibit poor oral bioavailability due to factors such as low aqueous solubility, limited permeability across the gastrointestinal tract, and susceptibility to first-pass metabolism.[1][2] While direct studies on the bioavailability of this compound are limited, its chemical structure suggests it may face similar challenges.

Troubleshooting:

  • Verify Compound Integrity: Ensure the this compound used in your experiments is pure and has not degraded. Analytical techniques like HPLC, NMR, and MS can confirm its identity and purity.[3]

  • Assess Solubility: Determine the solubility of your this compound formulation in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). Low solubility is a primary indicator of potential bioavailability issues.[4]

  • Consider a Preliminary Pharmacokinetic (PK) Study: If feasible, a pilot PK study to measure plasma concentrations of this compound after administration will provide direct evidence of its absorption and bioavailability.

Q2: What are the potential strategies to improve the in vivo bioavailability of this compound?

A: Several established techniques can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[4] These can be broadly categorized into:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nano- and microcarriers can improve its solubility, protect it from degradation, and facilitate its absorption.[5][6]

    • Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that entrap the drug, offering controlled release.

    • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution rate.[4] Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

  • Chemical Modification (Prodrug/Derivative Approach): Modifying the chemical structure of this compound can improve its physicochemical properties. For instance, creating more lipophilic derivatives might enhance its membrane permeability.[7][8] Studies have shown that alkyl derivatives of this compound exhibit potent biological activity.[7][8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Developing a Nanoparticle Formulation for this compound

Issue: Difficulty in preparing a stable and effective nanoparticle formulation of this compound.

Troubleshooting Steps:

Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency Poor affinity of this compound for the nanoparticle core material.Screen different types of polymers or lipids. For liposomes, consider varying the lipid composition (e.g., adding charged lipids). For polymeric nanoparticles, try polymers with different hydrophobicities.
Particle Aggregation Insufficient surface stabilization.Optimize the concentration of the stabilizer (e.g., surfactant, PEGylated lipid). Ensure adequate mixing during formulation.
Inconsistent Particle Size Suboptimal formulation or process parameters.Precisely control parameters such as homogenization speed/time, sonication energy, and temperature. Use a particle size analyzer to monitor consistency.
Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for preparing this compound-loaded nanoparticles using the solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table illustrates the expected improvement in pharmacokinetic parameters when using an enhanced formulation compared to a simple suspension of this compound.

Parameter This compound (Suspension) This compound (Enhanced Formulation) Description
Cmax (ng/mL) 50 ± 15350 ± 50Maximum plasma concentration. A higher value indicates better absorption.
Tmax (hr) 4.0 ± 1.52.0 ± 0.5Time to reach Cmax. A shorter time suggests faster absorption.
AUC (0-t) (ng·hr/mL) 200 ± 602500 ± 300Area under the plasma concentration-time curve. A larger area indicates greater overall drug exposure.
Relative Bioavailability (%) ->1000%The bioavailability of the enhanced formulation relative to the standard suspension.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Evaluation in_vitro In Vitro Efficacy in_vivo Poor In Vivo Efficacy in_vitro->in_vivo bioavailability Hypothesize Poor Bioavailability in_vivo->bioavailability strategy Select Enhancement Strategy bioavailability->strategy nano Nanoparticles strategy->nano solid Solid Dispersion strategy->solid chem Chemical Modification strategy->chem char Physicochemical Characterization nano->char solid->char chem->char dissolution In Vitro Dissolution char->dissolution pk_study In Vivo Pharmacokinetic (PK) Study dissolution->pk_study efficacy_study In Vivo Efficacy Study pk_study->efficacy_study cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Invasion Akt->Proliferation Norstictic This compound Norstictic->cMet Inhibits Med25_Pathway Med25 Med25 PPI Protein-Protein Interaction Med25->PPI Activator Transcriptional Activator (e.g., ETV5) Activator->PPI Transcription Gene Transcription (e.g., Stress Response, Motility) PPI->Transcription Norstictic This compound Norstictic->Med25 Binds Allosterically & Inhibits PPI

References

troubleshooting Norstictic Acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the precipitation of norstictic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound is a poorly water-soluble compound. Precipitation in aqueous solutions is a common issue and can be influenced by several factors, including pH, temperature, concentration, and the presence of metal ions. Its solubility is significantly higher in organic solvents like DMSO, DMF, ethanol, and methanol.[1][2]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

Q3: Can temperature be adjusted to improve the solubility of this compound?

For many compounds, solubility increases with temperature. While specific studies on the temperature-dependent aqueous solubility of this compound are limited, gentle heating of the solution can be a viable strategy to aid dissolution and prevent precipitation. However, the thermal stability of this compound in your specific experimental conditions should be considered.

Q4: I observed precipitation after adding a buffer or media containing metal ions. What could be the cause?

This compound contains an aldehyde carbonyl group and an adjacent hydroxyl group, which enables it to form complexes with certain metals.[3] If your aqueous solution or buffer contains metal ions (e.g., copper, iron, etc.), it can lead to the formation of insoluble metal-norstictic acid complexes, causing precipitation.

Q5: Are there any recommended co-solvents to improve the aqueous solubility of this compound?

Yes, using a water-miscible organic co-solvent can significantly improve the solubility of poorly soluble compounds. For this compound, which is soluble in ethanol and methanol, adding a small percentage of these to your aqueous solution can help maintain its solubility. However, the compatibility of the co-solvent with your experimental system must be verified.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem: this compound precipitates immediately upon addition to an aqueous buffer.
Possible Cause Suggested Solution
Low pH of the buffer The buffer pH may be below the pKa of this compound, leading to low solubility.
1. Measure the pH of your final solution.
2. If acidic, try preparing the solution with a buffer at a neutral or slightly alkaline pH (e.g., pH 7.4).
3. Consider performing a solubility test at various pH levels to determine the optimal pH for your desired concentration.
High Concentration The concentration of this compound may exceed its solubility limit in the chosen aqueous medium.
1. Try preparing a more dilute solution.
2. First, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
Problem: this compound solution is initially clear but precipitates over time.
Possible Cause Suggested Solution
Temperature Fluctuation A decrease in temperature can reduce the solubility of this compound, causing it to precipitate.
1. Ensure your solution is stored at a constant temperature.
2. If the experiment allows, storing the solution at a slightly elevated temperature might prevent precipitation.
Presence of Metal Ions Contamination with metal ions from glassware or other reagents can lead to the slow formation of insoluble complexes.
1. Use metal-free labware or glassware that has been acid-washed to remove any trace metal contaminants.
2. If metal ions are a necessary component of your medium, consider adding a chelating agent like EDTA, if it does not interfere with your experiment, to sequester the metal ions and prevent them from complexing with this compound.
Change in pH The pH of the solution may have changed over time due to factors like CO2 absorption from the atmosphere.
1. Re-measure the pH of the solution.
2. Ensure your buffer has sufficient buffering capacity to maintain a stable pH.

Data Presentation

As quantitative data on the aqueous solubility of this compound is not extensively available in the literature, the following tables provide a qualitative summary based on its known chemical properties. It is highly recommended to experimentally determine the solubility for your specific conditions.

Table 1: Qualitative Solubility of this compound in Different Solvents

SolventSolubility
WaterPoor
Aqueous Buffer (Acidic pH)Very Low
Aqueous Buffer (Neutral to Alkaline pH)Low to Moderate (Expected)
Dimethylformamide (DMF)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Table 2: Factors Influencing this compound Precipitation in Aqueous Solutions

FactorEffect on SolubilityTroubleshooting Consideration
Increasing pH (more alkaline) IncreasesAdjust buffer pH to neutral or slightly alkaline.
Decreasing pH (more acidic) DecreasesAvoid acidic buffers if high concentration is needed.
Increasing Temperature Likely IncreasesGentle heating can aid dissolution. Check for thermal stability.
Presence of Metal Ions Decreases (forms precipitates)Use metal-free labware; consider a chelating agent.
Addition of Co-solvents IncreasesUse a minimal amount of a water-miscible organic solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Vortex mixer

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of the chosen organic solvent (DMSO or ethanol) to the flask.

    • Gently swirl the flask to wet the powder.

    • Vortex the mixture until the this compound is completely dissolved.

    • Add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly.

    • Store the stock solution at -20°C or as recommended by the manufacturer, protected from light.

Protocol 2: Preparation of a Diluted Aqueous Solution of this compound
  • Objective: To prepare a diluted aqueous solution of this compound from a concentrated stock for experimental use.

  • Materials:

    • Concentrated this compound stock solution (from Protocol 1)

    • Aqueous buffer of desired pH

    • Magnetic stirrer and stir bar

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Place the desired volume of aqueous buffer into a beaker with a magnetic stir bar.

    • Begin stirring the buffer at a moderate speed.

    • While the buffer is stirring, slowly add the required volume of the concentrated this compound stock solution drop by drop.

    • Allow the solution to stir for at least 15-30 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, refer to the Troubleshooting Guide.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed check_pH Check pH of the Solution start->check_pH is_acidic Is pH acidic? check_pH->is_acidic increase_pH Increase pH to Neutral/Alkaline is_acidic->increase_pH Yes check_concentration Check Concentration is_acidic->check_concentration No resolved Issue Resolved increase_pH->resolved is_high Is concentration too high? check_concentration->is_high dilute Dilute Solution or Use Co-solvent is_high->dilute Yes check_metals Check for Metal Ions is_high->check_metals No dilute->resolved are_metals_present Are metal ions present/suspected? check_metals->are_metals_present use_chelator Use Metal-free Labware / Add Chelator are_metals_present->use_chelator Yes check_temp Check Temperature are_metals_present->check_temp No use_chelator->resolved is_temp_low Is temperature too low? check_temp->is_temp_low increase_temp Gently Warm Solution is_temp_low->increase_temp Yes is_temp_low->resolved No, further investigation needed increase_temp->resolved

Caption: A workflow diagram for troubleshooting this compound precipitation.

Dissolution_Protocol Protocol for Preparing Aqueous this compound Solution cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in minimal DMSO/Ethanol weigh->dissolve vortex 3. Vortex until clear dissolve->vortex store 4. Store at -20°C vortex->store buffer 5. Prepare aqueous buffer stir 6. Stir buffer buffer->stir add_stock 7. Add stock solution dropwise stir->add_stock observe 8. Observe for precipitation add_stock->observe troubleshoot Refer to Troubleshooting Guide observe->troubleshoot Precipitation Observed ready_to_use Solution Ready for Use observe->ready_to_use Clear Solution

Caption: A flowchart outlining the recommended experimental workflow.

References

minimizing degradation of Norstictic Acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Norstictic Acid during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a secondary metabolite, a depsidone, primarily found in lichens.[1] Its chemical structure contains functional groups, such as an aldehyde carbonyl and an adjacent hydroxyl group, that make it susceptible to degradation under certain experimental conditions.[1] Minimizing degradation is crucial to ensure the accurate quantification and preservation of the biological activity of the extracted compound.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The main factors that can lead to the degradation of this compound, a phenolic compound, include:

  • pH: High pH (alkaline conditions) can be detrimental to the stability of phenolic compounds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Solvent: The choice of solvent can influence the stability of the compound.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule.

Q3: What are the ideal storage conditions for this compound extracts and purified compounds?

A3: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), a temperature of -20°C is ideal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Final Extract
Potential Cause Troubleshooting Recommendation
Degradation due to improper pH Maintain a slightly acidic to neutral pH (ideally between 4 and 7) during the extraction process. Avoid using strong bases.
Thermal degradation Use moderate temperatures during extraction. While heat can improve extraction efficiency, prolonged exposure to high temperatures should be avoided. Consider performing extractions at room temperature or using methods like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures.
Incomplete Extraction Ensure the lichen material is finely powdered to maximize surface area for solvent penetration. Use an appropriate solvent-to-sample ratio and consider sequential extractions to ensure complete recovery. Acetone has been reported as an effective solvent for extracting lichen acids.
Photodegradation Protect the sample from light throughout the extraction and purification process. Use amber glassware or cover vessels with aluminum foil.
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (HPLC, TLC)
Potential Cause Troubleshooting Recommendation
Formation of degradation products This indicates that degradation has occurred. Review your extraction and purification protocol and identify potential causes based on the factors listed in the FAQs. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Solvent-related artifacts Ensure the use of high-purity solvents and filter them before use. Run a blank chromatogram with only the solvent to rule out any solvent-related peaks.
Contamination from glassware or equipment Thoroughly clean all glassware and equipment before use to avoid cross-contamination.
Issue 3: Inconsistent Results Between Batches
Potential Cause Troubleshooting Recommendation
Variability in extraction conditions Strictly standardize all extraction parameters, including solvent type and volume, temperature, extraction time, and pH.
Inconsistent sample handling Ensure uniform sample preparation, including grinding and drying of the lichen material.
Degradation during storage Follow the recommended storage conditions for both the raw lichen material and the extracts.

Experimental Protocols

Optimized Extraction Protocol to Minimize Degradation

This protocol is designed to minimize the degradation of this compound during extraction from lichen material.

1. Sample Preparation:

  • Thoroughly clean the lichen thalli to remove any debris.
  • Air-dry the lichen material in a well-ventilated area, protected from direct sunlight.
  • Grind the dried lichen into a fine powder using a grinder.

2. Extraction:

  • Place the powdered lichen material in a flask.
  • Add acetone (HPLC grade) in a 1:10 solid-to-solvent ratio (w/v).
  • Perform the extraction at room temperature with continuous stirring for 4-6 hours. Protect the flask from light by wrapping it in aluminum foil.
  • Alternatively, use an ultrasonic bath for 30-60 minutes at a controlled temperature (not exceeding 40°C).

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove the solid lichen material.
  • Repeat the extraction process on the residue two more times to ensure complete extraction.
  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

4. Purification (Optional - Column Chromatography):

  • If further purification is required, the crude extract can be subjected to column chromatography on silica gel.
  • Use a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to elute the compounds.
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and collect the fractions containing this compound.
  • Evaporate the solvent from the collected fractions under reduced pressure at a low temperature.

Data Presentation

Table 1: Influence of Extraction Conditions on this compound Stability (Qualitative)

Parameter Condition Observed Effect on this compound Stability
pH Acidic (pH 4-6)High stability
Neutral (pH 7)Moderate stability
Alkaline (pH > 8)Significant degradation
Temperature Low (4-25°C)High stability
Moderate (40-60°C)Potential for slight degradation with prolonged exposure
High (>80°C)Increased risk of significant degradation
Light DarkHigh stability
Ambient LightPotential for slow degradation
UV LightRapid degradation
Solvent AcetoneGood stability and extraction efficiency
Methanol/EthanolGood stability
Chlorinated SolventsPotential for reaction and degradation

Visualizations

Logical Workflow for Minimizing this compound Degradation

degradation_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Storage Prep Lichen Sample Collection & Cleaning Drying Air Drying (in dark) Prep->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent Solvent Selection (e.g., Acetone) Grinding->Solvent Extraction Extraction (Room Temp or UAE ≤ 40°C) (Protect from Light) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation ≤ 40°C) Filtration->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Storage Storage (-20°C, Dark, Dry) Purification->Storage

Caption: Workflow for this compound extraction designed to minimize degradation.

Degradation Pathway Influencers

degradation_factors cluster_factors Degradation Factors NA This compound Degradation Degradation Products NA->Degradation leads to pH High pH pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Key environmental factors influencing this compound degradation.

References

addressing matrix effects in LC-MS quantification of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of norstictic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, which is typically extracted from complex lichen samples, these effects can lead to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of quantification, leading to erroneous results.[2][3] The complex nature of lichen extracts, containing numerous other secondary metabolites, makes them particularly prone to causing matrix effects.

Q2: What are the common signs of matrix effects in my this compound quantification?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.[4]

  • Inaccurate quantification, with recovery values significantly different from 100%.

  • Non-linear calibration curves when using standards prepared in a pure solvent.

  • Signal suppression (lower than expected analyte response) or enhancement (higher than expected analyte response).[1][5]

  • Drifting retention times or distorted peak shapes for this compound.[6]

Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A3: A common method for qualitative assessment is the post-column infusion experiment.[7] This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[7][8]

Q4: What are the primary strategies to mitigate matrix effects when quantifying this compound?

A4: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10][11]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.[8]

  • Method of Calibration: Using a calibration strategy that compensates for matrix effects, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard.[2][9]

Q5: Is a stable isotope-labeled (SIL) internal standard available for this compound? What are the alternatives?

A5: The availability of a commercial SIL internal standard for this compound may be limited. When a SIL internal standard is not available, a structural analog can be used, but with caution, as its ionization behavior may not perfectly mimic that of this compound. The most practical and effective alternative is to use matrix-matched calibration curves.[2][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor reproducibility of this compound peak areas across different lichen extracts. Significant and variable matrix effects between samples.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more matrix components.[10][11] 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank lichen matrix extract that is free of this compound to compensate for the matrix effect.[2][9] 3. Employ an Internal Standard: If a suitable one can be found, use a stable isotope-labeled or a structural analog internal standard.
This compound recovery is consistently low (<80%) or high (>120%). Ion suppression or enhancement due to co-eluting matrix components.1. Optimize LC Method: Adjust the chromatographic gradient to better separate this compound from the interfering peaks.[8] 2. Evaluate Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thus minimizing the matrix effect.[8] However, ensure the diluted concentration is still above the limit of quantification. 3. Change Ionization Source Polarity: If using electrospray ionization (ESI), try switching between positive and negative ion modes to see if the matrix effect is reduced in one polarity.
Calibration curve for this compound is non-linear. Matrix effects are concentration-dependent.1. Narrow the Calibration Range: Use a narrower range of concentrations for your calibration curve that is relevant to the expected concentrations in your samples. 2. Use Matrix-Matched Calibrants: This is often the most effective solution for non-linearity caused by matrix effects.[2][9]
Retention time of this compound is shifting between injections. Column contamination or matrix-induced changes in mobile phase properties.[2][6]1. Incorporate a Column Wash Step: Include a strong solvent wash at the end of each chromatographic run to clean the column. 2. Improve Sample Cleanup: A cleaner sample extract will be less likely to cause column fouling.[10][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol allows for the quantitative determination of the matrix effect (ME).

1. Materials:

  • This compound analytical standard

  • Blank lichen matrix (a lichen species known not to contain this compound)

  • Solvent for standard and sample preparation (e.g., methanol or acetonitrile)

  • LC-MS system

2. Procedure:

  • Prepare Standard Solutions (Set A): Prepare a series of calibration standards of this compound in the pure solvent at different concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Blank Matrix Extract: Extract the blank lichen matrix using the same procedure as for your samples.

  • Prepare Matrix-Matched Standards (Set B): Spike the blank matrix extract with the this compound standard to achieve the same final concentrations as in Set A.

  • LC-MS Analysis: Analyze both sets of standards using your LC-MS method.

  • Calculate Matrix Effect: The matrix effect can be calculated by comparing the slopes of the calibration curves obtained from Set A and Set B.

    Matrix Effect (%) = (SlopeSet B / SlopeSet A - 1) x 100

    • A value of 0% indicates no matrix effect.

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Quantitative Data Summary (Illustrative Example)

Concentration (ng/mL)Peak Area (Solvent Standard - Set A)Peak Area (Matrix-Matched Standard - Set B)
105,2303,980
5026,15019,900
10052,30039,800
500261,500199,000
1000523,000398,000
Slope 523 398
Matrix Effect (%) \multicolumn{2}{c}{-23.9% (Ion Suppression) }
Protocol 2: Mitigation of Matrix Effect using Matrix-Matched Calibration

1. Principle: This method involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

2. Procedure:

  • Obtain Blank Matrix: Select a lichen species that is known to be free of this compound but has a similar overall chemical composition to the samples being analyzed.

  • Prepare Blank Matrix Extract: Extract the blank lichen using the exact same method you use for your samples.

  • Prepare Matrix-Matched Calibration Curve: Spike the blank matrix extract with known concentrations of this compound analytical standard. This will be your calibration curve.

  • Sample Analysis: Analyze your unknown samples.

  • Quantification: Quantify the amount of this compound in your samples by comparing their peak areas to the matrix-matched calibration curve.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification start Inaccurate or Irreproducible this compound Quantification check_symptoms Observe Symptoms: - Poor Reproducibility - Inaccurate Recovery - Non-linear Calibration - Shifting Retention Times start->check_symptoms assess_me Suspect Matrix Effects (ME) check_symptoms->assess_me qual_assess Qualitative Assessment: Post-Column Infusion assess_me->qual_assess Quick Check quant_assess Quantitative Assessment: Post-Extraction Addition assess_me->quant_assess Detailed Analysis mitigation Implement Mitigation Strategy qual_assess->mitigation quant_assess->mitigation sample_prep Optimize Sample Prep: - SPE - LLE - Dilution mitigation->sample_prep lc_method Optimize LC Method: - Gradient - Flow Rate - Column mitigation->lc_method calibration Change Calibration: - Matrix-Matched Curve - Internal Standard mitigation->calibration validate Validate Method sample_prep->validate lc_method->validate calibration->validate validate->assess_me Unsuccessful end Accurate & Reproducible Quantification validate->end Successful Matrix_Effect_Assessment cluster_0 Standard Preparation cluster_1 Analysis & Calculation cluster_2 Interpretation standard_solvent Set A: this compound in Pure Solvent lcms_analysis LC-MS Analysis of Set A and Set B standard_solvent->lcms_analysis standard_matrix Set B: this compound in Blank Matrix Extract standard_matrix->lcms_analysis calibration_curves Generate Calibration Curves for Set A and Set B lcms_analysis->calibration_curves calculate_me Calculate Matrix Effect (%) = [(Slope B / Slope A) - 1] * 100 calibration_curves->calculate_me result Interpret Result calculate_me->result no_effect ME ≈ 0% No Significant Effect result->no_effect Value is close to zero suppression ME < 0% Ion Suppression result->suppression Value is negative enhancement ME > 0% Ion Enhancement result->enhancement Value is positive

References

Technical Support Center: Enhancing the Selectivity of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of Norstictic Acid for its biological targets.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and mechanism of action of this compound.

Q1: What are the known biological targets of this compound?

A1: The primary and most well-characterized biological target of this compound is the transcriptional coactivator Med25 , a subunit of the Mediator complex.[1][2][3] this compound functions as a selective allosteric transcriptional regulator by binding to Med25 and blocking its protein-protein interactions (PPIs) with transcriptional activators.[1][2][4] It has also been identified as an inhibitor of the c-Met proto-oncogenic receptor tyrosine kinase, showing activity against triple-negative breast cancer (TNBC) cells.[5][6][7]

Q2: How does this compound achieve its selectivity for Med25?

A2: this compound's selectivity is attributed to its unique mechanism of action. It does not target the large, challenging canonical binding sites on Med25.[1][4] Instead, it binds to an alternative, allosteric site that includes a highly dynamic loop flanking one of the main binding surfaces.[1][2][4] This interaction both orthosterically and allosterically disrupts Med25-driven transcription.[1][3][4] Evidence also suggests the presence of a reactive aldehyde group on this compound may lead to a covalent interaction with lysine residues on the target protein, further contributing to its specific binding.[1]

Q3: What are the main challenges when attempting to improve the selectivity of this compound?

A3: Enhancing the selectivity of any compound, including this compound, presents several challenges. These include:

  • Minimizing Off-Target Effects: Modifications intended to improve binding to the primary target (e.g., Med25) may inadvertently increase affinity for other proteins, leading to undesired side effects.[8][9]

  • Balancing Affinity and Selectivity: Chemical alterations can increase potency for the target but may also broadly increase affinity for related proteins, thereby reducing overall selectivity.

  • Maintaining Cellular Efficacy: Changes to the molecule's structure can affect its physicochemical properties, such as solubility and cell permeability, potentially reducing its effectiveness in cellular models even if biochemical potency is improved.[10]

  • Complexity of Biological Systems: Discrepancies between results from biochemical assays and cellular experiments are common, due to factors like intracellular ATP concentrations, the presence of efflux pumps, and differences in protein conformation.[10]

Q4: What general medicinal chemistry strategies can be applied to enhance this compound's selectivity?

A4: Several rational drug design strategies can be employed:

  • Structure-Based Drug Design: Utilizing detailed structural information of the target's binding site to design modifications that optimize the fit and interactions of this compound.[11] This could involve enhancing electrostatic interactions or introducing features that create steric clashes with off-target proteins.[8]

  • Computational Modeling: Employing molecular docking and dynamics simulations to predict how analogs of this compound will bind to its target and off-targets, guiding the design of more selective compounds.[11]

  • Targeting Binding Kinetics: Modifying the structure to prolong the compound's residence time on the target protein, which can enhance its biological activity and selectivity.[12]

  • Allosteric Targeting: Since this compound already binds to an allosteric site on Med25, further exploration of this site could yield analogs with even greater selectivity.[11]

Section 2: Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments to assess the selectivity of this compound and its derivatives.

Protocol 2.1: Biochemical Selectivity Profiling via IC₅₀ Determination

This protocol outlines the process for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of target and off-target proteins.

  • Target Selection: Assemble a panel of proteins for testing. This should include the primary target (e.g., Med25 PPIs) and closely related off-targets (e.g., other coactivator PPIs) or unrelated targets known for promiscuous binding (e.g., certain kinases).

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to generate a range of concentrations for the assay.

  • Assay Setup: For each protein in the panel, set up the appropriate biochemical assay (e.g., a fluorescence polarization assay for PPIs).[13] Dispense the assay components into a microplate (e.g., 384-well).

  • Compound Addition: Add the serially diluted this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls for 0% inhibition and a control for 100% inhibition.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific assay (e.g., 60 minutes at room temperature).[14]

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each protein.

  • Selectivity Calculation: Compare the IC₅₀ value for the primary target to the values for off-targets to determine the selectivity ratio.

Protocol 2.2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol confirms that this compound binds to its intended target within a cellular environment.[1]

  • Cell Culture: Culture cells expressing the target protein (e.g., HeLa cells for Med25) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with this compound at a desired concentration (e.g., 25 µM) or with a vehicle control (DMSO).[1][3]

  • Cell Lysis: Harvest and lyse the cells to obtain cell extracts.

  • Temperature Gradient: Aliquot the cell extracts and heat them across a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.

  • Protein Separation: Centrifuge the samples to separate soluble proteins from aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) for the target protein using Western blotting with a specific antibody (e.g., anti-Med25).[1][3]

  • Data Analysis: Quantify the band intensity at each temperature for both the treated and control samples. An increase in the amount of soluble protein at higher temperatures in the treated sample indicates thermal stabilization and target engagement.[3]

Protocol 2.3: Assessing Protein-Protein Interaction (PPI) Disruption via Co-Immunoprecipitation (Co-IP)

This protocol determines if this compound can disrupt the interaction between its target and a binding partner inside the cell.[1]

  • Cell Treatment: Treat cells expressing the interacting proteins (e.g., Med25 and ETV5) with this compound (e.g., 25 µM) or a vehicle control.[1][3]

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein interactions.

  • Immunoprecipitation: Add an antibody specific to one of the interacting proteins (e.g., anti-Med25) to the cell lysate and incubate to form antibody-protein complexes.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate using Western blotting with antibodies against both the immunoprecipitated protein (e.g., Med25) and its binding partner (e.g., ETV5).

  • Data Analysis: A decrease in the band intensity of the co-immunoprecipitated partner (ETV5) in the this compound-treated sample compared to the control indicates disruption of the PPI.[3]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during selectivity experiments.

Problem Possible Causes Recommended Solutions
Incomplete or flat dose-response curve in biochemical assays. 1. Low compound solubility in assay buffer. 2. Compound degradation. 3. Assay interference (e.g., fluorescence quenching).1. Check compound solubility and consider adding a co-solvent. Ensure final DMSO concentration is consistent and low (<1%). 2. Verify compound stability in the assay buffer. 3. Run compound interference controls (assay without target protein) to check for artifacts.
Potent in biochemical assay but weak or inactive in cellular assays. 1. Poor cell membrane permeability. 2. Compound is a substrate for cellular efflux pumps. 3. High intracellular concentration of a competing endogenous substrate (e.g., ATP for kinases).[10] 4. Compound is rapidly metabolized.1. Assess cell permeability using assays like PAMPA. 2. Test for efflux using specific inhibitors of pumps like P-glycoprotein. 3. Confirm target engagement at the tested concentrations using CETSA. 4. Analyze compound stability in cell lysates or media.
Difficulty distinguishing on-target from off-target cellular effects. 1. The observed phenotype is due to an unknown off-target. 2. The compound is cytotoxic at the tested concentrations.1. Synthesize a close structural analog of this compound that is inactive against the primary target and test if it produces the same phenotype. 2. Perform a target knockdown (siRNA) or knockout (CRISPR) experiment; on-target effects should be diminished or absent in these cells. 3. Measure cytotoxicity (e.g., using an LDH or MTT assay) in parallel with the functional assay.
Inconsistent results in Co-IP experiments. 1. Inefficient cell lysis or disruption of protein complexes. 2. Non-specific antibody binding. 3. Insufficient washing.1. Optimize the lysis buffer to ensure it is non-denaturing. 2. Validate antibody specificity using controls like isotype controls or lysates from knockout cells. 3. Optimize the number and stringency of wash steps to reduce background.

Section 4: Data Presentation and Visualizations

Quantitative Data Summary

The following table presents known quantitative data for this compound and serves as a template for summarizing experimental results for its analogs.

CompoundTarget InteractionIC₅₀ (µM)Off-Target Interaction (Example)IC₅₀ (µM)Selectivity Ratio (Off-Target/Target)
This compound Med25 AcID • ETV52.3 ± 0.1[1]IBiD ACTR>250[3]>108
Analog 1Med25 AcID • ETV5[Enter Data][Enter Off-Target][Enter Data][Calculate]
Analog 2Med25 AcID • ETV5[Enter Data][Enter Off-Target][Enter Data][Calculate]
Diagrams and Workflows

The following diagrams illustrate key concepts and workflows relevant to enhancing the selectivity of this compound.

G cluster_design Design & Synthesis cluster_testing Screening & Validation cluster_analysis Analysis a Computational Modeling (Docking, MD Simulations) b Structure-Activity Relationship (SAR) Analysis c Synthesize This compound Analogs b->c d Primary Biochemical Screen (e.g., Med25 PPI Assay) c->d e Selectivity Profiling (Off-Target Panel) d->e f Cellular Assays (CETSA, Co-IP, Functional) e->f g Analyze Potency, Selectivity & Cellular Activity f->g g->b Iterate Design

Caption: Iterative workflow for enhancing the selectivity of this compound.

G Med25 Med25 Coactivator H1 Face H2 Face Dynamic Loop ETV5 ETV5 Transcriptional Activator ETV5->Med25:h1 Binds ATF6a ATF6α Transcriptional Activator ATF6a->Med25:h2 Binds NA This compound NA->Med25:loop Allosteric & Orthosteric Binding NA->ETV5 Allosteric Inhibition NA->ATF6a Orthosteric Inhibition

Caption: Mechanism of this compound on the Med25 transcriptional coactivator.

References

Technical Support Center: Norstictic Acid in Normal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Norstictic Acid in normal (non-cancerous) cell lines during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing higher-than-expected toxicity in my normal cell line after treatment with this compound. What could be the cause?

A1: Several factors could contribute to unexpected toxicity. Consider the following:

  • Concentration: this compound has demonstrated some selective cytotoxicity, showing minimal toxicity to certain non-tumorigenic cell lines like MCF-10A at lower concentrations, while exhibiting activity against various cancer cell lines.[1][2][3] However, at higher concentrations (e.g., 200 μM), a low level of cell death (around 5.6%) was observed even in non-tumorigenic cells.[1] Ensure your working concentration is appropriate for your specific cell line and experimental goals.

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to chemical compounds. The GI50 (Growth Inhibition 50) for this compound against NIH/3T3 mouse embryonic fibroblasts has been reported to be significantly high, indicating low toxicity, but this can vary.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific normal cell line.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence cellular responses to this compound. Ensure these parameters are consistent across experiments.

Q2: What is the likely mechanism of this compound-induced toxicity in normal cells?

A2: The precise mechanism of this compound's toxicity in normal cells is not yet fully elucidated. However, based on the activity of related depsidone compounds and common pathways of drug-induced cytotoxicity, a plausible hypothesis involves the induction of oxidative stress . This can lead to a cascade of downstream events, including:

  • Increased Reactive Oxygen Species (ROS): An imbalance between the production of ROS and the cell's ability to detoxify these reactive products can lead to cellular damage.

  • Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP production.

  • Induction of Apoptosis: Significant cellular stress and damage can trigger programmed cell death, or apoptosis, often mediated by the activation of caspases.

While depsidones, the class of compounds this compound belongs to, are also known for their antioxidant properties[4][5][6][7], it is possible for such compounds to exhibit pro-oxidant activity under specific cellular conditions.

Q3: How can I test if this compound is causing oxidative stress or apoptosis in my normal cells?

A3: You can perform several assays to investigate the mechanism of toxicity:

  • ROS Detection: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) followed by flow cytometry to quantify intracellular ROS levels.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Employ cationic dyes such as JC-1, which exhibits a fluorescence shift from red to green in cells with depolarized mitochondrial membranes, a hallmark of mitochondrial dysfunction.

  • Caspase Activity Assay: Measure the activity of key apoptotic enzymes, such as caspase-3, using colorimetric or fluorometric substrates.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Q4: What strategies can I implement to reduce this compound toxicity in my normal cell line?

A4: If you are observing unwanted toxicity, consider the following strategies:

  • Co-treatment with Antioxidants: Based on the hypothesis of oxidative stress, co-incubating your cells with an antioxidant may mitigate toxicity. Two commonly used and effective cytoprotective antioxidants are:

    • N-Acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione, NAC can directly scavenge ROS and support the cell's endogenous antioxidant defenses.

    • Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain and a potent antioxidant, CoQ10 can help protect mitochondria from oxidative damage.[8]

  • Optimize Concentration and Exposure Time: As a primary strategy, reduce the concentration of this compound to the lowest effective level for your experimental purpose. You can also perform a time-course experiment to determine if a shorter exposure time can achieve the desired effect on your target (e.g., cancer) cells while minimizing toxicity to normal cells.

  • Structural Modification (Drug Development Context): For drug development purposes, creating derivatives of this compound has been shown to enhance selectivity and potency against cancer cells while maintaining or improving the safety profile for normal cells.[3][9][10] For instance, certain alkyl derivatives of this compound have demonstrated significantly higher selectivity indices (SI) compared to the parent compound.[3]

Data Presentation

Table 1: Cytotoxicity of this compound and its Derivatives against Various Cell Lines

CompoundCell Line (Cancer)GI50 (μM)Cell Line (Normal)GI50 (μM)Selectivity Index (SI)Reference
This compound UACC-62 (Melanoma)88.0NIH/3T3>668.2>7.6[3]
MCF7 (Breast)156.9NIH/3T3680.14.3[3]
HEP2 (Laryngeal)153.1NIH/3T3680.14.4[3]
PC-03 (Prostate)191.2NIH/3T3680.13.6[3]
MDA-MB-231 (Breast)14.9 ± 1.4MCF-10A>200 (minimal toxicity)>13.4[1]
8′-O-n-butyl-norstictic acid PC-03 (Prostate)6.37NIH/3T3554.787.08[3]
MCF7 (Breast)7.02NIH/3T3554.779.02[3]
8′-O-sec-butyl-norstictic acid MCF7 (Breast)6.80NIH/3T3592.287.09[3]
HEP2 (Laryngeal)7.42NIH/3T3592.279.81[3]

GI50: 50% Growth Inhibition concentration. A higher GI50 indicates lower cytotoxicity. Selectivity Index (SI) = GI50 in normal cells / GI50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Mandatory Visualizations

Norstictic_Acid_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Normal Cell Norstictic_Acid This compound ROS ↑ Reactive Oxygen Species (ROS) Norstictic_Acid->ROS (Hypothesized) Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction MMP_Loss ↓ ΔΨm Mito_Dysfunction->MMP_Loss ATP_Loss ↓ ATP Production Mito_Dysfunction->ATP_Loss Caspase_Activation Caspase-3 Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced toxicity in normal cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Toxicity & Mechanism Assessment start Seed Normal Cells in 96-well plate treat Treat with this compound +/- Antioxidant (NAC or CoQ10) start->treat incubate Incubate for 24-72h treat->incubate cytotoxicity Assess Cytotoxicity (MTT / SRB / LDH Assay) incubate->cytotoxicity ros Measure ROS Levels (H2DCFDA Assay) incubate->ros mmp Measure ΔΨm (JC-1 Assay) incubate->mmp caspase Measure Caspase-3 Activity incubate->caspase

Caption: General workflow for assessing this compound cytotoxicity and the efficacy of protective agents.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound (and co-treatments if applicable) and incubate for the desired period (e.g., 48-72 hours).

  • Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells in a 96-well plate as described in the SRB protocol.

  • Add MTT Reagent: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (or DMSO) to each well to dissolve the formazan crystals.

  • Incubate (if using SDS-HCl): If using an SDS-based solubilization solution, incubate the plate overnight at 37°C. If using DMSO, shaking for 15 minutes is usually sufficient.

  • Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plates

  • Microplate reader

General Procedure (Principle):

  • Cell Seeding & Treatment: Seed and treat cells in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Collect Supernatant: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the reaction mixture from the kit (which typically contains a substrate and a dye) to the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually up to 30 minutes). During this time, LDH catalyzes the conversion of a substrate, leading to a color change.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Read Absorbance: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.

References

optimizing dosage and administration of Norstictic Acid in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of Norstictic Acid in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a secondary metabolite, specifically a depsidone, commonly found in lichens of the genera Usnea and Ramalina.[1][2][3] It is a subject of growing interest in pharmacological research due to its diverse biological activities. Primary research applications include its potential as an anticancer,[1][2][4] anti-inflammatory,[3][5] antioxidant, and antimicrobial agent.[5][6]

Q2: What is the known mechanism of action for this compound?

This compound has been identified to act through at least two distinct mechanisms:

  • c-Met Inhibition: It targets and inhibits the proto-oncogenic receptor tyrosine kinase c-Met, which is often dysregulated in various cancers, particularly triple-negative breast cancers (TNBCs).[1][2] By inhibiting c-Met, this compound can suppress cancer cell proliferation, migration, and invasion.[1][2]

  • Allosteric Transcriptional Regulation: this compound functions as a selective allosteric transcriptional regulator by targeting the Mediator complex subunit MED25.[7][8][9][10] It binds to a dynamic loop on MED25, altering its interaction with transcriptional activators and thereby modulating gene expression related to stress-response and motility pathways.[7][10][11]

Q3: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[4] If dissolved in a solvent such as DMSO for a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for 1 month.[4]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Solutions

  • Problem: this compound is poorly soluble in water or saline, leading to precipitation upon dilution for in vivo administration.

  • Solution: A common and effective method is to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] For administration, this stock solution can then be diluted with a suitable aqueous vehicle such as Phosphate-Buffered Saline (PBS). To improve the stability of the final solution and prevent precipitation, a surfactant like Tween 80 (at a low concentration, e.g., 0.1%) can be included in the PBS.[1] Always vortex or sonicate the solution to ensure it is fully dissolved before administration.

Issue 2: Inconsistent Results in In Vivo Efficacy Studies

  • Problem: High variability in tumor growth inhibition or other pharmacological effects is observed between animals in the same treatment group.

  • Solution:

    • Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the solvent.[1]

    • Dose Preparation: Prepare fresh dosing solutions for each administration day to avoid degradation of the compound. Ensure the final solution is homogenous before each injection.

    • Administration Technique: Ensure consistent administration technique (e.g., depth and location of intraperitoneal injection) across all animals to minimize variability in absorption.

    • Animal Health: Monitor the general health of the animals, as underlying health issues can affect their response to treatment.

Issue 3: Signs of Toxicity in Animal Models

  • Problem: Animals exhibit signs of distress, weight loss, or other adverse effects after administration of this compound.

  • Solution:

    • Dosage Reduction: The administered dose may be too high. Consider performing a dose-response study to determine the Maximum Tolerated Dose (MTD) in your specific animal model.[12]

    • Vehicle Toxicity: The vehicle itself, particularly at higher concentrations of DMSO or other organic solvents, can cause toxicity. Assess the toxicity of the vehicle alone in a separate control group.

    • Route of Administration: Consider alternative routes of administration that may have a better toxicity profile.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound for Anticancer Activity

ParameterDetailsReference
Animal Model Athymic female nude mice (5-6 weeks old)[1]
Application Breast Cancer Xenograft Model (MDA-MB-231/GFP cells)[1]
Dosage 15 mg/kg body weight[1]
Route of Administration Intraperitoneal (IP) injection[1]
Frequency Three times per week[1]
Vehicle Stock solution in sterile DMSO (1mg/20 µL), diluted with PBS containing 0.1% Tween 80[1]

Table 2: Toxicology and Pharmacokinetic Profile of this compound (Currently Limited Data)

ParameterValueSpeciesRouteReference
Acute Toxicity (LD50) Data not available in reviewed literature--
Maximum Tolerated Dose (MTD) Data not available in reviewed literature--
Pharmacokinetics (ADME) Data not available in reviewed literature. Further studies on the ADME profile of this compound are needed.--

Note: The lack of available data for LD50, MTD, and ADME highlights a current gap in the literature for this compound. Researchers should perform preliminary dose-finding and toxicity studies in their specific models.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for a Mouse Xenograft Model

This protocol is based on a study investigating the anticancer effects of this compound.[1]

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile DMSO to achieve a stock solution concentration of 50 mg/mL (e.g., 1 mg of this compound in 20 µL of DMSO).

    • Vortex thoroughly until the this compound is completely dissolved.

  • Preparation of Dosing Solution:

    • On the day of administration, prepare the final dosing solution.

    • Calculate the required volume of the this compound stock solution based on the number of animals and the 15 mg/kg dosage.

    • Prepare a sterile dilution vehicle of PBS containing 0.1% Tween 80.

    • Dilute the this compound stock solution with the PBS/Tween 80 vehicle to the final desired concentration for injection. The final volume for intraperitoneal injection in mice should typically be around 100-200 µL.

  • Intraperitoneal (IP) Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the dosing solution.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Mandatory Visualization

Norstictic_Acid_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation stock 1. Prepare Stock Solution (this compound in DMSO) dose 2. Prepare Dosing Solution (Dilute stock with PBS + 0.1% Tween 80) stock->dose Dilution admin 3. Intraperitoneal Injection (15 mg/kg in mouse model) dose->admin monitor 4. Monitor Animal Health & Tumor Growth admin->monitor data 5. Data Collection & Analysis (Tumor volume, weight, etc.) monitor->data

Caption: Experimental workflow for this compound administration in a mouse xenograft model.

cMet_Pathway NA This compound cMet c-Met Receptor NA->cMet Inhibits PI3K PI3K cMet->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) cMet->MAPK STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: this compound inhibits the HGF-activated c-Met signaling pathway.

Med25_Pathway NA This compound MED25 MED25 Subunit (Mediator Complex) NA->MED25 Allosterically Modulates PolII RNA Polymerase II MED25->PolII Recruits TF Transcriptional Activators (e.g., ETV/PEA3) TF->MED25 Binds to Transcription Gene Transcription (Stress-response, Motility) PolII->Transcription Initiates

Caption: this compound's allosteric regulation of MED25-mediated transcription.

References

improving the resolution of Norstictic Acid peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the chromatographic analysis of norstictic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve peak resolution and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chromatographic resolution important?

Q2: What are the most common peak shape problems encountered when analyzing this compound?

A2: The most common issue is peak tailing .[2] This occurs when the back half of the peak is wider than the front half. This compound, being a phenolic acid, has functional groups that can cause undesirable secondary interactions with the stationary phase.[3][4] Other potential issues include peak fronting (the leading edge of the peak is broad) and general peak broadening, which reduces overall efficiency.[5]

Q3: What causes peak tailing for acidic compounds like this compound?

A3: Peak tailing for acidic and basic compounds is often caused by more than one retention mechanism occurring during separation.[3][4] For silica-based columns, a primary cause is the interaction between the analyte and exposed, acidic silanol (Si-OH) groups on the stationary phase surface.[4][6] Trace metal contaminants in the silica matrix, mobile phase, or HPLC system can also contribute to tailing.[4][7]

Q4: What is a good target for peak resolution and symmetry?

A4: For quantitative analysis, the goal is to achieve baseline resolution, where the signal returns to the baseline between adjacent peaks. A numerical resolution value (Rs) of ≥ 1.5 is generally considered sufficient. For peak shape, the USP Tailing Factor (T) is a common metric; an ideal peak has a T value of 1.0. For most applications, a tailing factor of ≤ 2.0 is required.

Troubleshooting Guide: Improving this compound Peak Resolution

Problem: My this compound peak is tailing.

This is a common problem for acidic analytes. The troubleshooting workflow below can help identify and resolve the issue.

start Peak Tailing Observed cause1 Check Mobile Phase pH (Is it near analyte pKa?) start->cause1 cause2 Assess Secondary Interactions (e.g., Silanol groups) start->cause2 cause3 Consider Column Health (Contamination or Degradation) start->cause3 cause4 Evaluate System Contamination (e.g., Metal ions) start->cause4 sol1 Adjust pH away from pKa (e.g., pH < 3 or > 6) Add buffer to stabilize pH cause1->sol1 sol2 Use end-capped column Add competing base (e.g., TEA) Use a different stationary phase cause2->sol2 sol3 Flush column with strong solvent Replace guard column Replace analytical column cause3->sol3 sol4 Use metal-free system/columns Passivate system cause4->sol4

Caption: Troubleshooting workflow for this compound peak tailing.

Problem: My this compound peak is co-eluting (overlapping) with an impurity.

This indicates a lack of selectivity (α), meaning the chromatography system is not adequately distinguishing between the two compounds.

  • Solution 1: Modify the Mobile Phase. This is often the most powerful and straightforward approach.[8]

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter elution patterns.[9]

    • Adjust pH: A small change in mobile phase pH can alter the ionization state of this compound or the co-eluting peak, significantly impacting retention and selectivity.[9]

  • Solution 2: Change the Stationary Phase. If mobile phase adjustments are insufficient, changing the column chemistry can provide a different selectivity. For example, switching from a standard C18 column to a Phenyl-Hexyl or Cyano column introduces different interaction mechanisms (e.g., π-π interactions).[9]

  • Solution 3: Adjust Temperature. Varying the column temperature can affect the selectivity between two analytes. A good starting point is to test temperatures 10-15°C above and below your current setting.[10]

Problem: All peaks in my chromatogram, including this compound, are broad.

This suggests a loss of column efficiency (N) or a problem affecting the entire system.

  • Solution 1: Check for Extra-Column Volume. Excessive volume between the injector and detector can cause band broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are secure with no gaps.[6]

  • Solution 2: Investigate the Column Inlet. A blocked inlet frit or a void at the top of the column bed can distort the sample path and cause broad peaks.[2][11] Try backflushing the column or, if that fails, replace it. Using a guard column can protect the analytical column from particulate matter.

  • Solution 3: Optimize the Flow Rate. Slower flow rates can sometimes improve efficiency, but at the cost of longer run times. Ensure your flow rate is optimized for your column's particle size and dimensions.[10][12]

  • Solution 4: Reduce Sample Injection Volume/Concentration. Overloading the column can lead to broad, asymmetrical peaks.[2][7] Try diluting your sample or reducing the injection volume.

The Resolution Equation: A Visual Guide

Achieving good separation is a balance of three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). Understanding how to manipulate these variables is key to method development.[8]

Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency proportional to √N Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity proportional to (α-1)/α Retention Retention Factor (k) 'Peak Retention' Resolution->Retention proportional to k/(1+k) N_Levers Controlled by: • Column Length • Particle Size • Flow Rate Efficiency->N_Levers A_Levers Controlled by: • Mobile Phase (pH, Organic) • Stationary Phase • Temperature Selectivity->A_Levers K_Levers Controlled by: • Mobile Phase Strength (% Organic) Retention->K_Levers

Caption: Key chromatographic factors influencing peak resolution.

Data Summary Tables

Table 1: Effect of HPLC Parameters on this compound Peak Shape (Illustrative)

This table summarizes the expected qualitative effects of changing key HPLC parameters on the analysis of an acidic compound like this compound.

Parameter AdjustedChangeExpected Effect on this compound PeakRationale
Mobile Phase pH Decrease pH to 2.5-3.0Sharper, more symmetrical peakSuppresses the ionization of both this compound and residual silanol groups, reducing secondary interactions.[13]
Organic Modifier Switch ACN to MethanolChange in retention time and selectivityMethanol can interact differently with the analyte and stationary phase, potentially improving peak shape or resolution from nearby impurities.[9]
Buffer Concentration Increase from 10mM to 25mMImproved peak symmetryHigher buffer capacity provides more stable pH control on the column surface, masking silanol interactions.[2]
Column Chemistry C18 to End-Capped C18Reduced peak tailingEnd-capping blocks many of the residual silanol groups responsible for secondary interactions with basic and acidic analytes.[6]
Temperature Increase from 25°C to 40°CSharper peaks, shorter retentionLowers mobile phase viscosity, which improves mass transfer and column efficiency.[10][14]

Table 2: TLC Rf Values for this compound in Standard Solvent Systems

For rapid screening, Thin-Layer Chromatography (TLC) is often used. The retention factor (Rf) is characteristic for a given compound and solvent system.

Solvent SystemCompositionThis compound Rf Value
Solvent A Benzene : Dioxane : Acetic Acid (90:25:4)~0.40
Solvent B' Hexane : Methyl tert-butyl ether : Formic Acid (140:72:18)~0.32
Solvent C Toluene : Acetic Acid (170:30)~0.30

Data adapted from standardized lichen analysis protocols.[1]

Experimental Protocols

Protocol: High-Resolution HPLC Method for this compound

This protocol provides a starting point for developing a high-resolution reversed-phase HPLC method for this compound analysis.

1. Sample Preparation (Lichen Extract) a. Accurately weigh approximately 50-60 mg of dried lichen material into a microcentrifuge tube.[15] b. Add 1.5 mL of acetone and vortex for 1 minute. c. Allow the sample to extract for 60 minutes at room temperature.[15] d. Centrifuge the sample at 10,000 x g for 5 minutes. e. Carefully transfer the supernatant to a clean vial. f. Evaporate the acetone under a gentle stream of nitrogen. g. Reconstitute the dried extract in 1.0 mL of a 50:50 acetonitrile/water mixture. h. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analytical Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: Monitor at 254 nm and 310 nm.

3. Elution Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.090%10%
20.010%90%
25.010%90%
25.190%10%
30.090%10%

4. Data Analysis a. Integrate the peak corresponding to this compound. b. Check system suitability parameters: Calculate the resolution (Rs) between this compound and the closest eluting peak, and determine the USP Tailing Factor (T). c. For quantification, use a calibration curve prepared from a certified this compound reference standard.

References

dealing with co-eluting compounds in Norstictic Acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Norstictic Acid, with a special focus on resolving issues related to co-eluting compounds.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question: I am seeing a broad or shouldered peak where I expect to see this compound. How can I confirm if this is due to co-elution?

Answer:

A distorted peak shape is a common indicator of co-eluting compounds.[1] To confirm this, you can use the following strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis: If your LC system is connected to a mass spectrometer, you can analyze the mass spectra across the peak. The presence of multiple parent ions will confirm co-elution.

  • Method Manipulation: A slight change in the mobile phase composition (e.g., a 2-5% change in the organic solvent) or pH may cause the co-eluting peaks to separate, confirming that the initial peak was not pure.

Question: My this compound peak is co-eluting with another compound. What are the first steps to improve separation?

Answer:

When facing co-elution, a systematic approach to method development is crucial.[2] Here are the initial steps to take:

  • Adjust Mobile Phase Strength: Modify the ratio of your aqueous and organic solvents. If using reversed-phase HPLC, decreasing the organic solvent percentage will increase the retention time of your compounds, which may be sufficient to resolve the co-eluting peaks.

  • Modify Mobile Phase pH: The retention of acidic compounds like this compound is highly dependent on the pH of the mobile phase.[3] Adjusting the pH can alter the ionization state of the analytes and the stationary phase, leading to changes in selectivity and potentially resolving the co-elution.[4] It is recommended to work at a pH at least one unit away from the pKa of your analyte.[3]

  • Implement a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve peak shape and resolution, especially for complex samples containing compounds with a wide range of polarities.

Question: I have tried adjusting my mobile phase, but the peaks are still not resolved. What are my next options?

Answer:

If initial mobile phase adjustments are unsuccessful, consider the following more advanced strategies:

  • Change the Stationary Phase: The choice of HPLC column chemistry has a significant impact on selectivity. If you are using a standard C18 column, switching to a different stationary phase, such as a Phenyl or Cyano column, can provide a different separation mechanism and resolve the co-eluting compounds.[3]

  • Sample Preparation: The issue might be an interfering compound from the sample matrix. Implementing a sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help to remove these interferences before HPLC analysis.[5][6]

  • Use a Guard Column: A guard column can help to protect your analytical column from strongly retained or contaminating compounds in your sample, which can cause peak distortion and resolution issues.[7]

Question: How can I accurately quantify this compound when there is partial co-elution?

Answer:

Accurate quantification with co-eluting peaks is challenging. While complete chromatographic separation is ideal, here are some approaches if only partial separation can be achieved:

  • Peak Deconvolution Software: Some chromatography data systems have software that can mathematically resolve partially overlapping peaks.

  • Use a More Selective Detector: A mass spectrometer is a highly selective detector. By using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, you can selectively detect and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns, even if it co-elutes with another compound.[8]

Experimental Protocols

Protocol 1: Basic HPLC Method Development for this compound

This protocol outlines a starting point for developing an HPLC method for the separation of this compound from other lichen compounds.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient Program:

    • Start with a shallow gradient to screen for co-eluting compounds.

    • Example Gradient: 5% B to 100% B over 20 minutes.

  • Detection:

    • UV detector set at 254 nm.

  • Flow Rate and Temperature:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Optimization: Based on the initial results, adjust the gradient slope, pH of mobile phase A, or change the organic solvent (e.g., to methanol) to optimize the separation.[9]

Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general procedure for using SPE to remove interfering compounds.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing methanol through it, followed by water. This activates the stationary phase.[7]

  • Sample Loading: Dissolve your sample in a weak solvent (e.g., water or a low percentage of organic solvent) and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities while retaining this compound and other less polar compounds.

  • Elution: Elute this compound and other retained compounds with a strong solvent like methanol or acetonitrile.

  • Analysis: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound in lichen extracts?

A1: In lichen extracts, this compound often co-occurs with other structurally similar secondary metabolites. Common co-eluting compounds can include stictic acid, salazinic acid, atranorin, and usnic acid.[10][11]

Q2: What are the typical retention times for this compound and related compounds?

A2: Retention times are highly method-dependent. However, the table below provides an example of relative elution order for some common lichen compounds in a reversed-phase HPLC system.

CompoundTypical Retention Time (min)
Stictic Acid2.89 ± 0.20[10]
This compound 3.41 ± 0.10 [10]
Gyrophoric Acid4.12 ± 0.10[10]
Usnic Acid7.96 ± 0.20[10]
Atranorin8.56 ± 0.10[10]
Chloroatranorin10.90 ± 0.10[10]

Note: These values are for reference only and will vary based on the specific HPLC method used.

Q3: How can I confirm the identity of the this compound peak if I don't have a standard?

A3: Without a reference standard, peak identification can be challenging but not impossible. The best approach is to use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass of the compound in your peak. This can be compared to the known exact mass of this compound. Additionally, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can be compared to published data for this compound to confirm its identity.[12][13]

Q4: Can I use LC-MS to differentiate between isobaric compounds that co-elute?

A4: Yes, LC-MS is an excellent tool for this purpose. Isobaric compounds have the same nominal mass but may have different structures. By using in-source collision-induced dissociation (CID), you can fragment the co-eluting isobaric compounds. They will likely produce different fragment ions, allowing you to selectively detect and quantify each compound.[8]

Visualizations

TroubleshootingWorkflow Start Problem: Suspected Co-elution of this compound CheckPeakShape Check Peak Shape and Purity (Asymmetry, Shoulders, DAD Purity) Start->CheckPeakShape CoelutionConfirmed Co-elution Confirmed? CheckPeakShape->CoelutionConfirmed MethodDevelopment Initiate Method Development CoelutionConfirmed->MethodDevelopment Yes End_Resolved Analysis Successful CoelutionConfirmed->End_Resolved No AdjustMobilePhase Adjust Mobile Phase (Organic %, pH) MethodDevelopment->AdjustMobilePhase Gradient Implement Gradient Elution AdjustMobilePhase->Gradient CheckResolution1 Resolution Improved? Gradient->CheckResolution1 AdvancedMethods Advanced Troubleshooting CheckResolution1->AdvancedMethods No CheckResolution1->End_Resolved Yes ChangeColumn Change Stationary Phase (e.g., Phenyl, Cyano) AdvancedMethods->ChangeColumn SamplePrep Implement Sample Preparation (SPE, LLE) AdvancedMethods->SamplePrep CheckResolution2 Resolution Achieved? ChangeColumn->CheckResolution2 SamplePrep->CheckResolution2 SelectiveDetection Use Selective Detection (LC-MS/MS) CheckResolution2->SelectiveDetection No CheckResolution2->End_Resolved Yes End_Quantify Quantify with Selective Detection SelectiveDetection->End_Quantify

Caption: Troubleshooting workflow for addressing co-elution in this compound analysis.

AnalysisLogic cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Outcome RawSample Raw Sample (e.g., Lichen Extract) SamplePrep Sample Preparation - Filtration - SPE / LLE RawSample->SamplePrep HPLC HPLC Method - Column Choice - Mobile Phase - Gradient SamplePrep->HPLC Clean Sample Detection Detection - UV/DAD - MS HPLC->Detection Result Successful Analysis - Resolved Peaks - Accurate Quantification Detection->Result Reliable Data

Caption: Logical relationship between key stages for a successful this compound analysis.

References

Validation & Comparative

Norstictic Acid vs. Salazinic Acid: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, lichen-derived compounds have emerged as a promising frontier for drug discovery, particularly in oncology. Among these, norstictic acid and salazinic acid, both depsidones, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their cytotoxic profiles, supported by available experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and salazinic acid has been evaluated against a range of cancer cell lines. The following table summarizes the key findings from multiple studies, presenting the half-maximal growth inhibitory concentration (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values. It is important to note that these values were determined in different studies under varying experimental conditions.

CompoundCell LineAssayConcentration (µM)Reference
This compound UACC-62 (Human Melanoma)Sulforhodamine BGI₅₀: 88.0[1]
MDA-MB-231 (Triple-Negative Breast Cancer)Not SpecifiedIC₅₀: 14.9 ± 1.4[2]
MDA-MB-468 (Breast Cancer)Not SpecifiedIC₅₀: 17.3 ± 1.6[2]
786-0 (Kidney Carcinoma)Sulforhodamine BGI₅₀: 156.9 ± 7.46[1]
MCF7 (Breast Carcinoma)Sulforhodamine BGI₅₀: >915.6[1]
HT-29 (Colon Carcinoma)Sulforhodamine BGI₅₀: >915.6[1]
PC-3 (Prostate Carcinoma)Sulforhodamine BGI₅₀: >915.6[1]
HEP2 (Laryngeal Carcinoma)Sulforhodamine BGI₅₀: 208.1 ± 20.2[1]
Salazinic Acid K562 (Chronic Myelogenous Leukemia)MTTGI₅₀: 64.36[3]
HT-29 (Colon Carcinoma)MTTGI₅₀: 67.91[3]
B16-F10 (Murine Melanoma)MTTGI₅₀: 78.64[3]
Sarcoma-180MTTCell viability: 79.49 ± 4.15% (at unspecified concentration)[3]
MDA-MB-231 (Triple-Negative Breast Cancer)MTTCell viability: 86.88 ± 1.02% (at unspecified concentration)[3]
TM4 (Murine Sertoli Cells)Trypan BlueNo significant cytotoxicity up to 80 µM[4]

Note: Direct comparison of potency is challenging due to variations in cell lines, assay methods, and endpoints across studies.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of natural compounds like norstictic and salazinic acids.

1. Cell Culture and Treatment:

  • Cell Lines: A variety of human cancer cell lines are utilized, including those from breast (MCF7, MDA-MB-231), colon (HT-29), prostate (PC-3), and melanoma (UACC-62). Non-cancerous cell lines, such as NIH/3T3 mouse embryonic fibroblasts or MCF-10A mammary epithelial cells, are often used as controls to assess selectivity.[1][2]

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: this compound and salazinic acid are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then diluted to the desired concentrations in the culture medium for treating the cells.

2. Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

    • Following incubation, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).[6]

    • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is expressed as a percentage of the untreated control.

  • Sulforhodamine B (SRB) Assay:

    • Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

    • After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and then stained with SRB dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

    • The absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell density, which is proportional to the number of viable cells.[7]

  • Lactate Dehydrogenase (LDH) Release Assay:

    • This assay measures the release of LDH from cells with damaged plasma membranes.

    • Cells are seeded and treated as in other cytotoxicity assays.

    • After treatment, the cell culture supernatant is collected.

    • The supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.[8][9]

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.[10]

    • The absorbance of the formazan is measured, and the amount of LDH released is proportional to the number of dead cells.[10]

Signaling Pathways and Mechanisms of Action

This compound:

This compound has been shown to exert its anticancer effects by targeting specific signaling pathways. One of the key identified targets is the c-Met proto-oncogenic receptor tyrosine kinase.[2][11] Overexpression of c-Met is implicated in the proliferation, migration, and invasion of various cancers, including triple-negative breast cancer (TNBC).[2] this compound has been found to inhibit the proliferation, migration, and invasion of TNBC cells with minimal toxicity to non-tumorigenic cells.[2] Furthermore, it has been identified as a selective allosteric transcriptional regulator, suggesting a complex mechanism of action involving the modulation of protein-protein interactions within transcriptional machinery.[12][13]

Norstictic_Acid_Pathway NA This compound cMet c-Met Receptor NA->cMet Inhibits Transcription Transcriptional Regulation (Allosteric) NA->Transcription Modulates Proliferation Cell Proliferation cMet->Proliferation Migration Cell Migration cMet->Migration Invasion Cell Invasion cMet->Invasion CancerGrowth Cancer Growth Proliferation->CancerGrowth Migration->CancerGrowth Invasion->CancerGrowth

Caption: Proposed mechanism of action for this compound.

Salazinic Acid:

The precise cytotoxic mechanism of salazinic acid is less defined, but studies suggest its involvement in multiple pathways. In silico docking studies have indicated that salazinic acid may interact with and inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[14] Additionally, some evidence points towards its ability to induce apoptosis, a form of programmed cell death.[15] The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[16][17][18]

Salazinic_Acid_Pathway SA Salazinic Acid mTOR mTOR SA->mTOR Inhibits Apoptosis Apoptosis Induction SA->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: Potential signaling pathways affected by Salazinic Acid.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of natural compounds like norstictic and salazinic acids is a multi-step process that begins with compound isolation and culminates in the determination of cytotoxic efficacy and mechanism.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Isolation Compound Isolation & Purification Stock Stock Solution Preparation (DMSO) Isolation->Stock Treatment Compound Treatment (Dose-response) Stock->Treatment Seeding Cell Seeding (96-well plate) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Viability Assay (MTT, SRB, or LDH) Incubation->Assay Absorbance Absorbance Reading Assay->Absorbance Calculation IC50/GI50 Calculation Absorbance->Calculation

Caption: General experimental workflow for cytotoxicity screening.

References

comparing the anticancer activity of Norstictic Acid and its synthetic derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural products continue to be a vital source of novel therapeutic agents. Norstictic acid, a secondary metabolite derived from lichens, has demonstrated notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of this compound and its synthetic derivatives, supported by experimental data, detailed protocols, and pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anticancer Activity

The anticancer potential of this compound and its synthesized 8'-O-alkyl derivatives has been evaluated against a range of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below. A lower GI50 value indicates higher potency.

Compound786-0 (Kidney)MCF7 (Breast)HT-29 (Colon)PC-03 (Prostate)HEP2 (Laryngeal)B16-F10 (Murine Melanoma)UACC-62 (Human Melanoma)NIH/3T3 (Normal Fibroblast)
This compound >250191.2>250156.988.4>25088.0>250
8'-O-n-propyl-norstictic acid >250>250>250>250>250>250>250>250
8'-O-n-butyl-norstictic acid 45.030.125.96.3735.220.328.5>250
8'-O-n-pentyl-norstictic acid >25015.53>2508.77>250>250>250>250
8'-O-n-hexyl-norstictic acid >2505.969.537.858.24>250>250>250
8'-O-isopropyl-norstictic acid >250>250>2501.287.789.656.2043.2
8'-O-sec-butyl-norstictic acid 52.440.235.86.8048.925.730.1>250
8'-O-tert-butyl-norstictic acid >250>250>2507.60>250>250>25038.0
Doxorubicin (Control) 0.040.090.120.340.210.080.070.25

Data sourced from a study on the cytotoxicity of this compound derivatives.[1]

Experimental Protocols

Synthesis of 8'-O-alkyl-norstictic acid Derivatives

A general method for the synthesis of 8'-O-alkyl derivatives of this compound involves the following steps:

  • Dissolution: this compound is dissolved in an excess of the corresponding alcohol (e.g., n-propanol, n-butanol, etc.).

  • Heating: The reaction mixture is heated to the boiling point of the alcohol.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the product is purified to yield the desired 8'-O-alkyl-norstictic acid derivative.

G Synthesis Workflow for 8'-O-alkyl-norstictic acid Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product This compound This compound Dissolution & Heating Dissolution & Heating This compound->Dissolution & Heating Alcohol (e.g., n-butanol) Alcohol (e.g., n-butanol) Alcohol (e.g., n-butanol)->Dissolution & Heating TLC Monitoring TLC Monitoring Dissolution & Heating->TLC Monitoring Purification Purification TLC Monitoring->Purification 8'-O-alkyl-norstictic acid Derivative 8'-O-alkyl-norstictic acid Derivative Purification->8'-O-alkyl-norstictic acid Derivative

Synthesis of 8'-O-alkyl-norstictic acid derivatives.
Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period.

  • Fixation: The cell monolayers are fixed by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.

  • Washing: Excess dye is removed by washing five times with 1% (vol/vol) acetic acid.

  • Solubilization: The protein-bound dye is dissolved in 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader. The results are used to calculate the GI50 values.[2]

Mechanism of Action: Targeting the c-Met Signaling Pathway

This compound has been shown to exert its anticancer effects, particularly in triple-negative breast cancer (TNBC), by targeting the c-Met receptor tyrosine kinase.[3][4] The c-Met pathway plays a crucial role in cell proliferation, migration, and invasion.[3][4]

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor becomes activated, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways.[4] These pathways are integral to the processes of oncogenesis and tumor progression.[4] this compound inhibits the c-Met pathway, thereby suppressing the proliferation, migration, and invasion of cancer cells.[3]

G This compound Inhibition of the c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Activates RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway This compound This compound This compound->c-Met Receptor Inhibits Proliferation Proliferation RAS/MAPK Pathway->Proliferation Migration Migration PI3K/Akt Pathway->Migration Invasion Invasion PI3K/Akt Pathway->Invasion

References

A Head-to-Head Comparison of the Antimicrobial Activities of Norstictic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Lichen-derived secondary metabolites have long been recognized for their diverse biological activities, with antimicrobial properties being of significant interest in the face of rising antibiotic resistance. Among these compounds, usnic acid is one of the most extensively studied. However, other lichen acids, such as norstictic acid, also exhibit notable antimicrobial potential. This guide provides a head-to-head comparison of the antimicrobial efficacy of this compound and usnic acid, supported by experimental data, to inform research and drug development efforts.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and (+)-usnic acid against a panel of microorganisms. The data is extracted from a study where both compounds were isolated from the lichen Ramalina farinacea and tested under the same experimental conditions, allowing for a direct comparison.

MicroorganismStrainThis compound MIC (µg/mL)(+)-Usnic Acid MIC (µg/mL)
Bacillus subtilisATCC 66333216
Listeria monocytogenesATCC 19116432
Proteus vulgarisATCC 13315>512>512
Staphylococcus aureusATCC 65386432
Streptococcus faecalisATCC 105416432
Yersinia enterocoliticaATCC 1501>512>512
Candida albicansATCC 1023112864
Candida glabrataATCC 200112864

Data sourced from: Tay, T., et al. (2004). Evaluation of the antimicrobial activity of the acetone extract of the lichen Ramalina farinacea and its (+)-usnic acid, this compound, and protocetraric acid constituents. Zeitschrift für Naturforschung C.[1]

Experimental Protocols

The antimicrobial activities of this compound and usnic acid were determined using the broth microdilution method. A detailed protocol is outlined below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Test Compounds: this compound and usnic acid were dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create stock solutions. Serial twofold dilutions of these stock solutions were then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: The test microorganisms were cultured overnight. The bacterial or fungal suspensions were then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This suspension was further diluted to obtain the final desired inoculum concentration in the microtiter plate wells.

  • Incubation: An equal volume of the standardized microbial inoculum was added to each well of the microtiter plate containing the serially diluted test compounds. The plates were then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the test compound that completely inhibited visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (Norstictic & Usnic Acid) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for MIC determination.

Comparative Mechanism of Action

G cluster_usnic Usnic Acid cluster_norstictic This compound Usnic_Acid Usnic Acid RNA_DNA_Inhibition Inhibition of RNA and DNA Synthesis Usnic_Acid->RNA_DNA_Inhibition Primary Mechanism Membrane_Disruption Disruption of Cell Membrane Integrity Usnic_Acid->Membrane_Disruption Secondary Mechanism Bacterial_Death Bacterial Cell Death RNA_DNA_Inhibition->Bacterial_Death Membrane_Disruption->Bacterial_Death Norstictic_Acid This compound Antimicrobial_Action Antimicrobial Action Norstictic_Acid->Antimicrobial_Action Mechanism_Unclear Mechanism Not Fully Elucidated Antimicrobial_Action->Mechanism_Unclear

Caption: Proposed antimicrobial mechanisms.

Discussion and Conclusion

The presented data indicates that while both this compound and usnic acid exhibit antimicrobial properties, (+)-usnic acid is generally more potent , demonstrating lower MIC values against the tested Gram-positive bacteria and yeast.[1] Both compounds showed limited activity against the Gram-negative bacteria Proteus vulgaris and Yersinia enterocolitica at the concentrations tested.

The antimicrobial mechanism of usnic acid has been investigated more thoroughly. It is believed to primarily act by inhibiting DNA and RNA synthesis in susceptible bacteria.[2] Additionally, some studies suggest it can disrupt the integrity of the cell membrane.[3] The multifaceted mechanism of usnic acid contributes to its effectiveness, particularly against Gram-positive bacteria.[4]

In contrast, the precise antimicrobial mechanism of this compound is less well-defined in the current literature. While its antimicrobial activity is confirmed, further research is needed to elucidate the specific cellular targets and pathways it disrupts.

References

A Comparative Guide to the Validation of HPLC Methods for Norstictic Acid Quantification in Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of norstictic acid in lichens, alongside alternative analytical techniques. The information presented is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.

This compound is a common secondary metabolite found in various lichen species, exhibiting a range of biological activities that are of interest to the scientific community. Accurate and precise quantification of this compound is crucial for chemotaxonomic studies, natural product research, and the development of potential therapeutic agents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of lichen metabolites due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC with a C18 column is the most common approach for analyzing lichen acids, including this compound.

Experimental Protocol: HPLC Method

A general experimental protocol for the HPLC quantification of this compound in lichens is outlined below. It is important to note that specific parameters may require optimization depending on the lichen species and the analytical instrumentation.

1. Sample Preparation:

  • Extraction: A dried and ground lichen sample (approximately 1 gram) is extracted with a suitable solvent such as acetone, methanol, or ethanol.[1] The extraction is typically performed by maceration or sonication, followed by filtration to remove solid debris.

  • Sample Clean-up (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

  • Final Preparation: The filtered extract is evaporated to dryness and the residue is redissolved in a known volume of the mobile phase or a suitable solvent for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidified aqueous solvent (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[2]

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at a specific wavelength, often around 254 nm for lichen phenolics.

  • Injection Volume: A standard injection volume is 10-20 µL.

Method Validation Parameters
ParameterHPLC Method (Proxy Data for this compound)
Linearity (R²) > 0.999[1]
Linearity Range 1 - 100 µg/mL (Stictic Acid)[1]
Limit of Detection (LOD) 100 ng/mL (this compound, UPLC-MS/MS)
Limit of Quantification (LOQ) ~3 x LOD
Accuracy (Recovery) 92 - 96% (Usnic Acid)[1]
Precision (RSD%) < 2%

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound in lichens.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a traditional and widely used method for the qualitative analysis of lichen secondary metabolites.[3] HPTLC offers improved resolution and sensitivity compared to conventional TLC. These methods are valuable for rapid screening and chemotaxonomic identification.

  • Principle: Separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent system).

  • Advantages: Simple, rapid, and cost-effective. Allows for the simultaneous analysis of multiple samples.

  • Limitations: Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC.

In many TLC methods for lichen substances, this compound and atranorin are used as standard control substances for the calculation of relative front (Rf) values, aiding in the identification of other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

  • Principle: The sample is vaporized and separated in a gas chromatograph, and the separated components are then detected and identified by a mass spectrometer.

  • Advantages: High sensitivity and selectivity, providing structural information.

  • Limitations: Requires derivatization for non-volatile analytes, which can add complexity to the sample preparation process. The high temperatures used in the injector may cause degradation of thermally labile compounds.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

  • Principle: Separation occurs in a narrow capillary filled with an electrolyte solution.

  • Advantages: High separation efficiency, short analysis times, and low sample and reagent consumption.

  • Limitations: Can be less robust than HPLC for complex samples. Sensitivity can be lower without specialized detection methods. While CE methods have been developed for the separation of various lichen metabolites, specific validated quantitative methods for this compound are not widely reported.[2][4][5]

Comparison of Analytical Methods

The following table provides a qualitative comparison of the different analytical methods for the quantification of this compound.

FeatureHPLCTLC/HPTLCGC-MSCapillary Electrophoresis
Quantitative Capability ExcellentSemi-quantitativeGood (with derivatization)Good
Resolution HighModerateVery HighVery High
Sensitivity HighModerateVery HighHigh
Throughput ModerateHighModerateHigh
Cost HighLowHighModerate
Sample Preparation ModerateSimpleComplex (derivatization)Simple

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Lichen Lichen Sample Grinding Grinding Lichen->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: Experimental workflow for HPLC quantification of this compound.

cluster_methods Analytical Methods for this compound cluster_params Performance Criteria HPLC HPLC Quant Quantitative Capability HPLC->Quant Excellent Res Resolution HPLC->Res High Sens Sensitivity HPLC->Sens High Cost Cost HPLC->Cost High Prep Sample Prep Complexity HPLC->Prep Moderate TLC TLC/HPTLC TLC->Quant Semi-quantitative TLC->Res Moderate TLC->Sens Moderate TLC->Cost Low TLC->Prep Simple GCMS GC-MS GCMS->Quant Good GCMS->Res Very High GCMS->Sens Very High GCMS->Cost High GCMS->Prep Complex CE Capillary Electrophoresis CE->Quant Good CE->Res Very High CE->Sens High CE->Cost Moderate CE->Prep Simple

Figure 2: Comparison of analytical methods for this compound analysis.

References

A Comparative Analysis of Norstictic Acid's Anticancer Activity Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-proliferative and cytotoxic effects of Norstictic Acid, a naturally occurring lichen-derived depsidone, across a range of cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an anticancer agent. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Assessment of Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects against various cancer cell lines, with a particular emphasis on breast cancer. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Notes
MDA-MB-231 Triple-Negative Breast Cancer (TNBC)14.9 ± 1.4High c-Met expression.
MDA-MB-468 Triple-Negative Breast Cancer (TNBC)17.3 ± 1.6High c-Met expression.
MCF-7 Breast Adenocarcinoma88.4 (GI50)Selective activity observed.
BT-474 Breast CarcinomaNot specifiedEtOAc extract of U. strigosa showed IC50 of 7.9 µg/mL.
SK-BR-3 Breast AdenocarcinomaNot specifiedEtOAc extract of U. strigosa showed IC50 of 7.5 µg/mL.
T-47D Breast CarcinomaNot specifiedEtOAc extract of U. strigosa showed IC50 of 9.6 µg/mL.
HEP2 Laryngeal Carcinoma>191.2 (GI50)This compound was selective against these cells.
PC-03 Prostate Cancer132.8 (GI50)This compound was selective against these cells.
B16-F10 Murine Melanoma>191.2 (GI50)This compound was selective against these cells.
UACC-62 Melanoma>191.2 (GI50)This compound was selective against these cells.
MCF-10A Non-tumorigenic Mammary EpithelialMinimal toxicityShowed non-significant cytotoxicity at doses effective against cancer cells.

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. Some data points refer to the activity of the crude extract from which this compound was isolated.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like this compound.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are harvested, counted using a hemocytometer with trypan blue exclusion, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the well surface.

  • Treatment: The culture medium is removed, and cells are washed with 50 µL of PBS. A stock solution of this compound in DMSO is diluted in the culture medium to achieve the final desired concentrations. 100 µL of the treatment media is then added to the wells in triplicate. Control wells receive medium with the equivalent concentration of DMSO.

  • Incubation Period: The cells are incubated with the treatment for 72 hours.

  • MTT Addition: After incubation, the treatment medium is aspirated, and the cells are washed with 50 µL of PBS. Subsequently, 100 µL of fresh medium and 50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS are added to each well, followed by a 4-hour incubation.

  • Formazan Solubilization: The supernatant is carefully removed, and the formazan crystals formed by metabolically active cells are dissolved in 100 µL of DMSO.

  • Absorbance Reading: The plate is gently swirled and incubated in the dark for 5 minutes before the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The average absorbance values from the triplicate readings are calculated. The IC50 value is then determined using software such as GraphPad Prism.

Cell Migration Assay (Wound Healing Assay)

This assay is used to study cell migration and the effect of potential inhibitors on this process.

Methodology:

  • Cell Seeding: Cells, such as the triple-negative breast cancer cell line MDA-MB-231, are seeded into a 24-well plate at a density of 1 x 10⁵ cells per well and grown to confluence.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the confluent cell monolayer.

  • Treatment: The cells are washed with PBS to remove detached cells and then treated with various concentrations of this compound in a fresh culture medium.

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 or 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points. A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for this compound's anticancer activity.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-Well Plate (5x10^3 cells/well) Harvest->Seed Incubate_Attach Overnight Incubation (Allow Attachment) Seed->Incubate_Attach Add_NA Add Treatment to Cells Incubate_Attach->Add_NA Prepare_NA Prepare this compound Dilutions Prepare_NA->Add_NA Incubate_72h Incubate for 72 hours Add_NA->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve Dissolve Formazan (Add DMSO) Incubate_4h->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Calculate Calculate Cell Viability (%) Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

G cluster_pathway This compound Mechanism of Action NA This compound p_cMet Phosphorylated c-Met (Active) NA->p_cMet Inhibits Phosphorylation cMet c-Met Receptor Tyrosine Kinase cMet->p_cMet Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_cMet->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Invasion Cell Invasion Downstream->Invasion HGF HGF (Ligand) HGF->cMet Activates

Caption: Proposed signaling pathway for this compound's anticancer effects via c-Met inhibition.

Mechanism of Action

This compound has been identified as a novel bioactive metabolite that targets the proto-oncogenic receptor tyrosine kinase c-Met. The dysregulation of c-Met is common in several cancers, particularly triple-negative breast cancers (TNBCs), and contributes to tumor progression and metastasis.

Studies have shown that this compound inhibits the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF). This inhibition, in turn, suppresses the downstream signaling pathways that are dependent on c-Met activation. These pathways are crucial for mediating cell proliferation, survival, motility, and invasion. By targeting c-Met, this compound effectively hinders key processes that drive cancer progression.

Furthermore, this compound has been shown to function as a selective allosteric transcriptional regulator by targeting Med25, a subunit of the Mediator coactivator complex. This interaction can alter Med25-driven transcription, which is involved in stress-response and motility pathways that are often dysregulated in oncogenesis and metastasis. This suggests a multi-faceted mechanism of action for this compound's anticancer properties.

A Comparative Guide to Inter-Laboratory Quantification of Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common analytical methods for the quantification of norstictic acid, a bioactive compound found in lichens. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate analytical techniques and to understand the framework of an inter-laboratory comparison for method validation.

Quantitative Data Summary

The following table summarizes typical performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

ParameterHPLCHPTLCLC-MS
**Linearity (R²) **> 0.998> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1.5%
Limit of Detection (LOD) 1-10 ng/mL10-50 ng/spot0.01-1 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL30-150 ng/spot0.05-5 ng/mL
Analysis Time per Sample 15-30 min5-10 min (per plate of multiple samples)10-20 min
Cost per Sample ModerateLowHigh
Specificity HighModerate to HighVery High
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and should be optimized and validated for specific laboratory settings.

1. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried lichen sample or this compound standard.

    • Extract with 10 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol, water, and phosphoric acid (e.g., 80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

2. High-Performance Thin-Layer Chromatography (HPTLC)

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Sample Application: Apply 5 µL of the sample and standard solutions as bands using an automated applicator.

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 139:83:8, v/v/v).

    • Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.

    • Densitometric Analysis: Scan the dried plate at 254 nm.

  • Quantification:

    • The concentration is determined by comparing the peak area of the sample with that of the standard.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC, but a more dilute solution may be required due to the high sensitivity of the method.

  • Chromatographic Conditions:

    • Utilize an HPLC or UHPLC system with conditions similar to the HPLC method described above, often with a shorter column and faster gradient elution to reduce run time.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor for the specific precursor and product ions of this compound (e.g., m/z 371 -> [M-H]⁻).

  • Quantification:

    • Quantification is achieved using a calibration curve generated from the peak areas of the selected ion transitions of the this compound standards.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical workflow of an inter-laboratory comparison study for this compound quantification.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Analytical Methods (HPLC, HPTLC, LC-MS) P1->P2 P3 Prepare Homogeneous Test Material (Lichen Sample) P2->P3 P4 Develop & Distribute Detailed Protocol P3->P4 L1 Participating Laboratory 1 P4->L1 Protocol & Material L2 Participating Laboratory 2 P4->L2 Protocol & Material LN Participating Laboratory N P4->LN Protocol & Material A1 Analyzes Test Material using specified methods L1->A1 A2 Analyzes Test Material using specified methods L2->A2 AN Analyzes Test Material using specified methods LN->AN D1 Collect Quantitative Results from all laboratories A1->D1 A2->D1 AN->D1 D2 Statistical Analysis (e.g., Z-scores, Cochran's/Grubbs' tests) D1->D2 D3 Evaluate Method Performance (Accuracy, Precision) D2->D3 D4 Prepare & Distribute Final Comparison Report D3->D4 D4->P1 Feedback for future studies

Workflow for an inter-laboratory comparison of this compound quantification.
Signaling Pathway (Placeholder)

As this compound's mechanism of action can be complex and context-dependent, a generalized signaling pathway diagram is provided below as a placeholder. For specific applications, this should be replaced with a more detailed pathway.

Norstictic_Acid_Signaling NA This compound Receptor Cell Surface Receptor / Intracellular Target NA->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation / Inhibition Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Gene_Expression->Cellular_Response

Generalized signaling pathway for this compound's biological activity.

Evaluating the Kinase Selectivity of Norstictic Acid in Comparison to Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Norstictic Acid's c-Met Inhibition and Selectivity Profile

The lichen-derived natural product, this compound, has been identified as an inhibitor of the proto-oncogenic receptor tyrosine kinase, c-Met, a key target in cancer therapy. This guide provides a comparative evaluation of this compound's inhibitory activity against c-Met and its selectivity profile relative to established, highly selective c-Met inhibitors. The objective is to offer a clear, data-driven perspective for researchers exploring novel kinase inhibitors.

Quantitative Comparison of Kinase Inhibitory Potency

This compound has demonstrated inhibitory activity against the c-Met kinase in biochemical assays.[1] To contextualize its potency and selectivity, this section compares its half-maximal inhibitory concentration (IC50) for c-Met with that of two well-characterized and highly selective c-Met inhibitors, Capmatinib and Tepotinib.

InhibitorTarget KinaseIC50 (nM)Kinase Selectivity Profile
This compound c-Met6500[1]Not Publicly Available
Capmatinib c-Met0.13[2][3]Highly selective over a panel of >400 kinases[2][4][5]
Tepotinib c-Met1.7 - 1.8[6]Highly selective over a panel of >400 kinases[6][7]

Note: The significantly higher IC50 value for this compound indicates lower potency against c-Met compared to Capmatinib and Tepotinib. A critical gap in the current understanding of this compound as a kinase inhibitor is the absence of a comprehensive kinase selectivity profile (kinome scan). While Capmatinib and Tepotinib have been extensively profiled against hundreds of kinases to establish their high selectivity, similar data for this compound is not available in the public domain. This lack of data prevents a thorough evaluation of its selectivity and potential off-target effects.

Signaling Pathway and Experimental Workflow Visualizations

To aid in the conceptualization of the inhibitor's target and the method of its evaluation, the following diagrams are provided.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Migration Migration cMet->Migration HGF HGF (Ligand) HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival

Caption: The c-Met signaling pathway, activated by HGF, leading to cell proliferation, survival, and migration.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Compound Test Compound (e.g., this compound) Primary_Assay Primary Kinase Assay (e.g., c-Met) Compound->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Kinome_Scan Broad Kinase Panel Screen (Kinome Scan) IC50->Kinome_Scan Proceed if potent Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Limited Data Comparison Selectivity_Profile Selectivity Profile Generation Kinome_Scan->Selectivity_Profile Selectivity_Profile->Data_Analysis

Caption: A generalized workflow for kinase inhibitor profiling. Data for this compound is primarily available for the initial stages, with a notable gap in broad kinase panel screening.

Experimental Protocols

The determination of the c-Met IC50 value for this compound was conducted using a Z'-LYTE™ biochemical kinase assay. This method is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Z'-LYTE™ Biochemical Kinase Assay for c-Met
  • Objective: To determine the concentration of this compound required to inhibit 50% of the c-Met kinase activity in a cell-free system.

  • Materials:

    • Recombinant human c-Met kinase domain

    • Z'-LYTE™ Tyr 6 Peptide substrate

    • ATP

    • Kinase buffer

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Development reagent (a site-specific protease)

    • Stop reagent

    • Microplate reader capable of fluorescence measurements

  • Procedure:

    • Kinase Reaction: A solution containing the c-Met kinase, the Tyr 6 peptide substrate, and ATP is prepared in the kinase buffer.

    • Inhibitor Addition: Varying concentrations of this compound are added to the kinase reaction mixture. A control reaction with no inhibitor is also prepared.

    • Incubation: The reaction mixtures are incubated at room temperature to allow the kinase to phosphorylate the peptide substrate.

    • Development: The development reagent is added. This protease specifically cleaves the non-phosphorylated peptide substrate.

    • Stopping the Reaction: A stop reagent is added to halt the development reaction.

    • Fluorescence Reading: The fluorescence of each well is measured using a microplate reader. The ratio of donor to acceptor emission is calculated to determine the extent of peptide phosphorylation.

    • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates inhibitory activity against c-Met kinase, however, its potency is significantly lower than that of established, highly selective c-Met inhibitors such as Capmatinib and Tepotinib. The most significant finding of this comparative analysis is the lack of a comprehensive kinase selectivity profile for this compound. While its effect on c-Met is documented, its activity against other kinases remains unknown. This data gap is a major limitation in evaluating its potential as a selective kinase inhibitor. For drug development professionals, this highlights the critical need for broad kinase panel screening early in the discovery process to ascertain the selectivity and potential off-target effects of any new potential kinase inhibitor. Further research, specifically a comprehensive kinome scan, is required to fully understand the selectivity profile of this compound and to determine its viability as a lead compound for the development of novel kinase inhibitors.

References

Unmasking Norstictic Acid's Molecular Target: A Comparative Guide to CRISPR-Cas9 and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-Cas9 and other leading technologies for confirming the molecular target of the natural product Norstictic Acid. We delve into the experimental data and protocols underpinning each method, offering a clear perspective on their respective strengths and limitations in drug discovery.

This compound, a lichen-derived secondary metabolite, has demonstrated a range of biological activities, including anticancer properties. Identifying its precise molecular target is crucial for understanding its mechanism of action and for the development of targeted therapeutics. While studies have implicated the transcriptional coactivator Med25 and the receptor tyrosine kinase c-Met as potential targets, this guide explores the methodologies available to definitively confirm these interactions and uncover novel targets.[1][2][3]

CRISPR-Cas9: Genetic Validation of Drug Targets

The revolutionary CRISPR-Cas9 gene-editing technology offers a powerful approach for target validation by directly assessing the consequences of gene knockout on cellular sensitivity to a compound. A genome-wide CRISPR screen can systematically identify genes that, when inactivated, confer resistance or sensitivity to this compound, thereby pointing to its molecular target or pathway.

Experimental Workflow: CRISPR-Cas9 Knockout Screen

A pooled CRISPR-Cas9 knockout screen is a high-throughput method to assess the function of thousands of genes simultaneously. The process involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. These cells are then treated with the compound of interest, in this case, this compound. By sequencing the sgRNAs present in the surviving cell population, researchers can identify genes whose knockout confers a fitness advantage or disadvantage in the presence of the drug.

CRISPR_Workflow cluster_library sgRNA Library Preparation cluster_cells Cell Transduction & Selection cluster_treatment This compound Treatment cluster_analysis Analysis lenti Lentiviral sgRNA Library transduction Lentiviral Transduction lenti->transduction cells Cas9-expressing Cells cells->transduction selection Puromycin Selection transduction->selection control Control (DMSO) selection->control treatment This compound selection->treatment harvest Genomic DNA Harvesting control->harvest Day X treatment->harvest Day X pcr PCR Amplification of sgRNAs harvest->pcr ngs Next-Generation Sequencing pcr->ngs data Data Analysis: Hit Identification ngs->data

CRISPR-Cas9 knockout screen workflow.

Alternative Target Identification Methods: A Comparative Overview

While CRISPR-Cas9 provides genetic evidence of a target's role, other methods offer direct biochemical confirmation of drug-protein interactions. Here, we compare three widely used techniques: Thermal Proteome Profiling (TPP), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography.

FeatureCRISPR-Cas9 ScreenThermal Proteome Profiling (TPP)Drug Affinity Responsive Target Stability (DARTS)Affinity Chromatography
Principle Genetic perturbation to infer target functionLigand-induced thermal stabilization of target proteinLigand-induced protection of target protein from proteolysisImmobilized ligand captures binding proteins
Compound Modification Not requiredNot requiredNot requiredRequired (immobilization)
Cellular Context In vivo (live cells)In situ (cell lysates) or in vivoIn vitro (cell lysates)In vitro (cell lysates)
Readout Next-generation sequencing of sgRNAsMass spectrometrySDS-PAGE, Western Blot, Mass spectrometryMass spectrometry
Identifies Genes essential for drug's effect (direct or pathway members)Direct binding targets and downstream effectorsDirect binding targetsDirect binding targets
Strengths Unbiased, genome-wide, provides functional contextNo compound modification needed, can be done in live cellsNo compound modification needed, relatively simpleHigh specificity for direct binders
Limitations Indirect evidence of binding, potential for off-target effectsMay miss targets with no significant thermal shift, requires specialized equipmentMay not work for all proteins, can have high backgroundCompound modification may alter binding, potential for non-specific binding to matrix

Experimental Protocols

CRISPR-Cas9 Genome-Wide Knockout Screen Protocol
  • Library Transduction: A pooled lentiviral sgRNA library targeting the human genome is transduced into Cas9-expressing cells at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Cell Treatment: The cell population is split and treated with either this compound at a predetermined concentration (e.g., IC50) or a vehicle control (DMSO).

  • Cell Harvesting and DNA Extraction: After a defined period of treatment, genomic DNA is extracted from both the treated and control cell populations.

  • sgRNA Sequencing: The sgRNA sequences integrated into the host cell genome are amplified by PCR and sequenced using a next-generation sequencing platform.

  • Data Analysis: The frequency of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are significantly enriched or depleted in the treated sample represent genes that, when knocked out, confer resistance or sensitivity to this compound, respectively.

Thermal Proteome Profiling (TPP) Protocol
  • Cell Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.

  • Heat Treatment: The samples are divided into aliquots and heated to a range of different temperatures.

  • Protein Extraction: The soluble protein fraction from each temperature point is collected after centrifugation to remove aggregated proteins.

  • Sample Preparation and Mass Spectrometry: The proteins are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by quantitative mass spectrometry.

  • Data Analysis: The melting curves for thousands of proteins are generated. Proteins that show a significant shift in their melting temperature in the presence of this compound are identified as potential binding targets.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysate Preparation: Cells are lysed to obtain a complex protein mixture.

  • Compound Incubation: The cell lysate is incubated with this compound or a vehicle control.

  • Protease Digestion: A protease (e.g., thermolysin) is added to the lysates to digest the proteins.

  • Analysis: The digested samples are analyzed by SDS-PAGE and silver staining or by mass spectrometry. Proteins that are protected from proteolysis by binding to this compound will appear as more prominent bands or will be identified in higher abundance in the mass spectrometry data.

Affinity Chromatography Protocol
  • Compound Immobilization: this compound is chemically modified to be attached to a solid support (e.g., agarose beads).

  • Incubation with Lysate: The immobilized this compound is incubated with a cell lysate to allow for binding of target proteins.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a competitive ligand or by changing the buffer conditions.

  • Identification: The eluted proteins are identified by mass spectrometry.

Signaling Pathways of this compound's Known Targets

Understanding the signaling pathways of known targets is crucial for interpreting experimental results and designing follow-up validation studies.

Med25 Signaling Pathway

Med25 is a subunit of the Mediator complex, a large transcriptional co-regulator. It acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. This compound has been shown to allosterically inhibit the interaction between Med25 and transcriptional activators, thereby modulating the expression of downstream target genes involved in processes like cell proliferation and metastasis.[2][4][5][6][7]

Med25_Pathway TF Transcriptional Activator (e.g., ETV5) Med25 Med25 TF->Med25 Binds to Mediator Mediator Complex Med25->Mediator Part of PolII RNA Polymerase II Mediator->PolII Recruits DNA Promoter Region of Target Gene PolII->DNA Binds to Transcription Gene Transcription (e.g., MMP2) DNA->Transcription Initiates NA This compound NA->Med25 Allosteric Inhibition

This compound's inhibition of Med25 signaling.
c-Met Signaling Pathway

c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and motility. This compound has been reported to inhibit the kinase activity of c-Met, thereby blocking these downstream oncogenic signals.[1][8]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NA This compound NA->cMet Inhibits Kinase Activity

This compound's inhibition of c-Met signaling.

Conclusion

Confirming the molecular target of a bioactive compound like this compound is a multifaceted process that benefits from the application of complementary techniques. CRISPR-Cas9 screens provide invaluable genetic evidence of a target's relevance in a cellular context. In parallel, biochemical methods such as TPP, DARTS, and affinity chromatography offer direct evidence of physical binding. By integrating the data from these orthogonal approaches, researchers can build a robust and comprehensive understanding of this compound's mechanism of action, paving the way for its potential development as a targeted therapeutic agent. This guide provides the foundational knowledge for selecting the most appropriate methodologies to achieve this goal.

References

validating the therapeutic potential of Norstictic Acid in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Norstictic Acid in preclinical models, with a primary focus on its anti-cancer properties. While its efficacy in oncology has been demonstrated, its potential in other therapeutic areas, such as anti-inflammatory and neuroprotective applications, remains largely exploratory. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to offer an objective assessment of this compound's performance against relevant alternatives.

I. Anti-Cancer Therapeutic Potential

This compound, a naturally occurring depsidone, has emerged as a promising candidate in oncology research, particularly for triple-negative breast cancer (TNBC). Preclinical studies have highlighted its ability to inhibit cancer cell proliferation, migration, and invasion through distinct molecular mechanisms.

Mechanism of Action

This compound exhibits a multi-faceted approach to combating cancer cells. Two primary mechanisms of action have been identified:

  • c-Met Inhibition: this compound targets the c-Met receptor tyrosine kinase, a protein often dysregulated in TNBC, contributing to tumor growth and metastasis. By inhibiting c-Met, this compound can suppress downstream signaling pathways crucial for cancer cell survival and proliferation.[1][2]

  • Allosteric Regulation of Med25: It acts as a selective allosteric transcriptional regulator by binding to the transcriptional coactivator Med25. This interaction disrupts protein-protein interactions that are vital for the expression of genes involved in stress-response and motility pathways, thereby hindering oncogenesis and metastasis.

Data Presentation: this compound vs. Standard Chemotherapy in Breast Cancer Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with standard-of-care chemotherapy agents used in the treatment of breast cancer.

Table 1: In Vitro Efficacy of this compound and Doxorubicin against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Efficacy
This compound MDA-MB-231 (TNBC)14.9 ± 1.4High
MDA-MB-468 (TNBC)17.3 ± 1.6High
BT-474Not specifiedModerate
SK-BR-3Not specifiedModerate
MCF-7Not specifiedModerate
T-47DNot specifiedModerate
Doxorubicin MDA-MB-231 (TNBC)0.22Very High
MCF-7Not specifiedHigh

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 25Mean Tumor Weight (g) at Day 25
Vehicle Control 1672.3 ± 318.32.09 ± 0.52
This compound 736.6 ± 101.60.89 ± 0.13

Data from a xenograft model using MDA-MB-231/GFP cells in athymic nude mice.[1]

Table 3: Toxicity Profile of this compound

CompoundCell LineConcentration (µM)Cell Death (%)
This compound MCF-10A (non-tumorigenic)2005.6
Doxorubicin MCF-10A (non-tumorigenic)1057

This data suggests that this compound exhibits minimal toxicity to non-cancerous cells at concentrations significantly higher than its effective anti-cancer doses.[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound's Dual Anti-Cancer Mechanism cluster_1 c-Met Inhibition cluster_2 Med25 Allosteric Regulation NA This compound cMet c-Met Receptor NA->cMet Inhibits Med25 Med25 Coactivator NA->Med25 Allosterically Modulates Proliferation Cell Proliferation cMet->Proliferation Promotes Migration Cell Migration cMet->Migration Promotes Invasion Cell Invasion cMet->Invasion Promotes Gene Oncogene Transcription Med25->Gene Promotes

Caption: this compound's dual mechanism in cancer.

G cluster_0 Preclinical Evaluation Workflow for this compound Start Start InVitro In Vitro Studies (Cell Lines: MDA-MB-231, etc.) Start->InVitro Proliferation Proliferation Assays (MTT, CCK-8) InVitro->Proliferation MigrationInvasion Migration & Invasion Assays (Transwell) InVitro->MigrationInvasion InVivo In Vivo Studies (Xenograft Model) Proliferation->InVivo MigrationInvasion->InVivo Tumor Tumor Growth Measurement InVivo->Tumor Toxicity Toxicity Assessment InVivo->Toxicity End End Tumor->End Toxicity->End

Caption: Experimental workflow for this compound.

II. Anti-Inflammatory and Neuroprotective Potential: An Exploratory Outlook

While the anti-cancer properties of this compound are supported by robust preclinical data, its potential as an anti-inflammatory or neuroprotective agent is less defined. Current research in these areas is limited, with no direct in vivo studies published to date.

Antioxidant Activity: A Potential Link

One study has demonstrated that this compound possesses antioxidant activity. This is a noteworthy finding, as oxidative stress is a key pathological mechanism in both inflammation and neurodegenerative diseases. Antioxidants can neutralize harmful free radicals, thereby protecting cells from damage. However, it is crucial to emphasize that this is an indirect link, and further research is required to establish a direct anti-inflammatory or neuroprotective effect of this compound in preclinical models.

Due to the lack of specific preclinical data for this compound in these therapeutic areas, a direct comparison with other anti-inflammatory or neuroprotective agents is not feasible at this time.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the anti-cancer section of this guide.

Cell Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines.

  • Cell Lines: MDA-MB-231, MDA-MB-468, BT-474, SK-BR-3, MCF-7, T-47D, and MCF-10A.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • After 72 hours of incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Athymic nude mice (5-6 weeks old).

  • Cell Line: MDA-MB-231/GFP (Green Fluorescent Protein-tagged).

  • Procedure:

    • 1 x 10⁶ MDA-MB-231/GFP cells are injected into the mammary fat pad of each mouse.

    • Tumor growth is monitored daily.

    • When tumors reach an average volume of 50 mm³, mice are randomized into a treatment group (this compound) and a control group (vehicle).

    • This compound is administered at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study (e.g., day 25), mice are euthanized, and tumors are excised and weighed.

Cell Migration and Invasion Assays (Transwell Assay)
  • Objective: To assess the effect of this compound on the migratory and invasive capabilities of breast cancer cells.

  • Apparatus: Transwell chambers with or without Matrigel coating for invasion and migration assays, respectively.

  • Procedure:

    • Cancer cells are seeded in the upper chamber of the Transwell insert in a serum-free medium containing this compound or vehicle.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After a specific incubation period, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated or invaded to the lower surface of the membrane are fixed, stained, and counted under a microscope.

    • The percentage of migration or invasion inhibition is calculated relative to the control group.

References

A Comparative Analysis of the Cytotoxic Efficacy of Norstictic Acid and its Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic efficacy of Norstictic Acid, a naturally occurring depsidone found in lichens, and its semi-synthetic 8'-O-alkyl derivatives. The data presented herein is derived from a key study that systematically evaluated these compounds against a panel of human cancer cell lines, offering valuable insights for the development of novel therapeutic agents.

Enhanced Cytotoxicity of this compound Derivatives

Structural modification of natural products is a cornerstone of drug discovery, often leading to enhanced biological activity and improved selectivity. In the case of this compound, derivatization at the 8'-O position with various alkyl chains has been shown to significantly potentiate its cytotoxic effects against several cancer cell lines.

A study evaluating seven 8'-O-alkyl derivatives of this compound demonstrated a marked improvement in cytotoxic activity compared to the parent compound.[1][2] While this compound itself exhibited poor activity, with GI50 (Growth Inhibitory concentration 50%) values ranging from 88.4 to 191.2 μM, its derivatives displayed significantly lower GI50 values, indicating greater potency.[1]

Notably, the introduction of n-butyl, sec-butyl, n-hexyl, and isopropyl groups resulted in derivatives with potent and, in many cases, selective anticancer activity.[1][2] For example, the 8'-O-isopropyl-norstictic acid derivative was highly active against the PC-03 prostate cancer cell line with a GI50 of 1.28 μM.[1][2] Similarly, the 8'-O-n-butyl-norstictic acid and 8'-O-sec-butyl-norstictic acid derivatives showed broad potential activity against all tested tumor cells.[1][2]

Comparative Efficacy Data

The following table summarizes the 50% Growth Inhibition (GI50) values and Selectivity Index (SI) for this compound and its derivatives against a panel of eight cell lines. The SI, calculated as the ratio of GI50 in non-tumor cells (NIH/3T3) to that in tumor cells, provides a measure of the compound's tumor-selective cytotoxicity.

Compound786-0 (Kidney) GI50 (μM)MCF7 (Breast) GI50 (μM)HT-29 (Colon) GI50 (μM)PC-03 (Prostate) GI50 (μM)HEP2 (Laryngeal) GI50 (μM)B16-F10 (Melanoma) GI50 (μM)UACC-62 (Melanoma) GI50 (μM)NIH/3T3 (Non-tumor) GI50 (μM)
This compound (Parent) >191.288.4>191.2114.793.1>191.2>191.2382.4
8'-O-n-propyl >58.1>58.1>58.1>58.1>58.1>58.1>58.1116.2
8'-O-n-butyl 45.025.329.86.3730.632.735.8>624.0
8'-O-n-pentyl 25.415.5>23.38.77>23.3>23.3>23.357.3
8'-O-n-hexyl >22.15.969.536.837.33>22.1>22.154.8
8'-O-isopropyl >44.0>44.0>44.01.287.789.656.2043.3
8'-O-sec-butyl 52.420.630.56.8033.532.535.8>594.0
8'-O-tert-butyl >38.0>38.0>38.07.60>38.0>38.0>38.038.0
Doxorubicin (Control) 0.050.040.060.120.090.110.080.23

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its derivatives was conducted using the sulforhodamine B (SRB) assay.[2] This cell-based assay is a reliable and sensitive method for determining drug-induced cytotoxicity.

Detailed Methodology:

  • Cell Culture: The human tumor cell lines (786-0, MCF7, HT-29, PC-03, HEP2, B16-F10, UACC-62) and the non-tumor mouse embryonic fibroblast cell line (NIH/3T3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Preparation: Stock solutions of the test compounds were prepared in DMSO.

  • Cell Plating: Cells were plated in 96-well plates at appropriate densities and incubated for 24 hours to allow for attachment.

  • Compound Treatment: After 24 hours, the cells were treated with various concentrations of this compound, its derivatives, or the positive control (Doxorubicin) and incubated for 48 hours.

  • Cell Fixation: Following the treatment period, the cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris buffer.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

  • Data Analysis: The GI50 values were determined from dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the sulforhodamine B (SRB) assay used to determine the cytotoxicity of the compounds.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (8 Cancer Lines + 1 Non-tumor) Plating Plate Cells in 96-well Plates Cell_Culture->Plating Compound_Addition Add this compound, Derivatives, or Doxorubicin Plating->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h Fixation Fix Cells with TCA Incubation_48h->Fixation Staining Stain with Sulforhodamine B Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Buffer Washing->Solubilization Absorbance Read Absorbance at 515 nm Solubilization->Absorbance GI50_Calc Calculate GI50 Values Absorbance->GI50_Calc

References

Assessing the Reproducibility of Norstictic Acid In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norstictic acid, a lichen-derived depsidone, has garnered significant interest for its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The reliability of in vitro assays is paramount for the accurate assessment of these activities and for guiding further drug development efforts. This guide provides a comparative overview of common in vitro assays used to evaluate this compound, with a focus on their reproducibility. We present summaries of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting and performing the most appropriate assays for their studies.

Key to Reproducibility: Understanding Assay Variability

The reproducibility of an in vitro assay is typically assessed by determining its intra-assay and inter-assay variability. This is often expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.

  • Intra-assay variability refers to the variation observed within a single assay run and reflects the precision of the technique. A lower intra-assay %CV (ideally <10%) indicates high precision.

  • Inter-assay variability measures the variation between different assay runs performed on different days or by different operators. A lower inter-assay %CV (ideally <15%) indicates the robustness and reproducibility of the assay over time.

While specific intra- and inter-assay %CV values for this compound are not extensively reported in the literature, this guide provides general expectations for the reproducibility of each assay and emphasizes the importance of establishing these metrics within your own laboratory setting.

Comparison of In Vitro Assays for this compound

The following tables summarize common in vitro assays for assessing the anticancer, antioxidant, and anti-inflammatory properties of this compound.

Table 1: Anticancer Assays
AssayPrincipleEndpoint MeasuredTypical ReproducibilityAdvantagesLimitations
MTT Assay Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.Colorimetric measurement of formazan absorbance, proportional to cell viability.Intra-assay CV: <10% Inter-assay CV: <15%High-throughput, cost-effective, well-established.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[1]
Wound Healing (Scratch) Assay Measures the rate of cell migration into a manually created "scratch" in a confluent cell monolayer.Rate of wound closure over time, typically measured by microscopy.Can be variable; consistency in scratch creation is critical.[2][3] Automated systems can improve reproducibility.[4]Simple, inexpensive, provides insight into cell migration.Not suitable for high-throughput screening, results can be influenced by cell proliferation.
Transwell Invasion Assay Measures the ability of cells to migrate through a basement membrane matrix-coated porous membrane towards a chemoattractant.Number of cells that have invaded through the matrix, quantified by staining and microscopy.Variability can be influenced by matrix coating consistency and cell seeding density.[2][5]More physiologically relevant than wound healing for studying invasion.More complex and expensive than wound healing assays.
Table 2: Antioxidant Assays
AssayPrincipleEndpoint MeasuredTypical ReproducibilityAdvantagesLimitations
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change.Decrease in absorbance at ~517 nm.Generally good, but can be influenced by solvent and reaction time.Simple, rapid, and widely used for screening.DPPH is a synthetic radical not found in biological systems.
ABTS Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at ~734 nm.Highly reproducible and applicable to both hydrophilic and lipophilic antioxidants.[1]More sensitive than DPPH for some compounds.[6]The radical is not biologically relevant.
Table 3: Anti-inflammatory Assays
AssayPrincipleEndpoint MeasuredTypical ReproducibilityAdvantagesLimitations
Lipoxygenase (LOX) Inhibition Assay Measures the inhibition of the lipoxygenase enzyme, which is involved in the production of inflammatory mediators.Decrease in the formation of the product, often measured spectrophotometrically.Good, but can be dependent on enzyme source and purity.Targets a key enzyme in the inflammatory pathway.In vitro inhibition may not always translate to in vivo efficacy.
Nitric Oxide (NO) Synthase Inhibition Assay Measures the inhibition of nitric oxide synthase (NOS), which produces the pro-inflammatory mediator nitric oxide.Reduction in the amount of nitrite (a stable product of NO), typically measured using the Griess reagent.Good, with commercially available kits offering standardized protocols.[7]Relevant to inflammatory processes where NO plays a significant role.Indirect measurement of NO production.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Wound Healing (Scratch) Assay Protocol
  • Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip or a specialized tool.

  • Washing: Gently wash the wells with media to remove detached cells.

  • Treatment and Imaging (Time 0): Add fresh media containing the desired concentration of this compound or vehicle control. Immediately capture images of the scratch at defined locations.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Data Analysis: Measure the width or area of the scratch at each time point and calculate the rate of wound closure.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by this compound and a general experimental workflow are provided below using Graphviz (DOT language).

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Define Research Question (e.g., Anticancer effect of this compound) select_assays Select In Vitro Assays (MTT, Wound Healing, etc.) start->select_assays cell_culture Cell Line Selection & Culture select_assays->cell_culture reagent_prep Prepare this compound Stock & Assay Reagents cell_culture->reagent_prep perform_assays Perform Assays with Varying Concentrations reagent_prep->perform_assays data_collection Collect Raw Data (Absorbance, Images, etc.) perform_assays->data_collection data_processing Data Processing & Normalization data_collection->data_processing calculate_endpoints Calculate IC50, % Inhibition, Migration Rate data_processing->calculate_endpoints reproducibility Assess Reproducibility (Intra- & Inter-assay CV) calculate_endpoints->reproducibility conclusion Draw Conclusions & Plan Next Steps reproducibility->conclusion

Caption: General workflow for assessing the in vitro bioactivity of this compound.

cMet_pathway cluster_downstream Downstream Effects This compound This compound c-Met c-Met This compound->c-Met inhibits P P c-Met->P Migration Migration c-Met->Migration Invasion Invasion c-Met->Invasion Grb2/SOS Grb2/SOS P->Grb2/SOS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation

Caption: Simplified c-Met signaling pathway inhibited by this compound.

Med25_pathway This compound This compound Med25 Med25 This compound->Med25 binds to Transcriptional Activators\n(e.g., ETV5) Transcriptional Activators (e.g., ETV5) This compound->Transcriptional Activators\n(e.g., ETV5) blocks interaction Mediator Complex Mediator Complex Med25->Mediator Complex is part of Transcriptional Activators\n(e.g., ETV5)->Med25 recruits RNA Pol II RNA Pol II Mediator Complex->RNA Pol II interacts with Gene Transcription Gene Transcription RNA Pol II->Gene Transcription initiates

Caption: this compound's inhibition of Med25-mediated transcription.

References

A Comparative Analysis of the Antioxidant Potential of Norstictic Acid and Atranorin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration. Within the diverse chemical arsenal of lichens, norstictic acid and atranorin have emerged as compounds of interest due to their potential biological activities. This guide provides a comparative overview of the antioxidant potential of this compound and atranorin, summarizing key experimental findings to aid researchers, scientists, and drug development professionals in their explorations.

Executive Summary

This compound and atranorin, both secondary metabolites derived from lichens, exhibit notable antioxidant properties. This comparison synthesizes available in vitro data from key antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, superoxide anion scavenging, and ferric reducing antioxidant power (FRAP). The compiled data suggests that both compounds are effective antioxidants, with atranorin demonstrating particularly potent free radical scavenging activity. However, it is crucial to note that atranorin may also exhibit pro-oxidant effects under certain conditions.

Quantitative Data Summary

The antioxidant capacities of this compound and atranorin, as determined by various in vitro assays, are summarized in the table below. IC50 values, representing the concentration of the compound required to inhibit 50% of the radical activity, are provided for comparison. Lower IC50 values indicate greater antioxidant potency.

CompoundAssayIC50 ValueSource
This compound DPPH Radical Scavenging101.95 ± 1.02 µg/mL[1]
Superoxide Anion Scavenging132.89 ± 2.31 µg/mL[1]
Atranorin DPPH Radical Scavenging39.31 µM[2]
Ferric Reducing Antioxidant Power (FRAP)33.79 µM[2]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Experimental Workflow and Signaling Pathways

To visually represent the general workflow of antioxidant activity assessment and a relevant signaling pathway, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound This compound / Atranorin Dissolution Dissolution in appropriate solvent Compound->Dissolution DPPH DPPH Assay Dissolution->DPPH Incubation with reagents ABTS ABTS Assay Dissolution->ABTS Incubation with reagents FRAP FRAP Assay Dissolution->FRAP Incubation with reagents CAA Cellular Antioxidant Assay Dissolution->CAA Incubation with reagents Spectrophotometer Spectrophotometric Reading DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer PlateReader Plate Reader Measurement CAA->PlateReader IC50 IC50 Value Calculation Spectrophotometer->IC50 PlateReader->IC50 Comparison Comparative Analysis IC50->Comparison

General workflow for in vitro antioxidant activity assessment.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes NeutralizedROS Neutralized ROS ROS->NeutralizedROS Antioxidant This compound / Atranorin Antioxidant->ROS scavenges Antioxidant->NeutralizedROS donates electron/hydrogen

Simplified mechanism of antioxidant action against ROS.

Detailed Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are provided as a reference for researchers looking to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: this compound and atranorin are dissolved in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure:

    • An aliquot of the sample solution is mixed with the DPPH solution in a microplate or cuvette.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • A control containing the solvent and DPPH solution is also prepared.

  • Measurement: The absorbance of the reaction mixture is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Test compounds are prepared in a range of concentrations.

  • Assay Procedure:

    • A small volume of the sample is added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The decrease in absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Samples are dissolved in an appropriate solvent.

  • Assay Procedure:

    • The sample solution is added to the FRAP reagent.

    • The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard antioxidant (e.g., FeSO₄ or Trolox).

Concluding Remarks

Both this compound and atranorin demonstrate significant antioxidant potential in vitro. Atranorin appears to be a more potent free radical scavenger based on the available DPPH assay data. However, the potential pro-oxidant activity of atranorin warrants further investigation, particularly in cellular and in vivo models. This compound, while showing slightly lower activity in the cited radical scavenging assays, still represents a promising natural antioxidant.

This comparative guide serves as a foundational resource for researchers. Further side-by-side comparative studies employing a broader range of antioxidant assays, including cellular models, are necessary to fully elucidate the antioxidant profiles of these two lichen-derived compounds and to better understand their potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Norstictic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Norstictic Acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Although a comprehensive hazardous waste classification for this compound is not widely available, its demonstrated biological activity, including cytotoxicity, and guidance from chemical suppliers necessitate treating it as a hazardous material. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

A product information sheet from a supplier explicitly states, "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing"[1]. This precautionary statement, coupled with its known antimicrobial and anticancer properties, underscores the importance of a conservative approach to its disposal to minimize risk to personnel and the environment.

Key Safety and Physical Data

To facilitate safe handling and disposal, a summary of known quantitative data for this compound is provided below. The absence of a formal GHS classification requires that it be handled with the precautions suitable for a potentially hazardous substance.

PropertyValueSource
Molecular Formula C₁₈H₁₂O₉Cayman Chemical[1], Santa Cruz Biotechnology[2]
Molecular Weight 372.3 g/mol Cayman Chemical[1], Santa Cruz Biotechnology[2]
Appearance SolidCayman Chemical[1]
Purity ≥95%Santa Cruz Biotechnology[2]
Solubility Soluble in Ethanol, Methanol, DMSO, DMFCayman Chemical[1][3]
Storage Temperature -20°CCayman Chemical[1]
Biological Activity Antimicrobial, Anticancer (Cytotoxic)Cayman Chemical[1][3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound and materials contaminated with it. This protocol is designed to comply with general laboratory chemical waste guidelines.

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents, bases, or acids.

  • Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

2. Container Selection and Labeling:

  • Use a chemically resistant container with a secure, leak-proof lid. For solid waste, a sturdy, sealed bag or a wide-mouth solid waste container is appropriate. For liquid waste, use a compatible glass or polyethylene container.

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.

  • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

  • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

5. Request for Waste Pickup:

  • Once the waste container is full, or if it has been in storage for a predetermined time limit (often six to twelve months, check with your institution's EHS), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Follow all institutional procedures for waste pickup, including any required online forms or documentation.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

NorsticticAcidDisposal cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated (Solid or Liquid) is_hazardous Considered Hazardous? start->is_hazardous segregate Segregate Waste is_hazardous->segregate Yes (Precautionary Principle) container Select & Label Appropriate Container segregate->container accumulate Accumulate in SAA with Secondary Containment container->accumulate pickup Request EHS Waste Pickup accumulate->pickup disposed Properly Disposed pickup->disposed

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of Norstictic Acid, a bioactive metabolite derived from lichens. By adhering to these procedural steps, you can mitigate risks and ensure operational integrity.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact.

  • Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashes or dust generation, a full-face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect street clothes and skin from contamination.

    • Gloves: Chemical-resistant gloves are mandatory. Given that this compound is often dissolved in solvents like DMSO or ethanol, select gloves rated for the specific solvent being used.[5][6] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands.

  • Respiratory Protection: When handling this compound as a powder or when aerosolization is possible, a NIOSH-approved respirator is essential. Work should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and consistently throughout the experimental workflow.

1. Preparation and Handling:

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any dust or vapors.[7]

  • Good Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[8]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Solution Preparation: this compound is soluble in solvents such as DMSO, ethanol, and methanol.[5][6] When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.

2. Storage:

  • Container: Keep the this compound container tightly closed when not in use.[9]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[9] The storage location should be clearly labeled.

3. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills of the solid, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of this compound down the drain or in the regular trash.[9]

Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyData
CAS Number 571-67-5
Molecular Formula C₁₈H₁₂O₉
Molecular Weight 372.3 g/mol
Appearance Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Purity (Typical) ≥95%

[1][5][6][10]

Experimental Workflow Visualization

The following diagram illustrates the standard operational procedure for safely handling this compound in a laboratory setting.

Norstictic_Acid_Workflow prep 1. Preparation - Don Full PPE - Work in Fume Hood weigh 2. Weighing - Use Ventilated Balance - Handle as Powder prep->weigh dissolve 3. Dissolution - Add Solvent to Solid - Avoid Splashes weigh->dissolve experiment 4. Experimentation - Maintain Containment - Follow Protocol dissolve->experiment spill Spill Event experiment->spill If Spill Occurs waste 5. Waste Collection - Segregate Waste - Label Container experiment->waste cleanup Spill Cleanup - Absorb & Collect - Decontaminate spill->cleanup cleanup->waste decon 6. Decontamination - Clean Workspace - Doff PPE Correctly waste->decon dispose 7. Disposal - Follow Institutional Protocol - Hazardous Waste Pickup decon->dispose

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.